5'-Guanylic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFCJASXJCIDSX-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O8P | |
| Record name | GUANYLIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25191-14-4 | |
| Record name | Poly(G) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9044295 | |
| Record name | 5'-Guanylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, colourless or white crystals or white crystalline powder, Solid | |
| Record name | GUANYLIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Guanosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water, practically insoluble in ethanol, 369 mg/mL | |
| Record name | GUANYLIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Guanosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
85-32-5, 29593-02-0 | |
| Record name | Guanosine monophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Guanylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029593020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine-5'-Monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01972 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5'-Guanylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5'-Guanylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-guanylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5'-GUANYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16597955EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Guanosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of 5'-Guanylic Acid in RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a ribonucleotide monomer essential for life.[1][2] As a fundamental component of Ribonucleic Acid (RNA), it plays an indispensable role in the transcription of the genetic code.[1][2] Beyond its structural role, GMP is the metabolic precursor to guanosine triphosphate (GTP), a molecule central to RNA synthesis, energy transfer, and cellular signaling.[2] This technical guide provides an in-depth exploration of the biochemical journey from GMP to its functional roles in RNA synthesis, detailing the enzymatic pathways, core transcriptional functions, relevant experimental protocols, and implications for therapeutic intervention.
The Guanylate Synthesis Pathway: From GMP to GTP
The utility of GMP in RNA synthesis is realized after its conversion to the high-energy triphosphate form, GTP. This conversion is a two-step phosphorylation cascade catalyzed by specific kinases.
Step 1: GMP to GDP The first phosphorylation is catalyzed by Guanylate Kinase (GK), which transfers a phosphate (B84403) group from ATP to GMP, yielding Guanosine Diphosphate (B83284) (GDP) and ADP.[3][4] This reaction is critical for recycling GMP and is essential for producing the nucleotide building blocks for RNA and DNA.[5][6]
Step 2: GDP to GTP The final phosphorylation is carried out by Nucleoside Diphosphate Kinase (NDPK). This enzyme facilitates the transfer of a phosphate group from a donor nucleoside triphosphate, typically ATP, to GDP, resulting in the formation of GTP. NDPKs are generally non-specific regarding the base of the diphosphate acceptor.
This sequential phosphorylation pathway ensures a regulated supply of GTP for cellular processes, including transcription.
Quantitative Enzymatic Data
The efficiency of this pathway is dictated by the kinetic properties of the involved enzymes. Understanding these parameters is crucial for modeling metabolic flux and for designing targeted therapeutics.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Source |
| Yeast Guanylate Kinase | GMP | 0.091 | 394 (forward) | [7] |
| Yeast Guanylate Kinase | MgATP | 0.20 | 394 (forward) | [7] |
| Yeast Guanylate Kinase | GDP | 0.097 | 90 (reverse) | [7] |
| Yeast Guanylate Kinase | MgADP | 0.017 | 90 (reverse) | [7] |
Table 1: Steady-state kinetic parameters for Yeast Guanylate Kinase. Data demonstrates the enzyme's high affinity for its substrates and efficient turnover.
Core Functions of GTP in RNA Synthesis
GTP is a cornerstone of transcription, serving two primary roles: as a substrate for chain elongation and as a frequent initiating nucleotide.
Substrate for Transcript Elongation
During the elongation phase of transcription, RNA polymerase moves along the DNA template and incorporates ribonucleoside triphosphates (ATP, CTP, UTP, and GTP) sequentially into the growing RNA strand.[8] GTP is specifically incorporated opposite cytosine (C) residues in the DNA template strand, forming a canonical Watson-Crick base pair.[9] The hydrolysis of the high-energy pyrophosphate bond of GTP provides the energy to drive the formation of the phosphodiester bond that extends the RNA chain.
The Initiating Nucleotide
In many prokaryotic and eukaryotic genes, transcription does not begin with just any nucleotide. Often, the first nucleotide to be incorporated is a purine (B94841), either ATP or GTP. When GTP serves as the initiating nucleotide, it is positioned at the +1 transcription start site. Unlike nucleotides incorporated during elongation, the initiating GTP retains all three of its phosphate groups (α, β, and γ) at the 5' end of the newly synthesized RNA molecule. This triphosphate cap is a key feature, particularly in eukaryotes, where it serves as the foundation for the 5' cap structure after further enzymatic modification.
Experimental Protocols for Studying RNA Synthesis
The roles of GMP and GTP in transcription have been elucidated through various biochemical and molecular biology techniques. The in vitro transcription assay is a foundational method for this purpose.
Protocol: Standard In Vitro Transcription (IVT) Assay
This protocol provides a framework for synthesizing RNA from a DNA template in a controlled cell-free environment. It allows researchers to manipulate the concentrations of individual components, such as GTP, to study their effects on transcription.
Objective: To synthesize an RNA transcript from a linear DNA template containing a specific promoter (e.g., T7, SP6).
Materials:
-
Linearized plasmid DNA or PCR product with a promoter (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleotide Solution Mix (ATP, CTP, UTP, GTP at 10 mM each)
-
RNase Inhibitor (e.g., 40 U/µl)
-
RNA Polymerase (e.g., T7 or SP6 RNA Polymerase, 20 U/µl)
-
(Optional) α-³²P labeled UTP for radiolabeling
-
RNA Gel Loading Buffer (e.g., 95% formamide, 0.025% bromophenol blue)
Methodology:
-
Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the specified order.[10]
-
Nuclease-free H₂O: to a final volume of 20 µl
-
10x Transcription Buffer: 2 µl
-
rNTP Mix (10 mM each): 2 µl
-
DNA Template (1 µg): X µl
-
RNase Inhibitor: 1 µl
-
RNA Polymerase: 2 µl
-
-
Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 1 to 2 hours.[10][11] For shorter transcripts, the incubation time may be extended.[11]
-
Reaction Quenching: Stop the reaction by adding 2 µl of 0.5 M EDTA or by adding RNA gel loading buffer.
-
Analysis: Analyze the synthesized RNA by denaturing polyacrylamide gel electrophoresis (PAGE) or agarose (B213101) gel electrophoresis to determine the size and yield of the transcript.[10]
Implications for Drug Development
The guanylate synthesis pathway is a critical metabolic route, particularly for rapidly proliferating cells like lymphocytes and cancer cells, which rely heavily on the de novo synthesis of purines.[12][13] This dependency makes the enzymes in this pathway attractive targets for therapeutic intervention.
Mycophenolic Acid (MPA): An IMPDH Inhibitor Mycophenolic acid is a potent, non-competitive, and reversible inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH).[12][13][14] IMPDH catalyzes the rate-limiting step in the de novo synthesis of GMP from IMP.[14][15]
-
Mechanism: By blocking IMPDH, MPA depletes the intracellular pools of GMP, and consequently GDP and GTP.[14][15]
-
Selectivity: T and B lymphocytes are highly dependent on the de novo pathway for purine synthesis, whereas other cell types can use salvage pathways.[12][13] This makes lymphocytes particularly sensitive to the cytostatic effects of MPA.[12]
-
Therapeutic Use: MPA is widely used as an immunosuppressant to prevent organ transplant rejection.[12][15] Its mechanism highlights the potential for developing novel antiviral and antineoplastic agents by targeting guanylate biosynthesis.[5][6]
Conclusion
This compound is not merely a structural component of RNA but the crucial starting point for a metabolic pathway that fuels the entire process of transcription. Its conversion to GTP provides both the monomeric units for RNA chain elongation and the specific initiating nucleotide for a vast number of genes. The enzymes that mediate this conversion, particularly Guanylate Kinase and the upstream IMPDH, represent validated and promising targets for the development of drugs aimed at controlling cell proliferation in immunology and oncology. A thorough understanding of these fundamental biochemical processes is therefore essential for researchers and clinicians working at the forefront of molecular medicine and drug discovery.
References
- 1. Guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. GUANYLIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. Guanylate kinase - Wikipedia [en.wikipedia.org]
- 4. prospecbio.com [prospecbio.com]
- 5. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic and thermodynamic characterizations of yeast guanylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The General Transcription Factors (GTFs) of RNA polymerase II and Their Roles in Plant Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTP Triphosphate – Functions, Importance, and Applications [baseclick.eu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. neb.com [neb.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 14. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
An In-depth Technical Guide to the Biochemical Properties of 5'-Guanylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical properties of 5'-Guanylic acid (5'-GMP), a pivotal nucleotide in cellular metabolism, signaling, and nucleic acid synthesis. This document delves into its physicochemical characteristics, its role in key biological pathways, and detailed experimental methodologies for its study.
Physicochemical Properties of this compound
This compound, also known as guanosine (B1672433) monophosphate (GMP), is a ribonucleotide composed of a guanine (B1146940) nucleobase, a ribose sugar, and a single phosphate (B84403) group attached to the 5' carbon of the ribose.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 85-32-5 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₄N₅O₈P | [3][5][6] |
| Molecular Weight | 363.22 g/mol | [3][5][6] |
| Melting Point | 220 - 223 °C (decomposes) | [7] |
| pKa Values | 0.7, 2.4, 6.1, 9.4 | [8] |
| Solubility in Water | 60 mg/mL (at 25°C) | [3] |
| UV Absorbance Maximum (λmax) | 256 nm (in 0.01 N HCl) | [9] |
Biological Interactions and Kinetic Data
5'-GMP is a substrate and regulator for numerous enzymes. The following table summarizes key quantitative data regarding its interactions.
| Enzyme/Process | Parameter | Value | Conditions | Reference(s) |
| GMP Synthetase | Km for XMP | 8.8 - 166 µM | Varies by species | [10] |
| cGMP-specific Phosphodiesterase (PDE5) | Km for cGMP | ~2 µM | [11] | |
| cGMP-specific Phosphodiesterase (from Dictyostelium discoideum) | kon for cGMP (activator site) | 1.4 x 10⁵ M⁻¹s⁻¹ | [10][12] | |
| cGMP-specific Phosphodiesterase (from Dictyostelium discoideum) | koff for cGMP (activator site) | 0.03 s⁻¹ | [10][12] | |
| PDE5A1 | Ki for Sildenafil | ~1 nM | Competitive inhibitor | [11] |
Signaling Pathways Involving this compound and its Derivatives
5'-GMP is a central molecule in several critical signaling and metabolic pathways.
De Novo Biosynthesis of Guanosine Monophosphate (GMP)
The de novo synthesis pathway builds purine (B94841) nucleotides from simpler precursor molecules. The pathway culminates in the formation of inosine (B1671953) monophosphate (IMP), which is then converted to GMP in a two-step process.
Cyclic GMP (cGMP) Signaling Pathway
5'-GMP is the precursor to the second messenger cyclic guanosine monophosphate (cGMP). cGMP is synthesized from GTP by guanylate cyclases and plays a crucial role in various physiological processes, including smooth muscle relaxation, phototransduction, and platelet aggregation.[13] Its levels are regulated by phosphodiesterases (PDEs) which hydrolyze cGMP to GMP.
G-Protein Coupled Receptor (GPCR) Signaling Cycle
Guanine nucleotides, particularly GTP and GDP, are central to the function of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that mediate a vast array of physiological responses.[4][5][6][14] The cycle of G-protein activation and inactivation is a fundamental mechanism of signal transduction.
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the separation and quantification of 5'-GMP from a mixture of nucleotides.
Objective: To determine the concentration of 5'-GMP in a sample.
Principle: Ion-paired reversed-phase HPLC separates nucleotides based on their charge and hydrophobicity. The retention time of 5'-GMP is compared to a known standard for identification, and the peak area is used for quantification.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.6 µm particle size)
-
Mobile Phase A: Acetonitrile (B52724)
-
Mobile Phase B: 50 mM Phosphate buffer, pH 7.0
-
5'-GMP standard solution of known concentration
-
Sample containing 5'-GMP
-
0.1% HCl for quenching enzymatic reactions (if applicable)
Procedure:
-
Sample Preparation:
-
If the sample is from an enzymatic reaction, quench the reaction by adding 0.1% HCl.
-
Centrifuge the sample to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Method:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of Mobile Phase A (Acetonitrile) and Mobile Phase B (50 mM Phosphate buffer, pH 7.0). A typical gradient might start with a low percentage of acetonitrile and increase over time to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Injection Volume: 10-20 µL.
-
-
Standard Curve:
-
Prepare a series of 5'-GMP standard solutions of known concentrations.
-
Inject each standard and record the peak area.
-
Plot a standard curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the prepared sample.
-
Identify the 5'-GMP peak by comparing its retention time to that of the standard.
-
Determine the concentration of 5'-GMP in the sample by interpolating its peak area on the standard curve.
-
Workflow Diagram:
Enzymatic Synthesis of this compound
This protocol outlines the enzymatic conversion of Xanthosine Monophosphate (XMP) to 5'-GMP.
Objective: To synthesize 5'-GMP from XMP using GMP synthetase.
Principle: GMP synthetase catalyzes the amination of XMP to GMP, utilizing ATP as an energy source and glutamine as the amino group donor.[15][16]
Materials:
-
Xanthosine Monophosphate (XMP)
-
GMP Synthetase
-
ATP
-
Glutamine
-
MgCl₂ (as a cofactor for the enzyme)
-
Tris-HCl buffer (pH 8.0)
-
Incubator or water bath
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
XMP (e.g., 1 mM)
-
ATP (e.g., 2 mM)
-
Glutamine (e.g., 5 mM)
-
MgCl₂ (e.g., 10 mM)
-
-
-
Enzyme Addition:
-
Add a suitable amount of GMP synthetase to the reaction mixture to initiate the reaction. The optimal enzyme concentration should be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C for enzymes from mesophilic organisms) for a defined period (e.g., 1-2 hours).
-
-
Reaction Termination:
-
Stop the reaction by heating the mixture (e.g., at 95°C for 5 minutes) to denature the enzyme, or by adding a quenching agent like 0.1% HCl.
-
-
Analysis:
-
Analyze the reaction mixture using HPLC (as described in Protocol 4.1) to confirm the formation of GMP and to quantify the yield.
-
Workflow Diagram:
Spectrophotometric Quantification of Guanosine Monophosphate
This protocol provides a basic method for estimating the concentration of GMP in a relatively pure solution.
Objective: To determine the concentration of 5'-GMP using UV spectrophotometry.
Principle: The guanine base in 5'-GMP has a characteristic UV absorbance maximum at approximately 256 nm in acidic conditions. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
0.01 N Hydrochloric acid (HCl)
-
5'-GMP standard solution
-
Sample solution containing 5'-GMP
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of 5'-GMP standard and dissolve it in 0.01 N HCl to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to create standards of varying concentrations.
-
-
Sample Preparation:
-
Dissolve the sample containing 5'-GMP in 0.01 N HCl. Dilute as necessary to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Measurement:
-
Set the spectrophotometer to measure absorbance at 256 nm.
-
Use 0.01 N HCl as the blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution.
-
-
Calculation:
-
Using a Standard Curve: Plot the absorbance of the standards against their known concentrations. Determine the concentration of the sample by interpolating its absorbance on the standard curve.
-
Using the Molar Extinction Coefficient: If the molar extinction coefficient (ε) of 5'-GMP at 256 nm in 0.01 N HCl is known (approximately 12,400 L·mol⁻¹·cm⁻¹), the concentration can be calculated directly using the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette (usually 1 cm).
-
Logical Relationship Diagram:
Conclusion
This compound is a multifaceted molecule that serves as a fundamental building block for nucleic acids and as a critical component in cellular signaling and energy metabolism. A thorough understanding of its biochemical properties, including its interactions with key enzymes and its role in complex signaling cascades, is essential for researchers in biochemistry, cell biology, and drug development. The experimental protocols provided in this guide offer a starting point for the quantitative analysis and synthesis of this important nucleotide, facilitating further research into its diverse biological functions.
References
- 1. Quantitative determination of cyclic guanosine monoposphate (c-GMP) in rat tissues using liquid chromatography and tand… [ouci.dntb.gov.ua]
- 2. nts.prolekare.cz [nts.prolekare.cz]
- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 7. Kinetics of a cellular nitric oxide/cGMP/phosphodiesterase-5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]
- 9. fao.org [fao.org]
- 10. Transient kinetics of a cGMP-dependent cGMP-specific phosphodiesterase from Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 15. pnas.org [pnas.org]
- 16. This compound | 85-32-5 [chemicalbook.com]
The Pivotal Role of 5'-Guanylic Acid in Cellular Energetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While adenosine (B11128) triphosphate (ATP) is widely recognized as the primary energy currency of the cell, guanosine (B1672433) triphosphate (GTP), derived from 5'-Guanylic acid (GMP), plays a distinct and equally critical role in cellular energy transfer. This technical guide provides an in-depth exploration of the core functions of guanine (B1146940) nucleotides in cellular energetics, with a focus on their involvement in key metabolic and signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital aspect of cell biology.
From GMP to GTP: The Guanine Nucleotide Synthesis Pathway
The intracellular pool of GTP is maintained through a tightly regulated synthesis pathway starting from GMP. This process involves the sequential phosphorylation of GMP to guanosine diphosphate (B83284) (GDP) and subsequently to GTP. These reactions are catalyzed by specific enzymes, each with distinct kinetic properties.
Key Enzymes in GTP Synthesis
-
GMP Synthetase (GMPS): This enzyme catalyzes the conversion of xanthosine (B1684192) monophosphate (XMP) to GMP. Human GMPS exhibits sigmoidal kinetics with respect to XMP, indicating cooperative binding.[1][2] The reaction also requires ATP and glutamine.[2][3]
-
Guanylate Kinase (GUK): GUK catalyzes the phosphorylation of GMP to GDP, utilizing ATP as the phosphate (B84403) donor.
-
Nucleoside Diphosphate Kinase (NDPK): NDPK facilitates the final step, transferring a phosphate group from ATP to GDP to form GTP.[4][5] This enzyme is not specific to guanine nucleotides and can act on other nucleoside diphosphates as well.[4]
Quantitative Analysis of the GTP Synthesis Pathway
Understanding the kinetics of the enzymes involved in the GMP to GTP conversion is crucial for appreciating the regulation of cellular GTP pools. The following table summarizes key kinetic parameters for the human enzymes.
| Enzyme | Substrate(s) | K_m / K_0.5_ (μM) | k_cat_ (s⁻¹) | Hill Coefficient (n_H_) | Notes |
| GMP Synthetase | XMP | Varies (sigmoidal) | - | 1.48 ± 0.07 | Exhibits positive cooperativity for XMP.[1] |
| ATP | Michaelis-Menten | - | - | Follows standard Michaelis-Menten kinetics.[2] | |
| Glutamine | Michaelis-Menten | - | - | Follows standard Michaelis-Menten kinetics.[2] | |
| Guanylate Kinase | GMP | 20.7 | 58.5 | - | - |
| Nucleoside Diphosphate Kinase | GDP, ATP | - | - | - | Catalyzes the reversible reaction: GDP + ATP ⇌ GTP + ADP.[4][5] |
K_m_ (Michaelis constant) is the substrate concentration at half-maximal velocity. K_0.5_ is the substrate concentration at half-maximal velocity for allosteric enzymes. k_cat_ is the turnover number. Data for human enzymes where available.
Intracellular Concentrations of Guanine Nucleotides
The intracellular concentrations of GMP, GDP, and GTP are dynamically regulated and can vary between different cell types and metabolic states. These concentrations are a key determinant of the direction and rate of many cellular processes.
| Nucleotide | Concentration Range (Mammalian Cells) | Notes |
| GTP | 0.1 - 1.0 mM | Cytoplasmic concentrations can be in the millimolar range.[6] |
| GDP | - | Generally lower than GTP. |
| GMP | - | Typically present at lower concentrations than GDP and GTP. |
Concentrations can vary significantly based on cell type, proliferation rate, and metabolic conditions.
The Role of GTP in Cellular Energy Transfer: Key Signaling Pathways
GTP is a crucial energy source for a variety of fundamental cellular processes, most notably in protein synthesis and signal transduction. The hydrolysis of GTP to GDP provides the energy to drive these reactions.
Protein Synthesis (Translation)
GTP is indispensable for the initiation, elongation, and termination phases of protein synthesis on the ribosome.
-
Initiation: The binding of the initiator tRNA to the small ribosomal subunit is facilitated by initiation factors that utilize GTP hydrolysis.
-
Elongation: The delivery of aminoacyl-tRNAs to the ribosome by elongation factors (like EF-Tu in prokaryotes and eEF1A in eukaryotes) is a GTP-dependent process. The subsequent translocation of the ribosome along the mRNA is also powered by the hydrolysis of GTP by another elongation factor (EF-G in prokaryotes and eEF2 in eukaryotes).
-
Termination: The release of the completed polypeptide chain from the ribosome is aided by release factors that require GTP hydrolysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 3. Compartmentalization and regulation of GTP in control of cellular phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane-bound nucleoside diphosphate kinase activity in atrial cells of frog, guinea pig, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The glutamine hydrolysis function of human GMP synthetase. Identification of an essential active site cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleoside diphosphate kinase strongly promotes GDP and ADP metabolism in the cell and affects endogenous proton leak in mitochondria – the kinase is hampered by oxidative phosphorylation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
De Novo Synthesis of Guanylic Acid: A Technical Guide for Researchers and Drug Development Professionals
December 2, 2025
Executive Summary
The de novo synthesis of guanylic acid, or guanosine (B1672433) monophosphate (GMP), is a fundamental metabolic pathway essential for the biosynthesis of guanine (B1146940) nucleotides, which are critical for DNA and RNA synthesis, cellular energy transduction, and signaling processes. This pathway represents a key target for therapeutic intervention in various diseases, including cancer and viral infections, as well as for immunosuppression. This technical guide provides an in-depth exploration of the core enzymatic steps leading to GMP synthesis, focusing on the enzymes Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) and Guanosine Monophosphate Synthetase (GMPS). We present a comprehensive overview of the reaction mechanisms, regulation, and quantitative kinetic data. Furthermore, this guide includes detailed experimental protocols for the characterization of this pathway and its components, alongside visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
The De Novo Purine (B94841) Biosynthesis Pathway: From PRPP to the Branch Point Intermediate, IMP
The synthesis of purine nucleotides begins with 5-phosphoribosyl-α-pyrophosphate (PRPP) and proceeds through a series of ten enzymatic steps to yield inosine monophosphate (IMP).[1][2] This initial phase of the pathway is a complex and energy-intensive process, consuming multiple ATP molecules to assemble the purine ring from precursors such as glycine, glutamine, aspartate, and one-carbon units from the folate pool.[3][4] In vertebrates, some of these enzymatic activities are carried out by multifunctional proteins.[5] IMP serves as a crucial branch point in purine metabolism, leading to the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP).[2][6] The regulation of this pathway is tightly controlled, primarily through feedback inhibition by the end products, AMP and GMP, on the initial enzymes of the pathway, ensuring a balanced production of purine nucleotides.[3]
The Guanylate Branch: Synthesis of GMP from IMP
The conversion of IMP to GMP is a two-step process that constitutes the guanylate branch of the de novo purine synthesis pathway.[6] This branch is critical for maintaining the intracellular pool of guanine nucleotides.
Step 1: The Rate-Limiting Oxidation of IMP by IMP Dehydrogenase (IMPDH)
The first and rate-limiting step in the synthesis of GMP is the NAD⁺-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP).[7] This reaction is catalyzed by the enzyme Inosine Monophosphate Dehydrogenase (IMPDH).
Reaction: IMP + NAD⁺ + H₂O → XMP + NADH + H⁺
IMPDH is a cytosolic enzyme that exists as a tetramer.[7] The catalytic mechanism involves the formation of a covalent intermediate between a conserved cysteine residue in the active site and the C2 position of the purine ring of IMP.[7] This is followed by a hydride transfer from the C2 position to NAD⁺, generating NADH and a covalent E-XMP* intermediate.[7] Subsequently, the E-XMP* intermediate is hydrolyzed to release XMP.[7]
Step 2: The Amination of XMP by GMP Synthetase (GMPS)
The final step in GMP synthesis is the ATP-dependent amination of XMP at the C2 position to form GMP.[8] This reaction is catalyzed by GMP Synthetase (GMPS), a glutamine amidotransferase.[8]
Reaction: XMP + Glutamine + ATP + H₂O → GMP + Glutamate + AMP + PPᵢ
GMPS is a bifunctional enzyme with two distinct catalytic domains: a glutaminase (B10826351) domain that hydrolyzes glutamine to provide ammonia (B1221849), and a synthetase (or ATP pyrophosphatase) domain that activates XMP by adenylation.[8][9] The ammonia generated in the glutaminase domain is then channeled to the synthetase active site, where it attacks the adenylated XMP intermediate to form GMP.[8] The binding of substrates to the synthetase domain allosterically activates the glutaminase domain, ensuring a coordinated and efficient catalytic process.[3]
Quantitative Data on Key Enzymes
The kinetic parameters of IMPDH and GMPS are crucial for understanding their catalytic efficiency and for the development of specific inhibitors. The following tables summarize key quantitative data for these enzymes from various organisms.
| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |
| Homo sapiens (Type II) | IMP | 10 - 50 | 1.5 - 3.0 | 3.0 - 30 x 10⁴ | [1] |
| NAD⁺ | 50 - 200 | - | - | [1] | |
| Escherichia coli | IMP | 13 | 2.9 | 2.2 x 10⁵ | [10] |
| NAD⁺ | 67 | - | - | [10] | |
| Helicobacter pylori | IMP | 160 | 1.1 | 6.9 x 10³ | [10] |
| NAD⁺ | 700 | - | - | [10] | |
| Bacillus anthracis | IMP | 120 | 2.2 | 1.8 x 10⁴ | |
| NAD⁺ | 150 | - | - | ||
| Staphylococcus aureus | IMP | 130 | 1.9 | 1.5 x 10⁴ | |
| NAD⁺ | 250 | - | - | ||
| Table 1: Kinetic Parameters of IMP Dehydrogenase (IMPDH) |
| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |
| Escherichia coli | XMP | 5 - 10 | 0.8 - 1.2 | 0.8 - 2.4 x 10⁵ | |
| ATP | 100 - 200 | - | - | ||
| Glutamine | 200 - 500 | - | - | ||
| Methanocaldococcus jannaschii | XMP | - | - | - | [3] |
| ATP | - | - | - | [3] | |
| Glutamine | 700 | 2.4 | 3.4 x 10³ | [3] | |
| NH₄Cl | 69,000 | 2.5 | 36 | [3] | |
| Table 2: Kinetic Parameters of GMP Synthetase (GMPS) |
Experimental Protocols
IMP Dehydrogenase (IMPDH) Activity Assay
This spectrophotometric assay continuously monitors the production of NADH at 340 nm.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA, 1 mM DTT.
-
Substrate Stock Solutions: 10 mM IMP in water, 10 mM NAD⁺ in water.
-
Purified IMPDH enzyme.
-
96-well UV-transparent microplate.
-
Microplate reader with temperature control.
Procedure:
-
Prepare the reaction mixture in the microplate wells by adding Assay Buffer, IMP solution (final concentration, e.g., 200 µM), and purified IMPDH enzyme.
-
Incubate the plate at 37°C for 5 minutes to allow the enzyme to equilibrate.
-
Initiate the reaction by adding NAD⁺ solution (final concentration, e.g., 500 µM).
-
Immediately begin monitoring the increase in absorbance at 340 nm (ε for NADH = 6220 M⁻¹cm⁻¹) at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
To determine kinetic parameters, vary the concentration of one substrate while keeping the other saturated. Fit the initial velocity data to the Michaelis-Menten equation.
GMP Synthetase (GMPS) Activity Assay
This is a continuous spectrophotometric assay that monitors the conversion of XMP to GMP, which results in a decrease in absorbance at 290 nm.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, 20 mM MgCl₂, 100 mM KCl, 1 mM DTT.
-
Substrate Stock Solutions: 10 mM XMP, 100 mM ATP, 100 mM L-glutamine.
-
Purified GMPS enzyme.
-
Quartz cuvettes or UV-transparent microplate.
-
Spectrophotometer or microplate reader with UV capabilities and temperature control.
Procedure:
-
Prepare the reaction mixture in a cuvette or microplate well containing Assay Buffer, ATP (e.g., 2 mM), L-glutamine (e.g., 10 mM), and purified GMPS enzyme.
-
Incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding XMP (e.g., 150 µM).
-
Monitor the decrease in absorbance at 290 nm (Δε ≈ -1500 M⁻¹cm⁻¹) over time.
-
Calculate the initial velocity from the linear phase of the reaction.
-
For kinetic analysis, vary the concentration of one substrate while maintaining others at saturating levels.
Quantification of Intracellular Purine Nucleotides by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of intracellular purine nucleotides.
Materials:
-
Cell culture medium.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Extraction Solvent: 80% methanol (B129727) in water, pre-chilled to -80°C.
-
Internal standards (e.g., ¹³C, ¹⁵N-labeled nucleotides).
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
Procedure:
-
Cell Culture and Harvesting: Culture cells to the desired confluency. Rapidly wash the cells with ice-cold PBS to remove extracellular metabolites.
-
Metabolite Extraction: Immediately add ice-cold Extraction Solvent to the cell monolayer. Scrape the cells and collect the cell lysate. For suspension cells, pellet the cells and resuspend in the Extraction Solvent.
-
Sample Preparation: Spike the lysate with internal standards. Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins. Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution and Analysis: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol in water). Analyze the samples by LC-MS/MS using an appropriate chromatographic method (e.g., HILIC or ion-pairing chromatography) and mass spectrometric conditions (e.g., multiple reaction monitoring - MRM) for the detection and quantification of GMP, IMP, and other related nucleotides.
-
Data Analysis: Quantify the nucleotides by comparing the peak areas of the endogenous metabolites to those of the internal standards and a standard curve.
Visualizations
De Novo Guanylic Acid Synthesis Pathway
Caption: The de novo synthesis pathway of guanylic acid (GMP) from PRPP.
Experimental Workflow for IMPDH Inhibition Assay
Caption: A typical experimental workflow for assessing IMPDH inhibition.
Logical Relationship in Purine Biosynthesis Regulation
Caption: Feedback regulation of the de novo purine biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Purine metabolism - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. GMP synthase - Wikipedia [en.wikipedia.org]
- 5. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 10. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to the Salvage Pathway of GMP Synthesis
An in-depth technical guide on the salvage pathway for 5'-Guanylic acid (GMP) synthesis, designed for researchers, scientists, and drug development professionals. This document details the core biochemical processes, presents quantitative data, outlines experimental protocols, and provides visual diagrams of the key pathways.
The salvage pathway is a crucial metabolic route for the synthesis of nucleotides from the degradation products of DNA and RNA. This pathway is energetically more favorable than the de novo synthesis route, which starts from simpler precursor molecules. For guanine (B1146940) nucleotides, the salvage pathway recycles guanine and its nucleoside, guanosine (B1672433), to form this compound (GMP). This process is vital for cellular homeostasis, particularly in tissues with high rates of cell turnover or limited de novo synthesis capacity. The key enzyme in this pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which catalyzes the conversion of guanine to GMP.
Core Biochemical Reactions
The salvage pathway for GMP synthesis involves two primary routes:
-
Direct conversion of guanine to GMP: This is the main pathway, catalyzed by HGPRT. The reaction involves the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine.
-
Reaction: Guanine + PRPP → GMP + PPi
-
-
Conversion of guanosine to GMP: This is a two-step process. First, guanosine is phosphorylated to GMP by a nucleoside kinase. Alternatively, guanosine can be cleaved by a purine (B94841) nucleoside phosphorylase (PNP) to guanine, which then enters the main salvage pathway.
-
Reaction 1 (Kinase): Guanosine + ATP → GMP + ADP
-
Reaction 2 (Phosphorylase): Guanosine + Pi ⇌ Guanine + Ribose-1-phosphate
-
Enzymology and Regulation
The key enzyme, Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) , is a member of the phosphoribosyltransferase family. It is a cytoplasmic enzyme that exists as a tetramer of identical subunits. The activity of HGPRT is subject to feedback inhibition by its end products, GMP and inosine (B1671953) monophosphate (IMP), which compete with PRPP for binding to the enzyme.
Purine Nucleoside Phosphorylase (PNP) is another important enzyme in the salvage pathway, primarily involved in the catabolism of purine nucleosides. However, its reversible action allows it to contribute to the salvage of guanine from guanosine.
Quantitative Data
The following table summarizes key quantitative data for the enzymes involved in the GMP salvage pathway.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/h) | Source |
| Human HGPRT | Guanine | 1.6 - 8.3 | 65 - 90 | |
| PRPP | 4.5 - 25 | |||
| Hypoxanthine | 12 - 45 | 80 - 100 | ||
| Human PNP | Guanosine | 10 - 30 | ||
| Inosine | 30 - 100 |
Note: Km and Vmax values can vary depending on the experimental conditions (pH, temperature, buffer composition).
Experimental Protocols
HGPRT Enzyme Assay
This protocol describes a radiometric assay for measuring HGPRT activity.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl2 (5 mM)
-
PRPP (1 mM)
-
[8-14C]Guanine (specific activity 50-60 mCi/mmol)
-
Enzyme preparation (cell lysate or purified enzyme)
-
DEAE-cellulose filter paper discs
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and PRPP.
-
Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding [8-14C]Guanine.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a small volume of cold EDTA (0.1 M).
-
Spot an aliquot of the reaction mixture onto a DEAE-cellulose filter paper disc.
-
Wash the discs three times with cold water to remove unreacted [8-14C]Guanine.
-
Dry the discs and measure the radioactivity of the bound [8-14C]GMP using a scintillation counter.
-
Calculate the enzyme activity based on the amount of GMP formed per unit time per amount of enzyme.
Metabolic Labeling with [13C]-Guanine
This protocol outlines a method for tracing the incorporation of guanine into the nucleotide pool using stable isotope labeling.
Materials:
-
Cell culture medium
-
[U-13C5]Guanine
-
Cultured cells
-
Methanol/water extraction buffer (80:20)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing [U-13C5]Guanine.
-
Incubate the cells for various time points.
-
Wash the cells with cold PBS and quench metabolism by adding cold methanol/water extraction buffer.
-
Scrape the cells and collect the extract.
-
Centrifuge the extract to remove cell debris.
-
Analyze the supernatant by LC-MS to determine the abundance of 13C-labeled GMP and other guanine nucleotides.
Visualizations
Caption: The salvage pathway for this compound (GMP) synthesis.
Caption: Workflow for metabolic labeling to study GMP salvage.
5'-Guanylic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 5'-Guanylic acid (5'-GMP), a pivotal nucleotide with significant roles in cellular metabolism, signaling, and as a key component of RNA. This document details its natural origins, distribution across various organisms, and the biosynthetic pathways that govern its formation. Furthermore, it offers a comprehensive overview of the experimental protocols for its extraction, quantification, and the industrial processes for its production.
Natural Sources and Distribution of this compound
This compound, also known as guanosine (B1672433) monophosphate (GMP), is a naturally occurring purine (B94841) nucleotide that is integral to all living organisms as a fundamental component of ribonucleic acid (RNA)[1][2]. While present in the cells of all life forms, its concentration varies significantly, with certain sources being particularly rich in this compound. These sources are of considerable interest to the food and pharmaceutical industries.
Key Natural Sources:
-
Mushrooms: Dried shiitake mushrooms (Lentinula edodes) are one of the most concentrated natural sources of 5'-GMP. The drying process significantly increases its content through the enzymatic breakdown of RNA[3][4][5]. The concentration of 5'-GMP in the cap (pileus) of dried shiitake mushrooms can be substantially higher than in the stem (stipe)[6].
-
Yeast and Yeast Extract: Yeast, particularly Saccharomyces cerevisiae, is a rich source of RNA, and consequently, yeast extract is a significant commercial source of 5'-GMP[7][8][9][10][11][12]. The 5'-GMP is produced through the enzymatic hydrolysis of yeast RNA[8].
-
Fish: Certain types of fish, especially when dried or fermented, are notable sources of 5'-nucleotides. Dried sardines and bonito flakes are traditionally recognized for their umami flavor, which is partly attributable to their 5'-guanylate and 5'-inosinate content[2][4][7][8].
-
Meats and Other Animal Products: While generally containing lower concentrations than the sources mentioned above, various meats and animal tissues contain 5'-GMP as part of their cellular makeup.
Quantitative Distribution of this compound
The concentration of this compound can vary widely depending on the species, processing methods, and the specific part of the organism being analyzed. The following table summarizes available quantitative data.
| Natural Source | Sample Type | Concentration of this compound (mg/100g dry weight) | Reference |
| Shiitake Mushroom (Lentinula edodes) | Pileus (Cap) | 10.1 - 151.8 | [6] |
| Shiitake Mushroom (Lentinula edodes) | Stipe (Stem) | 4.4 - 60.2 | [6] |
| Shiitake Mushroom (Lentinula edodes) | Whole (Hot Air Dried) | 142.02 ± 7.27 | [13] |
| Yeast Extract (Saccharomyces cerevisiae) | Commercial Product | 0.93% (w/w) | [14] |
Note: Quantitative data for a wide range of dried fish and commercial yeast extracts is not consistently reported in a standardized format. The values can be influenced by the specific species, processing techniques, and analytical methods used.
Biosynthesis of this compound
The production of 5'-GMP in organisms occurs through two primary pathways: the de novo synthesis pathway and the salvage pathway.
De Novo Synthesis Pathway
The de novo pathway builds the purine ring from simple precursor molecules. This multi-step enzymatic process begins with ribose-5-phosphate (B1218738) and culminates in the synthesis of inosine (B1671953) monophosphate (IMP), which serves as a branch point for the synthesis of both AMP and GMP.
The conversion of IMP to GMP involves two key enzymatic steps:
-
IMP Dehydrogenase (IMPDH): This enzyme catalyzes the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP).
-
GMP Synthetase: This enzyme catalyzes the amination of XMP to GMP, utilizing glutamine as the nitrogen donor and requiring ATP for energy.
References
- 1. researchgate.net [researchgate.net]
- 2. Schematic diagram of de novo and salvage purine nucleotide synthesis with points of regulation by Akt [pfocr.wikipathways.org]
- 3. Yeast Extracts Nucleotides and Nucleic Acids [novocib.com]
- 4. thesciencenotes.com [thesciencenotes.com]
- 5. researchgate.net [researchgate.net]
- 6. Production of Guanosine-5′-Monophosphate and Inosine-5′-Monophosphate by Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of 5'-ribonucleotides by enzymatic hydrolysis of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Continuous production of 5'-ribonucleotides from yeast RNA by hydrolysis with immobilized 5'-phosphodiesterase and 5'-adenylate deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
5'-Guanylic Acid: A Cornerstone of RNA Synthesis and Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a purine (B94841) ribonucleotide that serves as a fundamental building block for ribonucleic acid (RNA).[1] Its critical role extends beyond being a monomeric unit for transcription; it is a pivotal molecule in numerous cellular processes, including energy metabolism, signal transduction, and the biosynthesis of essential guanine (B1146940) nucleotides.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its application and analysis, and visualizations of its involvement in key biological pathways.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its behavior in solution, its incorporation into RNA, and its interaction with cellular machinery.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₄N₅O₈P | [3] |
| Molar Mass | 363.22 g/mol | [4] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 220 - 223°C | [3] |
| Boiling Point | 890.17 °C (estimated at 760.00 mm Hg) | [5] |
| pKa Values | 0.7, 2.4, 6.1, 9.4 | [4] |
| UV Absorbance Max (λmax) | 256 nm (at pH 2), 260 nm (at pH 12) | [6] |
| Molar Absorptivity (ε) | 12,400 M⁻¹cm⁻¹ (at 256 nm, pH 2), 12,100 M⁻¹cm⁻¹ (at 260 nm, pH 12) | [6] |
| Solubility in Water | 60 mg/mL (at 25°C) | [2] |
| Solubility in Other Solvents | Slightly soluble in water; practically insoluble in ethanol (B145695). Soluble in DMSO (with heating and sonication). | [7][8] |
This compound as a Building Block of RNA
This compound is one of the four essential ribonucleotides required for the synthesis of RNA. During transcription, RNA polymerase enzymes incorporate guanosine triphosphate (GTP), the activated form of GMP, into the growing RNA chain, forming phosphodiester bonds. The sequence of these nucleotides dictates the genetic information encoded within the RNA molecule.
Logical Relationship in Nucleotide Biosynthesis
This compound is synthesized de novo from inosine (B1671953) monophosphate (IMP), which serves as a common precursor for both GMP and adenosine (B11128) monophosphate (AMP).[9] This bifurcation ensures a balanced supply of purine nucleotides for cellular needs. The synthesis of GMP from IMP is a two-step process that is tightly regulated by feedback mechanisms.[10] Notably, the conversion of IMP to GMP requires energy in the form of ATP, while the synthesis of AMP from IMP requires GTP, creating a reciprocal regulation that helps maintain the balance between adenine (B156593) and guanine nucleotide pools.[9]
Experimental Protocols
In Vitro Transcription Using T7 RNA Polymerase
This protocol describes a standard method for in vitro transcription to synthesize RNA from a DNA template using T7 RNA polymerase. The concentration of GTP (derived from GMP) can be varied to study its effect on transcription yield and fidelity.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleotide Triphosphate (NTP) mix (ATP, CTP, UTP, each at 10 mM)
-
Guanosine Triphosphate (GTP) solution (10 mM)
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit or phenol:chloroform
Procedure:
-
Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube. The standard nucleotide concentration is typically 1-2 mM, but can be adjusted.[]
-
Nuclease-free water: to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
NTP mix (ATP, CTP, UTP): 2 µL of each
-
GTP solution (10 mM): X µL (to achieve desired final concentration)
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 1 µL
-
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours. For short transcripts (<0.5 kb), incubation can be extended to 16 hours.[12]
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.[12]
-
RNA Purification: Purify the synthesized RNA using a suitable RNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation.
-
Quantification and Analysis: Determine the concentration and purity of the RNA using a spectrophotometer (measuring absorbance at 260 nm and 280 nm). The A260/A280 ratio should be approximately 2.0 for pure RNA. Analyze the integrity of the RNA transcript by gel electrophoresis.
Enzymatic Assay for Guanylate Kinase
This assay measures the activity of guanylate kinase, the enzyme that phosphorylates GMP to GDP, by coupling the reaction to the oxidation of NADH.[13][14]
Materials:
-
Guanylate Kinase enzyme solution
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
GMP solution
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, GMP, ATP, PEP, NADH, PK, and LDH.
-
Initiate Reaction: Start the reaction by adding the guanylate kinase enzyme solution to the cuvette.
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the guanylate kinase activity.
-
Calculate Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).[13] One unit of guanylate kinase activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of GMP to GDP per minute under the specified conditions.[13]
Role in Cellular Signaling
Beyond its role in RNA synthesis, this compound and its derivatives are crucial components of intracellular signaling pathways.
The cGMP Signaling Pathway
Cyclic guanosine monophosphate (cGMP) is a key second messenger synthesized from GTP by the enzyme guanylate cyclase.[15] cGMP is involved in a wide range of physiological processes, including smooth muscle relaxation, phototransduction, and platelet aggregation.[15] The signaling cascade is initiated by stimuli such as nitric oxide (NO) or natriuretic peptides, which activate soluble or particulate guanylate cyclase, respectively.[16] Activated guanylate cyclase converts GTP to cGMP, which then activates downstream effectors like protein kinase G (PKG).[16] The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to GMP.[15]
GTP and G-Protein Coupled Receptor (GPCR) Signaling
Guanosine triphosphate (GTP), the triphosphate form of GMP, is a critical energy source and a key player in signal transduction mediated by G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that detect a wide array of extracellular signals.[17] Upon ligand binding, the GPCR undergoes a conformational change and acts as a guanine nucleotide exchange factor (GEF) for an associated heterotrimeric G-protein.[18] This promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation and dissociation from the Gβγ dimer.[19] Both the GTP-bound Gα subunit and the free Gβγ dimer can then modulate the activity of downstream effector proteins, propagating the signal within the cell.[19] The signaling is terminated when the intrinsic GTPase activity of the Gα subunit hydrolyzes GTP back to GDP, allowing for the re-association of the heterotrimer.[18]
Conclusion
This compound is an indispensable molecule in molecular biology and cellular physiology. Its fundamental role as a precursor for RNA synthesis is complemented by the critical involvement of its derivatives, GTP and cGMP, in a vast array of signaling pathways that govern cellular function. A comprehensive understanding of the properties, metabolism, and biological functions of this compound is paramount for researchers and professionals in the fields of biochemistry, molecular biology, and drug development, as it provides a foundation for advancements in therapeutics and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. abmole.com [abmole.com]
- 3. This compound | 85-32-5 [chemicalbook.com]
- 4. Guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 5. guanylic acid, 85-32-5 [thegoodscentscompany.com]
- 6. This compound [drugfuture.com]
- 7. This compound CAS#: 85-32-5 [m.chemicalbook.com]
- 8. fao.org [fao.org]
- 9. quora.com [quora.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. biolabmix.ru [biolabmix.ru]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Conversion of the enzyme guanylate kinase into a mitotic-spindle orienting protein by a single mutation that inhibits GMP-induced closing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 16. cusabio.com [cusabio.com]
- 17. cusabio.com [cusabio.com]
- 18. G-protein signaling: back to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 5'-Guanylic Acid in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a pivotal purine (B94841) nucleotide essential for numerous biological processes. As a monomeric unit of RNA, it is fundamental to gene expression and protein synthesis.[1][2] Beyond this structural role, GMP and its derivatives are integral to cellular energy metabolism, signal transduction (e.g., as the precursor to the second messenger cyclic GMP, cGMP), and the regulation of various enzymatic pathways.[1][3] Accurate quantification of 5'-GMP in tissue samples is crucial for understanding the metabolic state of cells, investigating the mechanism of action of drugs targeting nucleotide metabolism, and identifying biomarkers for various pathological conditions.
This document provides a comprehensive guide to the primary methodologies for quantifying 5'-GMP in tissue samples, complete with detailed protocols and expected quantitative data.
Methods for Quantification
The quantification of 5'-GMP in complex biological matrices like tissue homogenates requires sensitive and specific analytical techniques. The most robust and widely used methods are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and specialized Enzymatic Assays.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for nucleotide quantification. It offers exceptional sensitivity and specificity by separating the analyte chromatographically and identifying it based on its unique mass-to-charge ratio and fragmentation pattern.[4] This method is ideal for detecting low-abundance nucleotides and can simultaneously measure multiple related compounds in a single run.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with an ultraviolet (UV) detector is a reliable and more accessible method for GMP quantification. GMP has a characteristic UV absorbance maximum at approximately 255 nm. While less sensitive than LC-MS/MS, modern HPLC systems provide sufficient resolution and sensitivity for many research applications, especially when GMP levels are not exceedingly low.
-
Enzymatic Assays: These assays utilize enzymes that specifically act on or produce GMP. The reaction can be coupled to a fluorescent or colorimetric readout. While often available in convenient kit formats, they can be susceptible to interference from other components in the tissue extract and may not offer the same level of specificity as chromatographic methods.
Data Presentation: 5'-GMP Concentrations in Mammalian Tissues
The following table summarizes the physiological concentrations of 5'-GMP reported in various rat tissues. These values serve as a useful benchmark for experimental results. Concentrations can vary based on the metabolic state, species, and specific tissue type.
| Tissue | Species | Concentration (µM or nmol/g wet weight) | Reference |
| Liver | Rat | 116 ± 12 | |
| Brain | Rat | 49 ± 3 | |
| Heart | Rat | 42 ± 5 | |
| Kidney | Rat | 71 ± 7 | |
| Skeletal Muscle | Rat | 21 ± 2 | |
| Spleen | Rat | 85 ± 11 | |
| Lung | Rat | 55 ± 6 |
Table compiled from data presented in Traut, T. W. (1994). Physiological concentrations of purines and pyrimidines. Molecular and Cellular Biochemistry, 140(1), 1-22.
Experimental Protocols
Protocol 1: General Tissue Sample Preparation
This protocol outlines the critical initial steps for extracting nucleotides from tissue samples, suitable for subsequent analysis by LC-MS/MS or HPLC.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or mechanical homogenizer
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Extraction Buffer: 60% Methanol (B129727), pre-chilled to -20°C
-
Phosphate-Buffered Saline (PBS), ice-cold
Procedure:
-
Tissue Collection: Excise the tissue of interest as rapidly as possible to minimize post-mortem metabolic changes. Immediately flash-freeze the sample in liquid nitrogen. Store at -80°C until extraction.
-
Homogenization: Weigh the frozen tissue (typically 50-100 mg). In a pre-chilled mortar, add liquid nitrogen and grind the tissue to a fine powder. Alternatively, use a mechanical homogenizer with a pre-chilled probe.
-
Extraction: Transfer the powdered tissue to a pre-weighed microcentrifuge tube. Add 1 mL of ice-cold 60% methanol per 100 mg of tissue. Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubation: Incubate the mixture on ice for 20 minutes to allow for complete protein precipitation and nucleotide extraction.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted nucleotides, and transfer it to a new, clean tube. Avoid disturbing the pellet.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen. The dried pellet contains the nucleotide extract.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your chosen analytical method (e.g., 5% acetonitrile (B52724) in water for LC-MS/MS). Vortex, then centrifuge at high speed for 10 minutes to pellet any insoluble debris. The resulting supernatant is ready for injection.
Protocol 2: Quantification by LC-MS/MS
Instrumentation and Columns:
-
A tandem mass spectrometer coupled to a high-performance liquid chromatography system.
-
A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for nucleotide separation.
Reagents:
-
Mobile Phase A: 10 mM Ammonium (B1175870) Acetate in water, pH adjusted to 9.5 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
5'-GMP standard for calibration curve.
Procedure:
-
Sample Preparation: Prepare tissue extracts as described in Protocol 1.
-
Calibration Curve: Prepare a series of 5'-GMP standards in the reconstitution solvent, ranging from low nM to high µM concentrations, to create a calibration curve.
-
LC Conditions:
-
Column: C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: Gradient to 50% B
-
10-12 min: Gradient to 95% B (column wash)
-
12-15 min: Return to 2% B (re-equilibration)
-
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the specific transition for 5'-GMP.
-
Precursor Ion (Q1): m/z 362.1
-
Product Ion (Q3): m/z 150.0 (guanine fragment) or m/z 79.0 (phosphate fragment).
-
-
Optimize collision energy and other source parameters according to the specific instrument used.
-
-
Data Analysis: Quantify the 5'-GMP concentration in the samples by comparing the peak area of the analyte to the standard curve. Normalize the result to the initial tissue weight.
Protocol 3: Quantification by HPLC-UV
Instrumentation and Columns:
-
An HPLC system equipped with a UV detector.
-
A reversed-phase C18 column.
Reagents:
-
Mobile Phase A: 100 mM Potassium Phosphate buffer, pH 6.0.
-
Mobile Phase B: Methanol.
-
5'-GMP standard for calibration curve.
Procedure:
-
Sample Preparation: Prepare tissue extracts as described in Protocol 1.
-
Calibration Curve: Prepare a series of 5'-GMP standards in the reconstitution solvent.
-
HPLC Conditions:
-
Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 255 nm.
-
Gradient: Isocratic elution with 97% Mobile Phase A and 3% Mobile Phase B is often sufficient. For complex samples, a shallow gradient may be required.
-
-
Data Analysis: Identify the GMP peak based on its retention time compared to the standard. Quantify the concentration using the peak area and the calibration curve. Normalize the result to the initial tissue weight.
Visualizations
Experimental Workflow
Caption: Workflow for 5'-GMP quantification in tissue.
GMP in Purine Metabolism
Caption: Role of 5'-GMP in purine nucleotide metabolism.
References
- 1. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cyclic-GMP-binding, cyclic-GMP-specific phosphodiesterase (PDE5) gene expression is regulated during rat pulmonary development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic guanosine monophosphate compartmentation in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Average concentrations of purines and pyrimid - Various - BNID 106639 [bionumbers.hms.harvard.edu]
Application Notes and Protocols for HPLC Analysis of 5'-Guanylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-Guanylic acid (5'-GMP), a purine (B94841) nucleotide, plays a crucial role in various biological processes and is widely used as a flavor enhancer in the food industry. Accurate and reliable quantification of 5'-GMP is essential for quality control in food production, research into cellular metabolism, and in the development of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of 5'-GMP, offering high resolution, sensitivity, and reproducibility.
This document provides detailed application notes and protocols for the analysis of this compound using HPLC, with a focus on reversed-phase and ion-pair chromatography methods.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the quantitative data from various HPLC methods for the analysis of this compound, allowing for easy comparison of their key parameters and performance characteristics.
| Parameter | Method 1: Ion-Pair RP-HPLC | Method 2: Reversed-Phase HPLC | Method 3: Ion-Pair RP-HPLC for Food Matrix |
| Stationary Phase | C18 column (e.g., Atlantis T3, 150 x 4.6 mm, 3 µm)[1] | C18 column (e.g., Discovery C18, 250 x 4.6 mm, 5 µm)[2] | C18 column (e.g., Sunfire C18, 250 x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate (B1210297), 2 mM Tetrabutylammonium (B224687) Phosphate (B84403) (TBAP), pH 5.0[1] | 150 mM Phosphate Buffer, pH 6.0[2] | 10 mM Potassium Dihydrogen Phosphate[3][4] |
| Mobile Phase B | 10 mM Ammonium Phosphate, 2 mM TBAP, 25% Acetonitrile (B52724), pH 7.0[1] | Methanol[2] | 5 mM Sodium Heptanesulfonate[3][4] |
| Elution Mode | Gradient[1] | Isocratic (97:3 v/v Mobile Phase A:B)[2] | Isocratic[3][4] |
| Flow Rate | 1.0 mL/min[1] | 0.5 mL/min[2] | 0.8 mL/min[3][4] |
| Detection Wavelength | 254 nm[1][5] | 260 nm[2] | 250 nm[3][4] |
| LOD | Not Specified | Not Specified | 2.32 mg/kg[6] |
| LOQ | Not Specified | Not Specified | Not Specified |
| **Linearity (R²) ** | Not Specified | Not Specified | > 0.999[3][6] |
| Recovery | Not Specified | Not Specified | 91.5 - 103.9 %[3][6] |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for General Applications
This protocol is suitable for the general analysis of 5'-GMP and other purines in various sample matrices.[1]
1. Materials and Reagents:
-
This compound standard (≥99.0% purity)
-
Ammonium acetate
-
Tetrabutylammonium phosphate (TBAP)
-
Ammonium phosphate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
2. Equipment:
-
HPLC system with a binary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., Atlantis T3, 150 x 4.6 mm, 3 µm).
-
Analytical balance
-
pH meter
3. Preparation of Mobile Phases:
-
Mobile Phase A (Aqueous): Prepare a solution containing 10 mM ammonium acetate and 2 mM tetrabutylammonium phosphate in HPLC-grade water. Adjust the pH to 5.0 with an appropriate acid or base. Filter through a 0.45 µm membrane.
-
Mobile Phase B (Organic): Prepare a solution containing 10 mM ammonium phosphate and 2 mM tetrabutylammonium phosphate in a mixture of 25% acetonitrile and 75% HPLC-grade water. Adjust the pH to 7.0. Filter through a 0.45 µm membrane.
4. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-10 min: 100% A
-
10-25 min: Linear gradient to 75% B
-
25-35 min: Hold at 75% B
-
35-40 min: Linear gradient to 100% B
-
40-55 min: Hold at 100% B
-
55-60 min: Linear gradient to 100% A
-
60-75 min: Re-equilibration at 100% A
-
5. Sample Preparation:
-
Dissolve the sample in Mobile Phase A to a suitable concentration.
-
For complex matrices, perform a sample clean-up step such as protein precipitation with perchloric acid or solid-phase extraction (SPE).[7][8]
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
6. Standard Preparation:
-
Prepare a stock solution of 5'-GMP in Mobile Phase A.
-
Perform serial dilutions to create a series of calibration standards.
Protocol 2: Isocratic Reversed-Phase HPLC for Enzymatic Assays
This protocol is optimized for monitoring the enzymatic conversion of 5'-GMP in kinetic studies.[2]
1. Materials and Reagents:
-
This compound standard (≥99.0% purity)
-
Potassium phosphate monobasic
-
Potassium phosphate dibasic
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.1% (v/v) Hydrochloric acid (for quenching)
-
0.45 µm syringe filters
2. Equipment:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., Discovery C18, 250 x 4.6 mm, 5 µm).
-
Analytical balance
-
pH meter
3. Preparation of Mobile Phase:
-
Prepare a 150 mM phosphate buffer by dissolving the appropriate amounts of potassium phosphate monobasic and dibasic in HPLC-grade water to achieve a pH of 6.0.
-
The mobile phase consists of a mixture of 150 mM phosphate buffer (pH 6.0) and methanol in a 97:3 (v/v) ratio.
-
Degas the mobile phase before use.
4. Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection: 260 nm
-
Injection Volume: 10 µL
-
Run Time: 12 minutes (isocratic)
5. Sample Preparation (Enzymatic Reaction):
-
Perform the enzymatic reaction in a suitable buffer (e.g., 50 mM TRIS pH 7, with 50 mM KCl, 2 mM MgCl₂, and 0.1 mg/mL BSA).[2]
-
Quench the reaction at specific time points by adding 10 µL of 0.1% (v/v) HCl to a 50 µL reaction volume.[2]
-
Centrifuge the quenched reaction mixture to pellet any precipitate.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
6. Standard Preparation:
-
Prepare stock solutions of 5'-GMP and other relevant nucleotides (e.g., ATP, ADP, GDP) in the reaction buffer.
-
Prepare a standard mixture for calibration and to determine retention times.
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis by HPLC.
Caption: Key components of an HPLC method for this compound analysis.
References
- 1. cores.emory.edu [cores.emory.edu]
- 2. Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lib.yhn.edu.vn [lib.yhn.edu.vn]
- 4. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The analysis of 5'-mononucleotides in infant formulae by HPLC [agris.fao.org]
Application Notes and Protocols for Enzymatic Assays of 5'-Guanylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic quantification of 5'-Guanylic acid (5'-GMP), a crucial nucleotide involved in various metabolic pathways. The following sections describe three common assay formats: a luminescence-based assay, a fluorescence-based assay, and a spectrophotometric NADH-coupled assay. Each protocol is designed to be a comprehensive guide for laboratory use.
Introduction to 5'-GMP Quantification
5'-Guanosine monophosphate (GMP) is a pivotal molecule in cellular metabolism, serving as a precursor for the synthesis of guanosine (B1672433) triphosphate (GTP), a primary energy source and a building block for RNA. Accurate measurement of GMP levels is essential for studying metabolic disorders, drug efficacy, and various enzymatic activities. Enzymatic assays offer high specificity and sensitivity for GMP quantification in diverse biological samples. These methods typically rely on the enzymatic conversion of GMP to a detectable signal.
Comparative Summary of Enzymatic Assays for 5'-GMP
The choice of assay for quantifying 5'-GMP depends on the required sensitivity, throughput, and available laboratory equipment. Below is a summary of the key quantitative parameters for the described enzymatic assays.
| Parameter | Luminescence-Based Assay | Fluorescence-Based Assay | NADH-Coupled Spectrophotometric Assay |
| Principle | ATP produced from GMP conversion is measured using a luciferase-luciferin reaction. | A fluorescent probe is used to detect a product of the GMP enzymatic cascade. | The consumption of NADH, proportional to GMP concentration, is measured by the decrease in absorbance at 340 nm. |
| Limit of Detection (LOD) | High sensitivity, typically in the low nanomolar range (e.g., ~5-10 nM). | High sensitivity, with detection limits often in the nanomolar range (e.g., ~50 nM). | Moderate sensitivity, generally in the low micromolar range (e.g., ~1-5 µM). |
| Limit of Quantification (LOQ) | Typically in the nanomolar range (e.g., ~10-20 nM). | Generally in the nanomolar to low micromolar range (e.g., ~100 nM - 1 µM). | Commonly in the micromolar range (e.g., ~5-10 µM). |
| Dynamic Range | Wide dynamic range, often spanning several orders of magnitude (e.g., 10 nM - 10 µM). | Broad dynamic range (e.g., 100 nM - 20 µM). | A more limited linear range (e.g., 5 µM - 200 µM). |
| Throughput | High-throughput compatible (96- and 384-well plates). | High-throughput compatible (96- and 384-well plates). | Moderate throughput, suitable for 96-well plate format. |
| Interference | Less susceptible to interference from colored or fluorescent compounds. | Potential interference from fluorescent compounds in the sample. | Potential interference from compounds that absorb at 340 nm. |
Assay Protocols
Luminescence-Based 5'-GMP Assay
This assay is a highly sensitive method that couples the conversion of GMP to ATP, which is then quantified using a luciferase-based system.
Signaling Pathway
Application Notes and Protocols for Utilizing 5'-Guanylic Acid in In Vitro Transcription
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the strategic use of 5'-Guanylic acid (Guanosine Monophosphate, GMP) in in vitro transcription (IVT). The protocols detail methods for initiating transcription with a guanosine (B1672433) nucleotide and for the incorporation of a 5' cap structure, a critical modification for the functionality of synthetic mRNA in applications such as vaccines, therapeutics, and gene editing.
Introduction to this compound in In Vitro Transcription
This compound, in the form of its triphosphate derivative (GTP), is a fundamental building block for the synthesis of RNA. In the context of in vitro transcription, the strategic placement of a guanosine residue at the 5' terminus of an RNA transcript is crucial for both efficient transcription initiation by certain bacteriophage RNA polymerases and for the subsequent enzymatic or co-transcriptional addition of a 5' cap structure. The 5' cap, a modified guanosine nucleotide, is essential for the stability, transport, and translation of mRNA in eukaryotic cells.[1][2][3]
This document outlines two primary approaches for generating RNA with a 5'-guanosine moiety: direct initiation of transcription with guanosine and the addition of a 5' cap structure, which inherently involves a guanosine analog.
Section 1: Transcription Initiation with a 5'-Guanosine
A common and efficient method to ensure an RNA transcript begins with a 5'-guanosine monophosphate is to design the DNA template to start with a guanine (B1146940) nucleotide at the +1 position, immediately following the RNA polymerase promoter. Bacteriophage RNA polymerases, such as T7, T3, and SP6, exhibit a strong preference for initiating transcription with a guanosine.[4][5] T7 RNA polymerase, in particular, shows a strong preference for a G at the +1 position and a GGG sequence at positions +1 to +3 can enhance transcriptional output.
Experimental Protocol: High-Yield In Vitro Transcription Initiating with Guanosine
This protocol is designed for the high-yield synthesis of an RNA molecule with a 5'-triphosphate guanosine end, which can then be used directly for certain applications or be a substrate for enzymatic capping.
1. DNA Template Preparation:
-
Design a linear DNA template (either a linearized plasmid or a PCR product) containing a T7 promoter sequence (5'-TAATACGACTCACTATAG -3'), where the bold 'G' represents the +1 transcription start site.
-
Ensure the desired RNA sequence immediately follows this start site.
-
Purify the linearized DNA template to remove any contaminants that could inhibit transcription.
2. In Vitro Transcription Reaction Setup:
Assemble the following reaction components at room temperature in the order listed. Keep the T7 RNA Polymerase Mix on ice.
| Component | 20 µL Reaction | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | |
| 10X Transcription Buffer | 2 µL | 1X |
| 100 mM ATP | 2 µL | 10 mM |
| 100 mM CTP | 2 µL | 10 mM |
| 100 mM UTP | 2 µL | 10 mM |
| 100 mM GTP | 2 µL | 10 mM |
| Linear DNA Template (0.5-1 µg) | X µL | 25-50 ng/µL |
| T7 RNA Polymerase Mix | 2 µL |
3. Incubation:
-
Mix the components thoroughly by gentle pipetting.
-
Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times (up to 16 hours) can sometimes increase yield for certain templates.
4. DNA Template Removal:
-
Following incubation, add 1 µL of DNase I (RNase-free) to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes.
5. RNA Purification:
-
Purify the synthesized RNA using a column-based purification kit or via lithium chloride precipitation to remove enzymes, unincorporated nucleotides, and salts.
Diagram: In Vitro Transcription Workflow
Caption: Workflow for generating RNA with a 5'-triphosphate guanosine.
Section 2: 5' Capping of In Vitro Transcribed RNA
For applications requiring protein expression in eukaryotic systems, a 5' cap is essential. This is a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA via a 5'-5' triphosphate bridge. There are two primary methods for capping IVT-synthesized RNA: co-transcriptional capping and post-transcriptional (enzymatic) capping.
Co-transcriptional Capping using Cap Analogs
In this method, a cap analog, such as m7GpppG or an anti-reverse cap analog (ARCA), is included in the IVT reaction. The cap analog competes with GTP for incorporation at the 5' end of the transcript.
Advantages:
-
Single-step reaction for transcription and capping.
Disadvantages:
-
Lower overall RNA yield due to the reduced concentration of GTP.
-
Capping efficiency is typically around 70-80% and is dependent on the cap analog to GTP ratio.
-
Standard cap analogs can be incorporated in the reverse orientation, rendering the mRNA untranslatable. ARCA is modified to prevent this.
1. DNA Template Preparation:
-
Prepare a linearized DNA template with a T7 promoter as described in Section 1.
2. In Vitro Transcription Reaction Setup with ARCA:
Assemble the following reaction components at room temperature. A 4:1 ratio of ARCA to GTP is commonly used to achieve approximately 80% capping efficiency.
| Component | 20 µL Reaction | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | |
| 10X Transcription Buffer | 2 µL | 1X |
| 100 mM ATP | 2 µL | 10 mM |
| 100 mM CTP | 2 µL | 10 mM |
| 100 mM UTP | 2 µL | 10 mM |
| 10 mM GTP | 0.4 µL | 0.2 mM |
| 20 mM ARCA | 0.8 µL | 0.8 mM |
| Linear DNA Template (0.5-1 µg) | X µL | 25-50 ng/µL |
| T7 RNA Polymerase Mix | 2 µL |
3. Incubation, DNase Treatment, and RNA Purification:
-
Follow steps 3-5 as outlined in the protocol for High-Yield In Vitro Transcription Initiating with Guanosine.
Post-transcriptional (Enzymatic) Capping
This method involves a two-step process: first, high-yield synthesis of RNA with a 5'-triphosphate, followed by an enzymatic reaction to add the cap structure using Vaccinia Capping Enzyme (VCE). VCE possesses three enzymatic activities: RNA triphosphatase, guanylyltransferase, and guanine-N7-methyltransferase.
Advantages:
-
Higher overall yield of capped RNA as the transcription reaction is not limited by low GTP concentrations.
-
Nearly 100% capping efficiency.
-
All caps (B75204) are added in the correct orientation.
Disadvantages:
-
Requires an additional enzymatic step and subsequent purification.
This protocol is for capping up to 20 µg of RNA synthesized using the protocol in Section 1.
1. Capping Reaction Setup:
| Component | Amount | Final Concentration |
| Purified 5'-ppp-RNA (up to 20 µg) | X µL | |
| Nuclease-Free Water | Up to 17 µL | |
| 10X Capping Buffer | 2 µL | 1X |
| 10 mM GTP | 1 µL | 0.5 mM |
| 2 mM S-adenosylmethionine (SAM) | 1 µL | 0.1 mM |
| Vaccinia Capping Enzyme | 1 µL |
2. Incubation:
-
Mix gently and incubate at 37°C for 30-60 minutes.
3. RNA Purification:
-
Purify the capped RNA using a column-based purification kit or lithium chloride precipitation to remove the capping enzyme and reaction byproducts.
Diagram: Capping Strategies Workflow
Caption: Comparison of co-transcriptional and post-transcriptional capping workflows.
Section 3: Quantitative Data and Optimization
The yield and quality of in vitro transcribed RNA are influenced by several factors. The following tables summarize key quantitative parameters for optimizing your IVT and capping reactions.
Table 1: Comparison of Capping Methods
| Feature | Co-transcriptional Capping (ARCA) | Post-transcriptional Capping (Enzymatic) |
| Capping Efficiency | ~70-80% | ~100% |
| RNA Yield | Lower, due to reduced GTP concentration | Higher, IVT reaction is optimized for yield |
| Workflow | Single step for transcription and capping | Two-step process with an additional purification |
| Cap Orientation | Correct orientation with ARCA | Correct orientation |
Table 2: Optimization of In Vitro Transcription Reaction Components
| Component | Typical Concentration Range | Effect on Yield and Quality |
| NTPs (each) | 1-10 mM | Higher concentrations (up to 10 mM) can increase yield, but excessive levels may be inhibitory. |
| GTP (for standard IVT) | 1-10 mM | Should be equimolar to other NTPs for optimal yield. |
| Cap Analog:GTP Ratio (Co-transcriptional) | 4:1 to 10:1 | Higher ratio increases capping efficiency but decreases overall RNA yield. |
| Magnesium Ions (Mg²⁺) | 6-75 mM | Critical for polymerase activity. The optimal concentration is dependent on the total NTP concentration. Excess Mg²⁺ can lead to RNA degradation and dsRNA formation. |
| DNA Template | 20-100 ng/µL | Increasing template concentration can increase the rate of RNA synthesis but not necessarily the final yield at plateau. |
Conclusion
The strategic use of 5'-guanosine in in vitro transcription is fundamental for producing high-quality RNA for a variety of research and therapeutic applications. By selecting the appropriate method for transcription initiation and 5' capping based on the desired yield, purity, and experimental goals, researchers can effectively synthesize functional RNA molecules. For applications where the highest possible yield of capped RNA is required, a high-yield IVT reaction followed by enzymatic capping is the recommended approach. For simpler workflows where a slightly lower yield is acceptable, co-transcriptional capping with an anti-reverse cap analog offers a convenient single-step solution. Careful optimization of reaction components, particularly the concentrations of nucleotides and magnesium ions, is critical for maximizing the efficiency of any in vitro transcription protocol.
References
- 1. Synthesis of 5′ cap-0 and cap-1 RNAs using solid-phase chemistry coupled with enzymatic methylation by human (guanine-N7)-methyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 3. Five-prime cap - Wikipedia [en.wikipedia.org]
- 4. neb.com [neb.com]
- 5. Single-pass transcription by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5'-Guanylic Acid as a Substrate for Guanylate Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a pivotal nucleotide in cellular metabolism. Guanylate kinase (GK), also referred to as GMP kinase or GUK1, is the enzyme responsible for the ATP-dependent phosphorylation of GMP to guanosine diphosphate (B83284) (GDP).[1][2][3] This reaction is a critical step in the de novo and salvage pathways of purine (B94841) synthesis, ultimately leading to the formation of guanosine triphosphate (GTP), an essential building block for DNA and RNA synthesis, a vital energy source for protein synthesis, and a key signaling molecule.[3][4]
Guanylate kinase is a highly conserved monomeric protein found in prokaryotes, lower eukaryotes, and vertebrates.[1][2] Human guanylate kinase (hGMPK) is the only known enzyme to catalyze this reaction, making it indispensable for cellular viability and proliferation.[4][5] Its crucial role in nucleotide metabolism has made it an attractive target for the development of antiviral and anticancer therapies.[4][5][6] These therapeutic strategies often involve nucleoside-analog prodrugs that are activated through phosphorylation by enzymes like hGMPK.[4]
This document provides detailed application notes on the use of this compound as a substrate for guanylate kinase, including experimental protocols and quantitative data to support research and drug development activities.
Cellular Signaling and Metabolic Significance
Guanylate kinase sits (B43327) at a crucial junction of nucleotide metabolism, channeling GMP from both the de novo synthesis and salvage pathways towards the production of GDP and subsequently GTP.[4] This function is vital for maintaining the cellular pool of guanine (B1146940) nucleotides required for a multitude of cellular processes.
Beyond its role in providing precursors for nucleic acid and protein synthesis, guanylate kinase activity indirectly influences cellular signaling. GTP is essential for the function of G-proteins, which are central to numerous signaling cascades. Membrane-associated guanylate kinases (MAGUKs) are a family of scaffolding proteins that play critical roles in organizing protein complexes at cellular junctions, thereby regulating cell adhesion, polarity, and signal transduction.[7][8] While the kinase domain in some MAGUKs is catalytically inactive, it often serves as a protein-binding module.
The central role of guanylate kinase in metabolism and its implications for cell proliferation have made it a significant target in oncology. Cancer cells often exhibit altered metabolism with elevated levels of GTP, highlighting the potential of targeting hGMPK to disrupt tumor growth.[3][4]
Quantitative Data: Kinetic Parameters of Guanylate Kinase
The catalytic efficiency of guanylate kinase with its substrate this compound is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). These values can vary depending on the organism, isoform, and experimental conditions.
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human (hGMPK) | GMP | 13 ± 2 | 16.8 ± 0.5 | 1.3 x 10⁶ | [4] |
| Human (hGMPK) | ATP | 130 ± 20 | 16.8 ± 0.5 | 1.3 x 10⁵ | [4] |
| E. coli | GMP | 60 | - | - | [1] |
| Saccharomyces cerevisiae (Yeast) | GMP | 8 | - | - | [1] |
Note: The table summarizes representative kinetic data. Values can differ based on assay conditions such as pH, temperature, and ion concentrations. The provided reference for human guanylate kinase also contains data for various non-synonymous single-nucleotide variants (nsSNVs), which can modulate enzymatic activity.[4]
Experimental Protocols
Protocol 1: Coupled Enzyme Assay for Guanylate Kinase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of guanylate kinase. The production of ADP is coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Materials:
-
Guanylate Kinase (recombinant or purified)
-
This compound (GMP)
-
Adenosine 5'-triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂[9]
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare the Assay Mix: In a cuvette, prepare the following reaction mixture (final volume of 1 mL):
-
800 µL Assay Buffer
-
50 µL of 20 mM ATP
-
50 µL of 20 mM GMP
-
20 µL of 25 mM PEP
-
20 µL of 10 mM NADH
-
5 µL of PK (e.g., 200 units/mL)
-
5 µL of LDH (e.g., 300 units/mL)
-
-
Equilibration: Mix the contents of the cuvette by gentle inversion and incubate at 25°C for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading.
-
Initiate the Reaction: Add a known amount of guanylate kinase (e.g., 10 µL of a 1 µg/mL solution, final concentration 10 ng/mL) to the cuvette.[9]
-
Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 10 seconds for 5-10 minutes).
-
Calculate Enzyme Activity: The rate of the reaction is proportional to the rate of decrease in absorbance. The specific activity can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Protocol 2: Fluorescence-Based Assay for High-Throughput Screening
This protocol is adapted for a high-throughput format, ideal for screening potential inhibitors of guanylate kinase. It measures the amount of ADP produced, which is then used in a coupled reaction to generate a fluorescent signal.
Materials:
-
Guanylate Kinase
-
This compound (GMP)
-
Adenosine 5'-triphosphate (ATP)
-
Commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay) or a coupled enzyme system leading to a fluorescent product.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 3 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, 50 mM NaCl, 0.003% Brij-35[10]
-
384-well plates (black, for fluorescence measurements)[10]
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare 10x solutions of GMP, ATP, and guanylate kinase in the assay buffer.[10]
-
Reaction Setup: In a 384-well plate, add the following to each well for a 30 µL reaction volume:
-
12 µL of sterile deionized water
-
3 µL of 10x Reaction Buffer
-
3 µL of 10x GMP
-
3 µL of 10x ATP
-
(Optional for inhibition studies: 3 µL of inhibitor at various concentrations)
-
-
Enzyme Addition: Add 3 µL of 10x guanylate kinase to initiate the reaction.[10]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[10]
-
Detection:
-
Add the reagents from the ADP detection kit according to the manufacturer's instructions. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and then measures the newly synthesized ATP via a luciferase reaction.
-
Alternatively, using a coupled enzyme system, add the necessary reagents to convert the ADP signal to a fluorescent output.[10]
-
-
Measure Fluorescence: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (e.g., excitation at 485 nm and emission at 535 nm for some assays).[10]
-
Data Analysis: The fluorescence signal is proportional to the amount of ADP produced and thus to the guanylate kinase activity. For inhibitor screening, calculate the IC₅₀ values.
Visualizations
Signaling Pathway
Caption: Role of Guanylate Kinase in Purine Metabolism and Cellular Processes.
Experimental Workflow: Coupled Enzyme Assay
Caption: Workflow for a Coupled Spectrophotometric Guanylate Kinase Assay.
Conclusion
This compound is the essential substrate for guanylate kinase, a central enzyme in nucleotide metabolism. The study of this interaction is fundamental for understanding cellular proliferation and for the development of novel therapeutics. The protocols and data presented here provide a framework for researchers to investigate the activity of guanylate kinase and to screen for potential modulators of its function. The critical role of guanylate kinase in various diseases, including cancer and viral infections, underscores the importance of continued research in this area.
References
- 1. Guanylate kinase - Wikipedia [en.wikipedia.org]
- 2. prospecbio.com [prospecbio.com]
- 3. GMP kinase - Creative Enzymes [creative-enzymes.com]
- 4. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Membrane-associated guanylate kinases regulate adhesion and plasticity at cell junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tight junctions, membrane-associated guanylate kinases and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.mpg.de [pure.mpg.de]
- 10. mobitec.com [mobitec.com]
Application Notes and Protocols for the Isolation of 5'-Guanylic Acid from Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isolation and quantification of 5'-Guanylic acid (5'-GMP) from cultured cells. The methodologies described are suitable for applications in basic research, drug discovery, and metabolic studies.
Introduction
This compound, also known as guanosine (B1672433) monophosphate (GMP), is a pivotal purine (B94841) nucleotide. It serves as a fundamental building block for RNA and its triphosphate form, GTP, is a crucial energy source and signaling molecule.[1] GMP is central to cellular metabolism, participating in both de novo and salvage pathways for purine synthesis.[2] Furthermore, GMP is a key player in signal transduction, being the precursor for guanosine triphosphate (GTP) and the degradation product of the second messenger cyclic guanosine monophosphate (cGMP).[3][4] Accurate quantification of intracellular 5'-GMP levels is therefore critical for understanding cellular physiology, disease states, and the mechanism of action of therapeutic agents.
Signaling and Metabolic Pathways Involving this compound
5'-GMP occupies a central position in purine metabolism. It is synthesized de novo from simpler precursors or recycled through the purine salvage pathway. GMP can be phosphorylated to guanosine diphosphate (B83284) (GDP) and subsequently to guanosine triphosphate (GTP). GTP is a vital component for RNA synthesis and various signaling processes. A key signaling pathway involving guanine (B1146940) nucleotides is the nitric oxide (NO)/cGMP pathway, where soluble guanylate cyclase (sGC) is activated by NO to produce cGMP from GTP.[4] cGMP, in turn, modulates the activity of downstream effectors like protein kinases and ion channels.[3] The termination of this signal often involves the hydrolysis of cGMP back to 5'-GMP by phosphodiesterases (PDEs).[3]
Data Presentation: Comparison of Extraction Methods
The choice of extraction method can significantly impact the yield and purity of isolated nucleotides. While direct comparative data for 5'-GMP from cultured cells is limited, studies on related adenine (B156593) nucleotides provide valuable insights. The following table summarizes findings from a study comparing different extraction methods for adenine nucleotides from cultured endothelial cells, which can serve as a proxy for GMP extraction efficiency.[2] Additionally, recovery data from food matrices provides a general indication of method robustness.[5]
| Extraction Method | Analyte | Matrix | Recovery/Yield | Reference |
| 80% Methanol (B129727) (heated to 70°C) | ATP | Cultured Endothelial Cells | Higher content than other methods | [2] |
| Perchloric Acid | ATP | Cultured Endothelial Cells | Lower content than 80% Methanol | [2] |
| Trichloroacetic Acid | ATP | Cultured Endothelial Cells | Lower content than 80% Methanol | [2] |
| Boiling Water | ATP | Cultured Endothelial Cells | Lower content than 80% Methanol | [2] |
| Water Extraction | 5'-GMP | Food (Sausage, Instant Noodles) | 91.5 - 103.9% | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and quantification of 5'-GMP from cultured mammalian cells.
Experimental Workflow Overview
Protocol 1: Extraction of 5'-GMP using Cold Methanol
This protocol is adapted from methods demonstrated to be effective for nucleotide extraction from cultured cells.[2]
Materials:
-
Cultured cells in multi-well plates
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol in HPLC-grade water, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Quenching and Washing:
-
Place the cell culture plate on dry ice to rapidly quench metabolic activity.
-
Aspirate the culture medium.
-
Gently wash the cell monolayer twice with ice-cold PBS, aspirating the PBS completely after each wash.
-
-
Extraction:
-
Add 1 mL of pre-chilled 80% methanol to each well (for a 6-well plate; adjust volume for other plate formats).
-
Incubate the plate on dry ice for 15 minutes.
-
Using a cell scraper, scrape the cells in the methanol solution.
-
-
Collection and Clarification:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
The supernatant can be directly analyzed by HPLC or LC-MS/MS or dried under a stream of nitrogen or using a vacuum concentrator and reconstituted in a suitable solvent for analysis.
-
Protocol 2: Extraction of 5'-GMP using Perchloric Acid
This is a classical method for the extraction of acid-soluble metabolites, including nucleotides.
Materials:
-
Cultured cells in multi-well plates
-
Phosphate-buffered saline (PBS), ice-cold
-
0.4 M Perchloric acid (PCA), ice-cold
-
Potassium hydroxide (B78521) (KOH) solution (e.g., 2 M) for neutralization
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
-
pH indicator strips or a pH meter
Procedure:
-
Quenching and Harvesting:
-
Place the cell culture plate on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 0.4 M PCA to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysis and Deproteinization:
-
Vortex the tube briefly and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization and Salt Precipitation:
-
Transfer the supernatant to a new microcentrifuge tube.
-
Carefully add KOH solution dropwise while vortexing to neutralize the extract to a pH of 6.5-7.0. This will precipitate potassium perchlorate (B79767).
-
Incubate on ice for 10 minutes to ensure complete precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate salt.
-
-
Sample Preparation for Analysis:
-
Transfer the neutralized supernatant to a new tube for analysis by HPLC or LC-MS/MS.
-
Protocol 3: Quantification of 5'-GMP by HPLC-UV
This protocol provides a general framework for the quantification of 5'-GMP using High-Performance Liquid Chromatography with UV detection.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 10 mM potassium dihydrogen phosphate (B84403) buffer with 5 mM sodium heptanesulfonate, pH adjusted to a suitable value (e.g., 3.5-5.5) with phosphoric acid.
-
Mobile Phase B: Methanol or Acetonitrile
-
Gradient: A linear gradient from 100% Mobile Phase A to a mixture of A and B, optimized to separate 5'-GMP from other nucleotides.
-
Flow Rate: 0.8 - 1.0 mL/min
-
Detection Wavelength: 254 nm
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of 5'-GMP standard in water or mobile phase A.
-
Perform serial dilutions to create a series of standards with known concentrations (e.g., 0.5 to 100 µM).
-
-
Sample Analysis:
-
Inject a fixed volume (e.g., 20 µL) of the prepared cell extract and the standards onto the HPLC system.
-
-
Quantification:
-
Identify the 5'-GMP peak in the chromatogram based on the retention time of the standard.
-
Integrate the peak area of 5'-GMP in both the standards and the samples.
-
Construct a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 5'-GMP in the samples by interpolating their peak areas on the standard curve.
-
Protocol 4: Quantification of 5'-GMP by LC-MS/MS
For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Similar C18 reverse-phase column and mobile phases as in the HPLC-UV method can be used. Formic acid is often used as a mobile phase additive for better ionization.
Mass Spectrometry Parameters:
-
Ionization Mode: Negative ESI is often suitable for nucleotides.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 5'-GMP for high selectivity.
-
Precursor ion (Q1): [M-H]⁻ for 5'-GMP (m/z 362.1)
-
Product ions (Q3): Select characteristic fragment ions for quantification and confirmation.
-
-
Optimize instrument parameters such as capillary voltage, gas temperatures, and collision energy.
Procedure:
-
Standard Curve and Sample Analysis:
-
Prepare a standard curve and inject samples as described for the HPLC-UV method. An isotopically labeled internal standard (e.g., ¹³C₁₀,¹⁵N₅-GMP) is highly recommended for accurate quantification.
-
-
Quantification:
-
Quantify 5'-GMP based on the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the isolation and quantification of this compound from cellular samples. The choice between methanol and perchloric acid extraction will depend on the specific experimental goals and the compatibility with downstream analytical platforms. For sensitive and specific quantification, LC-MS/MS is the recommended technique. These methods will enable researchers to accurately measure intracellular 5'-GMP levels, providing valuable insights into cellular metabolism and signaling.
References
- 1. Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: a comparison with a EIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction of adenine nucleotides from cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
Synthesis of 5'-Guanylic Acid Derivatives: A Guide for Researchers
Application Note
The synthesis of 5'-Guanylic acid (GMP) derivatives is a cornerstone of research in cellular signaling, drug discovery, and molecular biology. These modified nucleotides serve as invaluable tools to probe the intricate mechanisms of cyclic guanosine (B1672433) monophosphate (cGMP) and other guanine (B1146940) nucleotide-mediated pathways. This document provides detailed protocols for the chemical and enzymatic synthesis of key 5'-GMP derivatives and explores their applications in studying relevant signaling cascades.
Guanosine 5'-monophosphate and its derivatives are central to a multitude of physiological processes, including cardiovascular homeostasis, neurotransmission, and innate immunity. The ability to synthesize analogs with tailored properties—such as enhanced stability, fluorescence, or specific protein binding—enables researchers to dissect these pathways with high precision. This guide offers methodologies for the preparation of cyclic di-GMP (c-di-GMP), a crucial bacterial second messenger and immune modulator, fluorescently labeled GTP analogs for real-time tracking of G-protein activity, and 8-substituted cGMP derivatives for structure-activity relationship studies.
I. Synthesis of this compound Derivatives
A. Chemical Synthesis of Cyclic di-GMP (c-di-GMP)
Cyclic di-GMP is a key signaling molecule in bacteria, controlling processes such as biofilm formation and virulence. It is also a potent activator of the innate immune STING (Stimulator of Interferon Genes) pathway in eukaryotes. The following protocol outlines a one-flask synthesis method.[1][2][3]
Experimental Protocol:
-
Preparation of H-phosphonate: Start with a commercially available N-isobutyryl-2'-O-tert-butyldimethylsilyl-5'-O-dimethoxytrityl guanosine phosphoramidite. This starting material is converted to the corresponding H-phosphonate and subsequently detritylated using trichloroacetic acid.[2]
-
Coupling Reaction: The resulting H-phosphonate is coupled with a second equivalent of the phosphoramidite, catalyzed by pyridinium (B92312) trichloroacetate (B1195264) generated in situ.[2]
-
Cyclization: The linear dinucleotide is then cyclized intramolecularly.
-
Deprotection: The protecting groups are removed in a one-flask procedure, and the final c-di-GMP product is isolated through crystallization.[3]
| Step | Key Reagents | Typical Yield | Reference |
| H-phosphonate formation & Detritylation | N-ib-2'-O-TBS-5'-O-DMT guanosine phosphoramidite, Trichloroacetic acid | - | [2] |
| Coupling | Pyridinium trichloroacetate | - | [2] |
| Cyclization & Deprotection | - | >1 g scale | [1] |
| Overall Yield from Phosphoramidite | - | 23% | [2] |
B. Enzymatic Synthesis of this compound Derivatives
Enzymatic methods offer high regio- and stereoselectivity under mild reaction conditions, often leading to higher yields in "one-pot" reactions compared to chemical synthesis.[4][5]
1. Synthesis of 5'-NMPs, 5'-NDPs, and 5'-NTPs:
-
5'-NMPs: Can be synthesized from nucleobases or nucleosides. Purine (B94841) phosphoribosyl transferases (PRTs) catalyze the coupling of a nucleobase with 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP) to form the 5'-NMP.[4] Alternatively, nucleoside kinases (NKs) can phosphorylate nucleosides to generate 5'-NMPs.[4]
-
5'-NDPs: Most 5'-(d)NDPs are synthesized from 5'-(d)NMPs by NMP kinases (NMPKs) in a reversible reaction, using a 5'-(d)NTP as the phosphate (B84403) donor.[4]
-
5'-NTPs: Can be generated from their corresponding 5'-NDPs using enzymes like pyruvate (B1213749) kinase (PK), acetate (B1210297) kinase (AcK), or creatine (B1669601) kinase (CK).[4]
2. One-Pot Enzymatic Synthesis of GDP-sugars:
This protocol describes the synthesis of Guanosine 5'-diphosphate (GDP)-sugars from monosaccharides.[6][7]
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the starting monosaccharide (e.g., mannose, glucose), Guanosine 5'-triphosphate (GTP), and MgCl2 in a suitable buffer (e.g., Tris-HCl).
-
Enzyme Addition: Add the following enzymes to the mixture:
-
An N-acetylhexosamine 1-kinase (e.g., from Bifidobacterium infantis) to catalyze the formation of the monosaccharide 1-phosphate.
-
A GDP-mannose pyrophosphorylase (e.g., from Pyrococcus furiosus) to catalyze the formation of the GDP-sugar.
-
An inorganic pyrophosphatase (e.g., from Escherichia coli) to drive the reaction towards product formation by hydrolyzing the pyrophosphate byproduct.[6]
-
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a specified time (e.g., 24 hours).
-
Purification: The resulting GDP-sugar can be purified using column chromatography.
| Enzyme | Function | Reference |
| N-acetylhexosamine 1-kinase | Phosphorylation of monosaccharide | [6] |
| GDP-mannose pyrophosphorylase | Formation of GDP-sugar | [6] |
| Inorganic pyrophosphatase | Drives reaction equilibrium | [6] |
C. Synthesis of Fluorescently Labeled GTP Analogs
Fluorescent GTP analogs are powerful tools for studying G-protein activation and nucleotide binding in real-time.[8][9][10][11] BODIPY and fluorescein (B123965) are commonly used fluorophores.
Experimental Protocol (Synthesis of BODIPY FL GTPγS):
-
Starting Material: Guanosine-5'-(γ-thio)triphosphate (GTPγS).
-
Labeling: The fluorophore (e.g., BODIPY FL) is attached to the γ-phosphate of GTPγS.[11]
-
Purification: The fluorescently labeled product is purified using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[8]
-
Characterization: The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.[8]
| Analog | Fluorophore | Application | Reference |
| BODIPY FL GTPγS | BODIPY FL | Real-time G-protein nucleotide binding | [10][11] |
| Fluorescein-GTPγS | Fluorescein | G-protein studies | [8] |
| Tetramethylrhodamine-GTPγS | Tetramethylrhodamine | G-protein studies | [8] |
D. Synthesis of 8-Substituted cGMP Analogs
Modification at the 8-position of the guanine ring of cGMP can significantly alter its binding affinity and activity towards its effectors, such as cGMP-dependent protein kinase (PKG).
Experimental Protocol (Synthesis of 8-Azidoguanosine 3',5'-cyclic monophosphate):
-
Starting Material: Guanosine 3',5'-cyclic monophosphate (cGMP).
-
Azidation: An azido (B1232118) group is introduced at the 8-position of the guanine base.
-
Photolabeling: This analog can be used as a photoaffinity label to covalently modify cGMP binding proteins upon photolysis.[12][13]
| Derivative | Modification | Key Feature | Reference |
| 8-N3cGMP | 8-azido | Photoaffinity label | [12][13] |
| 8-amino/methylamino/dimethylamino analogs | 8-amino substitutions | Modified binding properties | [14] |
II. Signaling Pathways and Applications
A. The NO-sGC-cGMP Signaling Pathway
Nitric oxide (NO) is a key signaling molecule that activates soluble guanylate cyclase (sGC) to produce cGMP. This pathway is crucial for vasodilation, neurotransmission, and other physiological processes.[15][16][17]
Workflow for Studying the NO-sGC-cGMP Pathway:
Caption: The NO-sGC-cGMP signaling cascade.
Application: Synthesized cGMP analogs can be used to activate or inhibit Protein Kinase G (PKG) to study its downstream effects. For instance, phosphorothioate-modified cGMP analogs can act as PKG inhibitors.[18] A cGMP-dependent protein kinase assay kit can be used to measure the activity of purified PKG in the presence of activators or inhibitors.[19][20]
B. The cGAS-STING Innate Immunity Pathway
Cytosolic DNA, a hallmark of viral or bacterial infection, is detected by cyclic GMP-AMP synthase (cGAS), which then produces 2'3'-cyclic GMP-AMP (cGAMP). cGAMP binds to and activates the STING protein, leading to the production of type I interferons and an antiviral response. Bacterial cyclic-di-GMP also activates STING.[21][22][23][24][25]
Workflow for Investigating STING Pathway Activation:
References
- 1. One-Flask Synthesis of Cyclic Diguanosine Monophosphate (c-di-GMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Biotinylated c-di-GMP and c-di-AMP using Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Enzymatic Synthesis of Guanosine 5′-Diphosphate-Sugars and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Efficient Enzymatic Synthesis of Guanosine 5â²-Diphosphate-Sugars and Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 8. Synthesis of two fluorescent GTPγS molecules and their biological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of two fluorescent GTPγS molecules and their biological relevance [escholarship.org]
- 10. pnas.org [pnas.org]
- 11. Fluorescent BODIPY-GTP analogs: real-time measurement of nucleotide binding to G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and use of 8-azidoguanosine 3',5'-cyclic monophosphate as photoaffinity label for cyclic GMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Impact of the Nitric Oxide (NO)/Soluble Guanylyl Cyclase (sGC) Signaling Cascade on Kidney Health and Disease: A Preclinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. PKG activity assay and Western blot analysis [bio-protocol.org]
- 20. CycLex® Cyclic GMP dependent protein kinase (cGK) Assay Kit | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 21. biorxiv.org [biorxiv.org]
- 22. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
Applications of 5'-Guanylic Acid in Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a pivotal nucleotide involved in a myriad of physiological processes, including signal transduction, energy metabolism, and the regulation of gene expression.[1][2][3] Its central role in cellular function has made it and its derivatives, particularly the second messenger cyclic guanosine monophosphate (cGMP), attractive targets for therapeutic intervention across a spectrum of diseases. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in leveraging the therapeutic potential of this compound and its signaling pathways.
The modulation of the cGMP signaling cascade, in particular, has emerged as a promising strategy in drug discovery. cGMP is synthesized from guanosine triphosphate (GTP) by guanylate cyclases (GC) and is subsequently degraded by phosphodiesterases (PDEs).[4][5] Dysregulation of this pathway is implicated in cardiovascular disorders, neurodegenerative diseases, and cancer. Consequently, molecules that can modulate the activity of GC and PDE are of significant therapeutic interest.
This document will explore the application of this compound and its analogs in three key therapeutic areas: oncology, neuroprotection, and antiviral therapy. It will provide quantitative data on the efficacy of relevant compounds, detailed experimental protocols for their evaluation, and diagrams to illustrate key signaling pathways and workflows.
I. Modulation of the cGMP Signaling Pathway in Oncology
Activation of the cGMP signaling pathway has demonstrated anti-neoplastic effects in various cancer types. Increased intracellular cGMP levels can induce apoptosis and inhibit cancer cell proliferation, making this pathway a promising target for novel cancer therapies.
Data Presentation
Table 1: Anticancer Activity of cGMP Signaling Modulators
| Compound/Agent | Mechanism of Action | Cancer Cell Line(s) | IC50/EC50 | Reference(s) |
| Cyclic GMP (cGMP) | Activates Protein Kinase G (PKG) | Human breast cancer, prostate adenocarcinoma, small-cell and squamous lung cells | 30% decrease in cell number at 1 µM; 84% decrease at 1 mM (breast cancer) | |
| BAY 41-2272 | Soluble Guanylate Cyclase (sGC) Stimulator | Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines (e.g., CAL27) | Reduces cell viability and induces apoptosis | |
| Tadalafil | PDE5 Inhibitor | HNSCC cell lines (e.g., CAL27) | Reduces cell viability and induces apoptosis | |
| Sildenafil (B151) | PDE5 Inhibitor | Not specified in the provided text | Ki = 1 nM for PDE5 inhibition | |
| YC-1 | Soluble Guanylate Cyclase (sGC) Stimulator | Not specified in the provided text | EC50 for purified sGC: ~20 µM | |
| Cinaciguat (BAY 58-2667) | Soluble Guanylate Cyclase (sGC) Activator | Not specified in the provided text | EC50 for heme-free/oxidized sGC: ~10 nM |
Signaling Pathway
Caption: The cGMP signaling pathway in cancer cells.
Experimental Protocols
Protocol 1: In Vitro Assessment of Anticancer Activity of a 5'-GMP Analog
This protocol outlines a method to evaluate the cytotoxic and anti-proliferative effects of a 5'-GMP analog on a cancer cell line.
1. Materials:
- Cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- 5'-GMP analog test compound
- Vehicle control (e.g., DMSO or sterile PBS)
- Positive control (e.g., a known cytotoxic drug like doxorubicin)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (for formazan (B1609692) solubilization)
- Microplate reader
2. Procedure:
3. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Seed_Cells" [label="Seed Cancer Cells\nin 96-well Plate"];
"Incubate_24h" [label="Incubate 24h"];
"Treat_Cells" [label="Treat with 5'-GMP Analog,\nVehicle, or Positive Control"];
"Incubate_48_72h" [label="Incubate 48-72h"];
"MTT_Assay" [label="Perform MTT Assay"];
"Measure_Absorbance" [label="Measure Absorbance at 570 nm"];
"Analyze_Data" [label="Calculate % Viability\nand IC50"];
"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Seed_Cells";
"Seed_Cells" -> "Incubate_24h";
"Incubate_24h" -> "Treat_Cells";
"Treat_Cells" -> "Incubate_48_72h";
"Incubate_48_72h" -> "MTT_Assay";
"MTT_Assay" -> "Measure_Absorbance";
"Measure_Absorbance" -> "Analyze_Data";
"Analyze_Data" -> "End";
}
Caption: Workflow for in vitro anticancer activity assessment.
II. Neuroprotective Applications of Guanosine and its Derivatives
Guanosine, a guanine-based purine (B94841) nucleoside, has demonstrated significant neuroprotective effects in various experimental models of neurodegeneration. Its mechanisms of action include the modulation of glutamate (B1630785) uptake, reduction of oxidative stress, and activation of pro-survival signaling pathways.
Data Presentation
Table 2: Neuroprotective Activity of Guanosine and its Derivatives
| Compound/Agent | Model System | Effect | EC50/Concentration | Reference(s) |
| Guanosine | SH-SY5Y cells (oxygen-glucose deprivation) | Reduced apoptosis | 100 µM | |
| Guanosine | Rat hippocampal slices (glutamate-induced toxicity) | Neuroprotection | 100 µM | |
| Guanosine | Rat model of ischemic stroke (MCAo) | Decreased neurological deficits and tissue damage | 8 mg/kg, i.p. |
Signaling Pathway
Caption: Guanosine-mediated neuroprotective signaling.
Experimental Protocols
Protocol 2: In Vitro Assessment of Neuroprotective Effects of a Guanosine Derivative
This protocol describes a method to evaluate the neuroprotective potential of a guanosine derivative against glutamate-induced excitotoxicity in a neuronal cell line.
1. Materials:
- Neuronal cell line (e.g., SH-SY5Y)
- Complete cell culture medium
- Guanosine derivative test compound
- Vehicle control
- Glutamate solution (to induce excitotoxicity)
- 96-well cell culture plates
- Lactate dehydrogenase (LDH) cytotoxicity assay kit
- Microplate reader
2. Procedure:
3. Data Analysis:
- Calculate the percentage of LDH release for each treatment group, which is proportional to cell death.
- Determine the neuroprotective effect of the guanosine derivative by comparing the LDH release in the treated groups to the glutamate-only control.
- Calculate the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotection).
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Seed_Cells" [label="Seed Neuronal Cells\nin 96-well Plate"];
"Incubate_24h" [label="Incubate 24h"];
"Pretreat_Cells" [label="Pre-treat with Guanosine Derivative\nor Vehicle"];
"Induce_Excitotoxicity" [label="Add Glutamate"];
"Incubate_24h_2" [label="Incubate 24h"];
"LDH_Assay" [label="Perform LDH Assay"];
"Measure_Absorbance" [label="Measure Absorbance"];
"Analyze_Data" [label="Calculate % Cytotoxicity\nand EC50"];
"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Seed_Cells";
"Seed_Cells" -> "Incubate_24h";
"Incubate_24h" -> "Pretreat_Cells";
"Pretreat_Cells" -> "Induce_Excitotoxicity";
"Induce_Excitotoxicity" -> "Incubate_24h_2";
"Incubate_24h_2" -> "LDH_Assay";
"LDH_Assay" -> "Measure_Absorbance";
"Measure_Absorbance" -> "Analyze_Data";
"Analyze_Data" -> "End";
}
Caption: Workflow for in vitro neuroprotection assessment.
III. This compound Analogs and Prodrugs in Antiviral Therapy
Nucleoside and nucleotide analogs are a cornerstone of antiviral chemotherapy. Analogs of this compound have been developed to target viral polymerases, thereby inhibiting viral replication. Prodrug strategies are often employed to improve the bioavailability and cellular uptake of these antiviral agents.
Data Presentation
Table 3: Antiviral Activity of this compound Analogs and Prodrugs
| Compound/Agent | Mechanism of Action | Target Virus(es) | IC50/EC50 | Reference(s) |
| Acyclovir (Guanosine analog) | Viral DNA Polymerase Inhibitor | Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV) | Varies by virus and cell type | |
| Ganciclovir (Guanosine analog) | Viral DNA Polymerase Inhibitor | Cytomegalovirus (CMV) | Varies by virus and cell type | |
| AT-527 (Guanosine nucleotide analog prodrug) | Viral RNA Polymerase Inhibitor | SARS-CoV-2, Hepatitis C Virus (HCV) | Potent in vitro activity against several coronaviruses | |
| Ribavirin (Guanosine analog) | Multiple mechanisms, including IMPDH inhibition and viral polymerase inhibition | Broad-spectrum RNA and DNA viruses | Varies by virus and cell type |
Prodrug Activation Pathway
Caption: General activation pathway of a guanosine analog prodrug.
Experimental Protocols
Protocol 3: In Vitro Antiviral Activity Assay
This protocol provides a general method for determining the in vitro antiviral activity of a this compound analog.
1. Materials:
- Host cell line susceptible to the virus of interest (e.g., Vero cells for HSV)
- Virus stock with a known titer
- Complete cell culture medium
- This compound analog test compound
- Vehicle control
- Positive control (e.g., a known antiviral drug)
- 96-well cell culture plates
- Reagents for quantifying viral replication (e.g., plaque reduction assay, qPCR for viral genomes, or an ELISA for a viral antigen)
2. Procedure:
3. Data Analysis:
- Calculate the percentage of inhibition of viral replication for each compound concentration relative to the untreated virus control.
- Determine the EC50 value (the concentration of the compound that inhibits viral replication by 50%).
- Determine the CC50 (50% cytotoxic concentration) of the compound in uninfected cells to calculate the selectivity index (SI = CC50/EC50).
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Seed_Host_Cells" [label="Seed Host Cells\nin 96-well Plate"];
"Incubate_Monolayer" [label="Incubate to Confluency"];
"Treat_and_Infect" [label="Treat with 5'-GMP Analog\nand Infect with Virus"];
"Incubate_Replication" [label="Incubate for Viral Replication"];
"Quantify_Virus" [label="Quantify Viral Replication\n(Plaque Assay, qPCR, or ELISA)"];
"Analyze_Data" [label="Calculate % Inhibition,\nEC50, and Selectivity Index"];
"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Seed_Host_Cells";
"Seed_Host_Cells" -> "Incubate_Monolayer";
"Incubate_Monolayer" -> "Treat_and_Infect";
"Treat_and_Infect" -> "Incubate_Replication";
"Incubate_Replication" -> "Quantify_Virus";
"Quantify_Virus" -> "Analyze_Data";
"Analyze_Data" -> "End";
}
Caption: Workflow for in vitro antiviral activity assessment.
Conclusion
This compound and its derivatives represent a rich source of chemical scaffolds for the development of novel therapeutics. The modulation of the cGMP signaling pathway holds significant promise for the treatment of cancer and neurodegenerative diseases, while guanosine analogs continue to be a vital component of our antiviral arsenal. The application notes and protocols provided herein offer a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this important class of molecules. Further research into the design of more specific and potent analogs and prodrugs will undoubtedly lead to the development of next-generation therapies for a wide range of human diseases.
References
- 1. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microbial Fermentation of 5'-Guanylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of 5'-Guanylic acid (GMP) through microbial fermentation. The information is intended to guide researchers in developing and optimizing their GMP production processes.
Introduction to this compound and its Microbial Production
This compound (GMP), a nucleotide composed of guanine, ribose, and a phosphate (B84403) group, is a crucial molecule in various biological processes and has significant commercial applications, primarily as a flavor enhancer in the food industry.[1] Microbial fermentation is the primary method for the commercial production of GMP.[1] This process leverages the ability of certain microorganisms to synthesize and accumulate nucleotides. Key microorganisms employed in GMP production include wild-type or mutant strains of Corynebacterium glutamicum, Brevibacterium ammoniagenes, and Bacillus subtilis, as well as genetically engineered strains of Escherichia coli.[2][3]
The microbial synthesis of GMP follows the de novo purine (B94841) biosynthesis pathway, where simple precursors like ribose-5-phosphate, amino acids, and one-carbon units are utilized to construct the purine ring of inosine (B1671953) monophosphate (IMP). IMP then serves as a branching point for the synthesis of adenosine (B11128) monophosphate (AMP) and GMP. The conversion of IMP to GMP is a two-step enzymatic process.
Key Microorganisms and Strain Development
The selection of a suitable microbial strain is critical for efficient GMP production. Several bacterial species have been extensively studied and engineered for this purpose.
-
Corynebacterium glutamicum and Brevibacterium ammoniagenes : These Gram-positive bacteria are widely used for amino acid production and have been successfully adapted for nucleotide fermentation.[2][3] Mutants with specific nutritional requirements (auxotrophs) and resistance to certain analogs are often employed to enhance GMP accumulation.
-
Bacillus subtilis : Certain strains of this Gram-positive bacterium are known to excrete nucleotides. Mutagenesis and process optimization have been applied to improve GMP yields from B. subtilis.
-
Escherichia coli : As a well-characterized model organism, E. coli is a prime candidate for metabolic engineering. Genetic modifications to enhance the expression of key enzymes in the GMP biosynthesis pathway and to block competing pathways have led to significant improvements in GMP production.
Fermentation Process
The fermentation process involves cultivating the selected microorganism in a controlled environment to maximize GMP production. Key aspects of the fermentation process are outlined below.
Fermentation Media
The composition of the fermentation medium is a critical factor influencing cell growth and GMP yield. A typical medium consists of a carbon source, a nitrogen source, phosphate, and various minerals and growth factors.
Table 1: Comparison of Fermentation Media Components for GMP Production
| Component | Microorganism | Concentration Range | Reference |
| Carbon Source | |||
| Glucose | Corynebacterium glutamicum | 50 - 150 g/L | [1][4] |
| Fructose | Corynebacterium glutamicum | 100 g/L | |
| Nitrogen Source | |||
| Urea | Corynebacterium glutamicum | 8 - 10 g/L | [1][4] |
| Ammonium Sulfate | Corynebacterium glutamicum | 20 - 40 g/L | |
| Peptone | Bacillus subtilis | 10 - 20 g/L | |
| Phosphate Source | |||
| KH₂PO₄/K₂HPO₄ | Brevibacterium ammoniagenes | 10 - 20 g/L | |
| Growth Factors | |||
| Biotin | Corynebacterium glutamicum | 10 - 30 µg/L | |
| Thiamine | Corynebacterium glutamicum | 1 - 5 mg/L |
Fermentation Conditions
Optimal physical and chemical parameters must be maintained during fermentation to ensure high productivity.
Table 2: Typical Fermentation Conditions for GMP Production
| Parameter | Range | Rationale |
| Temperature | 28 - 37 °C | Optimal for enzymatic activity and microbial growth. |
| pH | 6.0 - 7.5 | Maintained to ensure optimal enzyme function and cell viability. |
| Agitation | 200 - 800 rpm | Ensures proper mixing of nutrients and oxygen. |
| Aeration | 0.5 - 1.5 vvm | Provides sufficient dissolved oxygen for aerobic respiration. |
| Fermentation Time | 48 - 96 hours | Duration required to achieve maximum product concentration. |
Downstream Processing
After fermentation, GMP needs to be recovered and purified from the complex fermentation broth. The downstream processing typically involves several stages.
Cell Separation
The first step is to separate the microbial cells from the culture broth containing the extracellular GMP.
-
Centrifugation : A common method for separating cells from the liquid phase.
-
Microfiltration : Can also be used for clarification of the fermentation broth.[5]
Purification
Several purification techniques are employed to isolate GMP from other components in the broth.
-
Activated Carbon Adsorption : Historically used for decolorization and removal of impurities.
-
Ion-Exchange Chromatography (IEC) : A highly effective method for purifying charged molecules like GMP. Anion exchange chromatography is typically used, where GMP binds to a positively charged resin and is then eluted with a salt gradient or by changing the pH.[6][7]
Concentration and Crystallization
The purified GMP solution is concentrated, and the product is crystallized.
-
Evaporation : Used to remove water and concentrate the GMP solution.
-
Crystallization : GMP is typically crystallized as its disodium (B8443419) salt (disodium guanylate) by adding a suitable anti-solvent like ethanol (B145695) or by controlled cooling.
Experimental Protocols
Protocol 1: Fermentation of Corynebacterium glutamicum for GMP Production
-
Inoculum Preparation :
-
Aseptically transfer a single colony of Corynebacterium glutamicum from a fresh agar (B569324) plate to a 250 mL flask containing 50 mL of seed medium.
-
Incubate at 30°C with shaking at 200 rpm for 18-24 hours until the optical density at 600 nm (OD₆₀₀) reaches 4.0-5.0.
-
-
Fermentation :
-
Prepare the fermentation medium (see Table 1 for a representative composition) and sterilize it by autoclaving.
-
Inoculate the sterile fermentation medium in a 5 L fermenter with the seed culture (5% v/v).
-
Maintain the fermentation conditions as specified in Table 2. Control the pH using automated addition of ammonia (B1221849) or sodium hydroxide.
-
Monitor cell growth (OD₆₀₀) and GMP concentration periodically.
-
Harvest the fermentation broth after approximately 72-96 hours when the GMP concentration reaches its maximum.
-
Protocol 2: Downstream Processing and Purification of GMP
-
Cell Removal :
-
Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the cells.
-
Collect the supernatant containing the extracellular GMP.
-
-
Ion-Exchange Chromatography :
-
Equilibrate a strong anion exchange column (e.g., Q-Sepharose) with a low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the supernatant onto the equilibrated column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound GMP using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).
-
Collect fractions and analyze for GMP concentration. Pool the GMP-containing fractions.
-
-
Concentration and Desalting :
-
Concentrate the pooled fractions using a rotary evaporator or tangential flow filtration.
-
Desalt the concentrated solution using diafiltration or size-exclusion chromatography.
-
-
Crystallization :
-
Adjust the pH of the concentrated and desalted GMP solution to approximately 7.5 with NaOH.
-
Slowly add ethanol (2-3 volumes) to the solution while stirring to induce crystallization of disodium guanylate.
-
Allow the crystallization to proceed at 4°C for several hours.
-
Collect the crystals by filtration and wash with cold ethanol.
-
Dry the crystals under vacuum.
-
Protocol 3: Quantitative Analysis of GMP by HPLC
-
Sample Preparation :
-
Centrifuge a sample of the fermentation broth to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered sample with the mobile phase to a concentration within the linear range of the standard curve.
-
-
HPLC Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A buffer solution such as 50 mM potassium phosphate monobasic, adjusted to a specific pH.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Injection Volume : 20 µL.
-
-
Quantification :
-
Prepare a series of GMP standards of known concentrations.
-
Inject the standards to generate a standard curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the GMP concentration by comparing the peak area to the standard curve.
-
Visualizations
GMP Biosynthesis Pathway
References
- 1. Fermentative production of 5′‐purine ribonucleotide | Semantic Scholar [semanticscholar.org]
- 2. Engineering Corynebacterium glutamicum: a versatile microbial platform for sustainable biochemical production | EurekAlert! [eurekalert.org]
- 3. Germ AI | Corynebacterium ammoniagenes [germai.app]
- 4. CN1196710C - Production of 5'-guanylate disodium. 5'-inosine disodium mixed crystals - Google Patents [patents.google.com]
- 5. pure.tudelft.nl [pure.tudelft.nl]
- 6. Protein purification by IE-chromatography [reachdevices.com]
- 7. purolite.com [purolite.com]
Application Notes and Protocols for Tracing Purine Metabolism with 15N-Labeled 5'-Guanylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic flux. The use of 15N-labeled compounds, in conjunction with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracking of nitrogen atoms through cellular processes. 15N-labeled 5'-Guanylic acid (GMP) and its precursors are invaluable tracers for studying de novo purine (B94841) biosynthesis, a fundamental metabolic pathway with implications in cancer, metabolic disorders, and drug development.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing 15N-labeled precursors to synthesize 15N-labeled this compound in situ for metabolic tracing studies. The focus is on tracking the incorporation of 15N into guanylic acid and other purine nucleotides to measure the rate of de novo synthesis.
Applications
-
Metabolic Flux Analysis (MFA): Quantifying the rate of de novo purine biosynthesis in response to genetic modifications, drug treatment, or changes in the cellular environment.[2][3]
-
Drug Discovery and Development: Assessing the efficacy of novel therapeutics that target enzymes in the purine synthesis pathway.
-
Disease Research: Investigating alterations in purine metabolism associated with various diseases, including cancer and inborn errors of metabolism.[3]
-
Understanding Cellular Proliferation: Studying the increased demand for nucleotide synthesis during cell division.
Signaling Pathway: De Novo Purine Biosynthesis
The de novo synthesis of purine nucleotides is a highly conserved pathway that builds the purine ring from various small molecules. The pathway begins with 5-phospho-α-D-ribose 1-diphosphate (PRPP) and culminates in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[2] The diagram below illustrates the key steps leading to the synthesis of GMP, highlighting the incorporation of nitrogen atoms from precursors like glycine (B1666218) and glutamine.
Caption: De novo purine biosynthesis pathway leading to GMP.
Experimental Protocols
Protocol 1: 15N Labeling of Cultured Mammalian Cells using [15N]Glycine
This protocol describes the use of [15N]glycine as a tracer to monitor the de novo synthesis of GMP in adherent mammalian cells. Glycine contributes one nitrogen atom to the purine ring.
Materials:
-
Adherent mammalian cells (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Purine-depleted cell culture medium (DMEM without glycine, hypoxanthine, and thymidine)
-
Dialyzed fetal bovine serum (dFBS)
-
[15N]Glycine
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Methanol (B129727), ice-cold (80%)
-
Liquid nitrogen or dry ice/ethanol bath
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Pre-incubation (Optional, for purine-depleted conditions): To enhance the de novo synthesis pathway, aspirate the complete medium and replace it with purine-depleted medium supplemented with 10% dFBS. Incubate for 24 hours.
-
Labeling:
-
Prepare the labeling medium by supplementing the purine-depleted medium with [15N]glycine at a final concentration of 0.4 mM.
-
Aspirate the medium from the cells and wash once with PBS.
-
Add 1 mL of the labeling medium to each well.
-
Incubate for various time points (e.g., 0, 15, 30, 60, 90 minutes) to measure the rate of incorporation.
-
-
Metabolite Quenching and Extraction:
-
At each time point, aspirate the labeling medium and immediately wash the cells with 2 mL of ice-cold PBS.
-
Aspirate the PBS and place the plate on a bed of dry ice.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Incubate on dry ice for 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Analysis: Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.
Protocol 2: Sample Preparation and LC-MS/MS Analysis
This protocol outlines the general procedure for analyzing 15N-labeled nucleotides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid
-
C18 reverse-phase LC column
-
Triple quadrupole or high-resolution mass spectrometer
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 50-100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Separate the nucleotides using a gradient of increasing acetonitrile concentration. A typical gradient might be:
-
0-5 min: 5% acetonitrile
-
5-15 min: 5-95% acetonitrile
-
15-20 min: 95% acetonitrile
-
20-25 min: 95-5% acetonitrile
-
25-30 min: 5% acetonitrile
-
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive or negative ion mode.
-
Monitor the mass-to-charge ratio (m/z) of both unlabeled (M+0) and 15N-labeled (M+1, M+2, etc.) GMP and other purine nucleotides.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification, with specific precursor-product ion transitions for each isotopologue.
-
Data Presentation
The quantitative data from a typical 15N-labeling experiment can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Incorporation of [15N]Glycine into Purine Nucleotides in HeLa Cells
| Time (minutes) | % 15N-IMP (Purine-Normal) | % 15N-IMP (Purine-Depleted) | % 15N-AMP (Purine-Depleted) | % 15N-GMP (Purine-Depleted) |
| 0 | 0 | 0 | 0 | 0 |
| 30 | ~5% | ~15% | ~10% | ~8% |
| 60 | ~10% | ~25% | ~20% | ~15% |
| 90 | ~15% | ~35% | ~30% | ~22% |
Data are illustrative and based on trends reported in the literature.
Table 2: Initial Rate of De Novo Purine Synthesis
| Condition | Initial Rate of IMP Synthesis (%/hr) | Initial Rate of AMP Synthesis (%/hr) | Initial Rate of GMP Synthesis (%/hr) |
| Purine-Normal | ~10 | N/A | N/A |
| Purine-Depleted | ~15 (+50%) | ~17 (+~70%) | ~12 (+~20%) |
Data adapted from Zhao et al., 2015.
Visualization of Experimental Workflow
The general workflow for a stable isotope tracing experiment is depicted below.
Caption: General experimental workflow for stable isotope tracing.
Conclusion
The use of 15N-labeled precursors, such as [15N]glycine, provides a robust and quantitative method for investigating the dynamics of de novo this compound synthesis. The protocols and application notes presented here offer a framework for researchers to design and execute experiments aimed at understanding purine metabolism in various biological contexts. The combination of stable isotope labeling with modern mass spectrometry techniques is a powerful approach for advancing our knowledge in metabolic research and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 5'-Guanylic Acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 5'-Guanylic acid (5'-GMP) in solution during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 5'-GMP solution is showing signs of degradation. What are the primary factors that could be causing this?
A1: The stability of 5'-GMP in solution is primarily influenced by three main factors: pH, temperature, and the presence of metal ions.
-
pH: 5'-GMP is susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH values can significantly accelerate the degradation process.
-
Temperature: Higher temperatures increase the rate of hydrolytic degradation.
-
Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and magnesium (Mg²⁺), can catalyze the hydrolysis of the phosphate (B84403) ester bond in 5'-GMP.
Q2: What are the visible signs of 5'-GMP degradation?
A2: While early-stage degradation may not be visible, significant degradation can sometimes lead to a slight change in the color or clarity of the solution. However, the most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify 5'-GMP and its degradation products.
Q3: What is the optimal pH for storing a 5'-GMP solution?
A3: Based on kinetic studies, 5'-GMP exhibits the greatest stability in neutral to slightly alkaline conditions. For instance, at 100°C, the half-life of 5'-GMP is significantly longer at pH 9.0 compared to acidic or neutral pH.[1]
Q4: I need to work with 5'-GMP at an acidic pH. How can I minimize degradation?
A4: If your experimental conditions require an acidic pH, it is crucial to minimize the exposure time and maintain the lowest possible temperature. Consider preparing the acidic 5'-GMP solution immediately before use.
Q5: Are there any additives or excipients that can improve the stability of my 5'-GMP solution?
A5: Yes, certain excipients can enhance the stability of nucleotides like 5'-GMP in solution.
-
Polyols: Sugars and polyols such as glycerol, sorbitol, and trehalose (B1683222) can stabilize biological molecules by promoting a more structured water environment around the molecule.
-
Amino Acids: Certain amino acids, like glycine, can act as stabilizers for proteins and other biomolecules in solution.[2]
-
Chelating Agents: If metal ion contamination is a concern, adding a chelating agent like EDTA can sequester these ions and prevent catalytic hydrolysis.
Q6: How should I store my 5'-GMP solutions for short-term and long-term use?
A6: For short-term storage, refrigerate the solution at 2-8°C. For long-term storage, it is recommended to freeze the solution at -20°C or below. Aliquoting the solution before freezing can help avoid repeated freeze-thaw cycles, which can also contribute to degradation.
Data on 5'-GMP Stability
The following tables summarize quantitative data on the stability of 5'-GMP under various conditions.
Table 1: Effect of pH and Temperature on the Half-Life (t½) of 5'-GMP in Aqueous Solution
| Temperature (°C) | pH | Half-Life (hours) |
| 100 | 4.0 | 6.4 |
| 100 | 7.0 | 8.2 |
| 100 | 9.0 | 38.5 |
Source: Data extrapolated from a kinetic study on the thermal degradation of 5'-GMP.[1]
Table 2: General Effect of Stabilizers on Nucleotide Stability
| Stabilizer Class | Example | Proposed Mechanism of Stabilization |
| Polyols | Glycerol | Enhances water structure around the nucleotide, leading to preferential hydration and stabilization of the native conformation. |
| Amino Acids | Glycine | Can act as a general colloidal stabilizer, preventing aggregation and interacting favorably with the nucleotide surface.[2] |
| Chelating Agents | EDTA | Sequesters divalent metal ions that can catalyze the hydrolysis of the phosphate ester bond. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for 5'-GMP Analysis
This protocol outlines a method to quantify 5'-GMP and its primary degradation product, guanosine (B1672433), to assess the stability of a solution.
1. Materials and Reagents:
-
This compound (5'-GMP) reference standard
-
Guanosine reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: 50 mM KH₂PO₄ buffer (pH adjusted to 5.0 with orthophosphoric acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
4. Preparation of Solutions:
-
Mobile Phase: Dissolve the appropriate amount of KH₂PO₄ in deionized water to make a 50 mM solution. Adjust the pH to 5.0 using orthophosphoric acid. Filter and degas the mobile phase before use.
-
Standard Solutions: Prepare stock solutions of 5'-GMP and guanosine in the mobile phase. From these, prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the 5'-GMP experimental samples with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve for both 5'-GMP and guanosine.
-
Inject the prepared samples.
-
Identify and quantify the peaks for 5'-GMP and guanosine in the sample chromatograms based on their retention times compared to the standards.
-
The percentage of degradation can be calculated by comparing the peak area of 5'-GMP in the sample to the initial (time zero) sample or by quantifying the amount of guanosine formed.
Protocol 2: Forced Degradation Study for 5'-GMP
This protocol is designed to intentionally degrade 5'-GMP under various stress conditions to understand its degradation pathways and to validate the stability-indicating nature of an analytical method.[3][4][5][6][7][8][9][10]
1. General Procedure:
-
Prepare a stock solution of 5'-GMP in deionized water (e.g., 1 mg/mL).
-
For each stress condition, mix the 5'-GMP stock solution with the stressor in a suitable container.
-
At specified time points, withdraw an aliquot of the stressed solution, neutralize it if necessary, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (such as Protocol 1).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the 5'-GMP solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the 5'-GMP solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 30, 60, 120 minutes).
-
Oxidative Degradation: Mix the 5'-GMP solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate the 5'-GMP solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose the 5'-GMP solution to UV light (e.g., 254 nm) and/or visible light for a defined period. A control sample should be kept in the dark under the same temperature conditions.
3. Analysis:
-
Monitor the degradation of 5'-GMP and the formation of degradation products over time.
-
Aim for 5-20% degradation of the parent compound to ensure that the secondary degradation products are not the primary species being observed.[5]
Visualizing Degradation Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. degradation product identification – Pharma Stability [pharmastability.com]
Technical Support Center: Optimizing Enzymatic Reactions with 5'-Guanylic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing enzymatic reactions involving 5'-Guanylic acid (5'-GMP).
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during experimental procedures involving 5'-GMP.
Q1: My enzyme activity is significantly lower than expected after adding 5'-GMP. What could be the cause?
A: There are several potential reasons for observing decreased enzyme activity:
-
Allosteric Inhibition: 5'-GMP can act as an allosteric inhibitor for certain enzymes. It binds to a regulatory site separate from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[1][2] This is a common feedback mechanism in metabolic pathways.
-
Product Inhibition: If 5'-GMP is a product of the reaction or a downstream metabolite in the pathway you are studying, its accumulation can inhibit the enzyme. For example, GMP synthetase, which produces GMP, can be regulated by the balance of purine (B94841) nucleotides.[3][4]
-
Substrate for a Competing Reaction: The 5'-GMP you add might be consumed by other enzymes present in a complex biological sample (e.g., cell lysate), reducing its availability for the intended target or producing other metabolites that interfere with the assay.
-
Incorrect Assay Conditions: The addition of 5'-GMP, an acidic molecule, may have altered the pH of your reaction buffer, moving it away from the enzyme's optimal pH. It is crucial to verify the final pH of the reaction mixture.
Q2: I am observing high variability and poor reproducibility in my results. What are the common sources of error?
A: Inconsistent results often stem from minor variations in experimental setup. Key factors to control include:
-
Reagent Stability: Ensure that your 5'-GMP stock solution is fresh and has been stored correctly. Nucleotide solutions can be susceptible to degradation, especially at non-optimal pH and temperatures.[5]
-
Buffer Composition: The choice of buffer, its pH, and ionic strength are critical for enzyme activity.[6] Small inconsistencies in buffer preparation can lead to significant variability.
-
Enzyme and Substrate Concentrations: Use precise and consistent concentrations of both enzyme and substrate. For screening inhibitors, substrate concentration should ideally be at or below the Michaelis constant (Km) to ensure sensitivity.[7][8]
-
Temperature Control: Enzyme kinetics are highly sensitive to temperature. Ensure all reagents are equilibrated to the reaction temperature and use a temperature-controlled incubation system.[9]
Q3: How do I determine the optimal concentration of 5'-GMP for my experiment?
A: The optimal concentration depends on whether you are using 5'-GMP as an activator or inhibitor. A dose-response experiment is the standard method:
-
Set Up a Range of Concentrations: Prepare a series of reactions with a wide range of 5'-GMP concentrations (e.g., from nanomolar to millimolar) while keeping the enzyme and primary substrate concentrations constant.
-
Measure Initial Velocity: Measure the initial reaction rate for each concentration. It is critical to measure the reaction in the linear phase, typically when less than 10% of the substrate has been consumed.[8]
-
Plot and Analyze: Plot the enzyme activity (initial velocity) against the logarithm of the 5'-GMP concentration.
-
For an inhibitor , this will generate a sigmoidal curve from which you can determine the IC50 value (the concentration at which inhibition is 50%).
-
For an activator , the curve will show increasing activity up to a saturation point, from which you can determine the EC50 value (the concentration for 50% of maximal activation).
-
Q4: My reaction rate is linear initially but then slows down or stops completely. What is happening?
A: This is a common observation in enzyme assays and can be due to several factors:[7]
-
Substrate Depletion: The most common reason is that the substrate concentration has decreased significantly, becoming the rate-limiting factor.
-
Product Inhibition: As the reaction progresses, the accumulation of product (which could be 5'-GMP itself) can inhibit the enzyme.
-
Enzyme Instability: The enzyme may be unstable under the specific assay conditions (pH, temperature) and lose activity over time.
-
Reagent Degradation: A critical component of the reaction, such as a cofactor, may be degrading during the incubation period.
Quantitative Data Summary
Optimizing an enzymatic assay requires careful consideration of multiple factors. The following tables provide a summary of key kinetic parameters and general optimization conditions.
Table 1: Example Kinetic Parameters for Enzymes in the GMP Synthesis Pathway
| Enzyme | Organism | Substrate(s) | K_m | k_cat | Notes |
| GMP Synthetase | M. jannaschii | Glutamine | 0.7 mM | 2.4 s⁻¹ | Activity is dependent on allosteric activation and ammonia (B1221849) tunneling between subunits.[4] |
| GMP Synthetase | M. jannaschii | NH₄Cl | 69 mM | 2.5 s⁻¹ | Demonstrates the enzyme's preference for glutamine as the nitrogen source.[4] |
Table 2: General Parameters for Assay Optimization
| Parameter | Recommended Range / Condition | Rationale |
| Substrate Concentration | 0.2x to 5x K_m | To accurately determine K_m and V_max. For inhibitor screening, use [S] ≤ K_m.[7][8] |
| Enzyme Concentration | Should be << [Substrate] | To ensure steady-state kinetics and a linear signal response over time.[10] |
| pH | Enzyme's known optimum (typically 6.0-8.0) | Enzyme activity is highly pH-dependent; buffer choice is critical.[6] |
| Temperature | Enzyme's known optimum | Reaction rates are temperature-dependent; consistency is key.[9] |
| Incubation Time | Within the linear range (<10% substrate use) | To measure the true initial velocity and avoid artifacts from substrate depletion or product inhibition.[7] |
| Cofactors (e.g., Mg²⁺) | Saturating concentrations | Ensure the cofactor is not a limiting factor in the reaction. |
Experimental Protocols
Protocol 1: Determining the Effect of 5'-GMP on Enzyme Activity
Objective: To assess whether 5'-GMP acts as an inhibitor or activator of a target enzyme.
Materials:
-
Purified enzyme stock solution
-
Primary substrate stock solution
-
5'-GMP stock solution (e.g., 100 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Detection reagent (specific to the assay, e.g., for measuring product formation)
-
96-well microplate and plate reader
Methodology:
-
Prepare 5'-GMP Dilutions: Perform a serial dilution of the 5'-GMP stock solution in assay buffer to create a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Reaction Setup: In separate wells of the microplate, prepare the following reactions. It is recommended to run each condition in triplicate.
-
Negative Control (No Enzyme): Assay Buffer, Substrate, 5'-GMP (highest concentration).
-
Positive Control (No 5'-GMP): Assay Buffer, Substrate, Enzyme.
-
Test Conditions: Assay Buffer, Substrate, Enzyme, and each dilution of 5'-GMP.
-
-
Initiate Reaction: Add the enzyme to all wells (except the negative control) to start the reaction. The final volume in each well should be identical.
-
Incubate: Incubate the plate at the enzyme's optimal temperature for a predetermined time that falls within the linear range of the reaction.
-
Stop Reaction & Detect: Terminate the reaction (e.g., by adding a stop solution) and add the detection reagent according to the assay protocol. Measure the signal using a plate reader.
-
Analyze Data: Subtract the background signal (Negative Control) from all other readings. Normalize the data by setting the Positive Control activity to 100%. Plot the normalized activity versus the log of 5'-GMP concentration to determine its effect.
Protocol 2: Characterizing Kinetic Parameters (K_m/V_max) in the Presence of 5'-GMP
Objective: To determine how 5'-GMP affects the enzyme's affinity for its substrate (K_m) and its maximum reaction rate (V_max).
Methodology:
-
Determine 5'-GMP Concentration: From Protocol 1, select a fixed concentration of 5'-GMP that produces a significant effect (e.g., the IC50 or EC50 value).
-
Prepare Substrate Dilutions: Prepare a serial dilution of the primary substrate in assay buffer, covering a range from approximately 0.2x to 5x the known K_m value.[8]
-
Reaction Setup: Set up two sets of reactions in parallel:
-
Set A (Control): Wells containing each substrate dilution and the enzyme, without 5'-GMP.
-
Set B (Test): Wells containing each substrate dilution, the enzyme, and the fixed concentration of 5'-GMP.
-
-
Measure Initial Velocities: For both sets, initiate the reactions by adding the enzyme and measure the initial reaction rates at each substrate concentration.
-
Analyze Data:
-
For each set, plot the initial velocity versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the apparent K_m and V_max values for both the control and the 5'-GMP-treated conditions.[7]
-
Compare the parameters:
-
An increase in K_m with no change in V_max suggests competitive inhibition.
-
A decrease in V_max with no change in K_m suggests non-competitive inhibition.
-
A decrease in both K_m and V_max suggests uncompetitive inhibition.
-
An increase in V_max or decrease in K_m would indicate activation.
-
-
Visual Guides and Workflows
The following diagrams illustrate logical workflows for troubleshooting and experimental design.
References
- 1. Allosteric regulation - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. Mechanistic Insights into the Functioning of a Two-Subunit GMP Synthetase, an Allosterically Regulated, Ammonia Channeling Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Enhanced Enzyme Kinetic Stability by Increasing Rigidity within the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic 5'-Guanylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic 5'-Guanylic acid (5'-GMP).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of synthetic 5'-GMP.
Ion-Exchange Chromatography (IEX)
Question: Why is my 5'-GMP not binding to the anion-exchange column?
Answer:
This is a common issue that can arise from several factors related to buffer conditions and the state of your 5'-GMP molecule.
-
Incorrect Buffer pH: 5'-GMP is an acidic molecule and will carry a net negative charge at a pH above its isoelectric point (pI). For efficient binding to an anion-exchange resin (which is positively charged), the pH of your binding and sample buffer must be appropriately high to ensure the 5'-GMP is deprotonated and negatively charged.[1] Verify that your buffer pH is at least 1-2 units above the pKa of the phosphate (B84403) group of 5'-GMP.
-
High Ionic Strength of the Binding Buffer: The binding of 5'-GMP to the ion-exchange resin is based on electrostatic interactions. If the salt concentration (ionic strength) of your binding buffer is too high, the salt ions will compete with the 5'-GMP for binding sites on the resin, preventing its retention.[2] Prepare your binding buffer with a low salt concentration (e.g., <10 mM).
-
Sample Overload: Exceeding the binding capacity of your column will cause the excess 5'-GMP to flow through without binding. Consult the manufacturer's specifications for the binding capacity of your specific anion-exchange resin.
-
Flow Rate is Too High: A high flow rate during sample application can reduce the interaction time between the 5'-GMP and the resin, leading to poor binding.[3] Decrease the flow rate to allow for sufficient binding kinetics.
Question: My 5'-GMP is eluting in a broad peak or with tailing during IEX.
Answer:
Broad peaks or peak tailing can indicate issues with the elution process or interactions with the column matrix.
-
Suboptimal Elution Gradient: A shallow or poorly optimized salt gradient can lead to gradual and incomplete elution, resulting in broad peaks. Conversely, a step elution that is not strong enough may leave some product on the column, causing tailing. Experiment with different gradient slopes or step concentrations to sharpen the elution peak.
-
Secondary Interactions: Non-specific hydrophobic interactions between 5'-GMP and the resin matrix can cause tailing.[4] Try adding a small amount of an organic modifier (e.g., methanol (B129727) or acetonitrile) to your mobile phase to disrupt these interactions.
-
Column Overloading: Overloading the column can lead to peak broadening. Try reducing the amount of sample loaded onto the column.
-
Degraded Column Performance: Over time, ion-exchange columns can lose their efficiency due to fouling or loss of functional groups. If you observe a consistent decline in performance, consider cleaning or replacing the column.
Crystallization
Question: I am having difficulty inducing crystallization of my 5'-GMP.
Answer:
Inducing crystallization can be a delicate process influenced by purity, supersaturation, and the presence of nucleation sites.
-
Insufficient Purity: Impurities can inhibit crystal formation. Ensure your starting material has been sufficiently purified by a preliminary method like ion-exchange chromatography to remove interfering substances.
-
Suboptimal Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by:
-
Cooling: Slowly decrease the temperature of the solution. The solubility of 5'-GMP decreases with temperature.[5]
-
Anti-solvent Addition: Gradually add a solvent in which 5'-GMP is poorly soluble (an anti-solvent), such as ethanol (B145695) or isopropanol, to a solution of 5'-GMP.
-
-
Lack of Nucleation Sites: Spontaneous nucleation can be slow. Consider the following techniques to induce nucleation:
-
Seeding: Introduce a small crystal of pure 5'-GMP to the supersaturated solution to act as a template for crystal growth.
-
Scratching: Gently scratch the inside of the glass vessel below the surface of the solution with a glass rod to create micro-abrasions that can serve as nucleation sites.
-
Question: The crystals of 5'-GMP I obtained are very small or have an undesirable morphology.
Answer:
Crystal size and morphology are influenced by the rate of crystallization and the presence of additives.
-
Rapid Crystallization: Fast crystal growth often leads to smaller, less pure crystals. Slowing down the rate of cooling or anti-solvent addition can promote the growth of larger, more well-defined crystals.
-
pH and Ionic Strength: The pH and ionic strength of the crystallization medium can influence the crystal habit. Experiment with slight adjustments to these parameters to find the optimal conditions for your desired crystal form.
Precipitation
Question: My 5'-GMP precipitate is difficult to filter and wash.
Answer:
The physical properties of the precipitate can be influenced by the precipitation conditions.
-
Fine Particles: Rapid precipitation can lead to the formation of very fine particles that can clog filters. Slowing down the addition of the precipitating agent or adjusting the temperature can encourage the formation of larger, more easily filterable particles.
-
Gummy or Oily Precipitate: This can occur if the product "oils out" before precipitating as a solid. This is more likely to happen with impure samples or at higher temperatures. Ensure the initial purity of your 5'-GMP solution is high and consider lowering the temperature during precipitation.
Frequently Asked Questions (FAQs)
What is the most common method for purifying synthetic this compound?
Ion-exchange chromatography, specifically anion-exchange chromatography, is a widely used and effective method for the purification of 5'-GMP due to the molecule's inherent negative charge at neutral to alkaline pH. This technique allows for excellent separation from unreacted starting materials and other charged impurities.
How can I assess the purity of my final 5'-GMP product?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound. A reversed-phase C18 column is typically used with a phosphate buffer as the mobile phase. Purity is determined by comparing the peak area of 5'-GMP to the total peak area of all components in the chromatogram. Other methods for assessing purity can include melting point determination and spectroscopic techniques.
What are the key parameters to control during the purification of 5'-GMP?
The most critical parameters to control are:
-
pH: This is crucial for all three purification methods as it dictates the charge state and solubility of 5'-GMP.
-
Ionic Strength: Primarily important for ion-exchange chromatography, where it controls the binding and elution of the product.
-
Temperature: Affects solubility and is a key parameter in crystallization.
-
Solvent/Anti-solvent Ratio: Critical for achieving the desired level of supersaturation in crystallization and precipitation.
Can I use a combination of purification methods?
Yes, a multi-step purification approach is often the most effective way to achieve high-purity 5'-GMP. A common workflow involves an initial purification by ion-exchange chromatography to remove the bulk of impurities, followed by a crystallization step to achieve high purity and obtain the final product in a solid form.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Principle | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Anion-Exchange Chromatography | Separation based on net negative charge of 5'-GMP. | >95% | 80-95% | High resolution and capacity. | Requires specialized equipment; solvent and buffer consumption. |
| Crystallization | Formation of a solid crystalline lattice from a supersaturated solution. | >99% | 70-90% | Yields high-purity product in a stable solid form. | Can be time-consuming; requires careful optimization of conditions. |
| Precipitation | Rapid formation of a solid from a solution. | Variable (often lower than crystallization) | >90% | Fast and simple; good for initial bulk purification. | May co-precipitate impurities; precipitate can be difficult to handle. |
Table 2: Typical HPLC Parameters for 5'-GMP Purity Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Purification of 5'-GMP by Anion-Exchange Chromatography
-
Resin Preparation: Swell and pack a strong anion-exchange resin (e.g., Q-Sepharose) into a chromatography column according to the manufacturer's instructions.
-
Column Equilibration: Equilibrate the column with 5-10 column volumes of a low ionic strength binding buffer (e.g., 10 mM Tris-HCl, pH 8.0) until the pH and conductivity of the eluate are the same as the binding buffer.
-
Sample Preparation: Dissolve the crude synthetic 5'-GMP in the binding buffer. Adjust the pH to 8.0 if necessary. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate (e.g., 1 mL/min for a 10 mL column) to ensure efficient binding.
-
Washing: Wash the column with 5-10 column volumes of the binding buffer to remove any unbound impurities.
-
Elution: Elute the bound 5'-GMP using a linear salt gradient (e.g., 0 to 1 M NaCl in the binding buffer over 20 column volumes). Alternatively, a step gradient can be used.
-
Fraction Collection: Collect fractions throughout the elution process and monitor the absorbance at 254 nm to identify the peak containing 5'-GMP.
-
Analysis: Analyze the collected fractions for purity using HPLC. Pool the high-purity fractions.
-
Desalting: If necessary, desalt the pooled fractions using dialysis or a desalting column.
Protocol 2: Crystallization of 5'-GMP
-
Solution Preparation: Prepare a concentrated solution of purified 5'-GMP in a suitable solvent (e.g., water) at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
-
pH Adjustment: Adjust the pH of the solution to a value where 5'-GMP has low solubility (e.g., pH 3-4).
-
Induce Supersaturation:
-
Cooling Method: Slowly cool the solution in a controlled manner (e.g., in a water bath with gradually decreasing temperature).
-
Anti-solvent Method: Slowly add a pre-chilled anti-solvent (e.g., ethanol) to the 5'-GMP solution with gentle stirring.
-
-
Crystal Growth: Allow the solution to stand undisturbed for several hours to days to allow for crystal growth.
-
Crystal Harvesting: Collect the crystals by filtration (e.g., using a Buchner funnel).
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum at a low temperature.
Visualizations
Caption: A typical experimental workflow for the purification of synthetic this compound.
References
minimizing interference in 5'-Guanylic acid assays
Welcome to the technical support center for 5'-Guanylic acid (5'-GMP) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound assays?
A1: Interference in 5'-GMP assays can arise from various sources within the sample matrix. The most common interferents include:
-
Proteins: Abundant proteins in biological samples like plasma, serum, and tissue homogenates can bind to 5'-GMP or assay reagents, leading to inaccurate measurements.
-
Other Nucleotides and Nucleosides: Structurally similar molecules, such as other guanosine (B1672433) phosphates (GDP, GTP) or even other nucleoside monophosphates (AMP, UMP, CMP), can exhibit cross-reactivity, particularly in immunoassays.
-
Salts and Buffers: High concentrations of salts from buffers or the sample itself can alter the ionic strength of the assay environment, affecting antibody-antigen interactions or chromatographic retention.
-
Detergents: Residual detergents used for cell lysis or sample extraction can denature antibodies or interfere with the assay signal.
-
Lipids: In samples like plasma or tissue extracts, lipids can cause matrix effects, leading to signal suppression or enhancement.
-
Residual Solvents: Organic solvents used during sample preparation, if not completely removed, can impact enzyme activity in ELISA or alter chromatographic separation in HPLC.[1]
Q2: How can I minimize protein interference in my 5'-GMP assay?
A2: Protein precipitation is a common and effective method to remove the majority of proteins from biological samples.[2] Common protein precipitation agents include:
-
Trichloroacetic Acid (TCA): Effective for precipitating proteins, but it is a strong acid and may require subsequent neutralization or removal steps to avoid interfering with the assay's pH.
-
Organic Solvents (e.g., Acetonitrile (B52724), Methanol, Acetone): These are widely used and can be effective. The choice of solvent and the ratio of solvent to sample are critical for optimal protein removal and 5'-GMP recovery.[3]
-
Ammonium (B1175870) Sulfate (B86663): "Salting out" with ammonium sulfate can be a gentler method of protein precipitation, which may be advantageous if the biological activity of other components needs to be preserved.
For a more thorough cleanup, especially for complex matrices or when high sensitivity is required, Solid-Phase Extraction (SPE) can be employed following protein precipitation. SPE can separate 5'-GMP from other interfering substances based on its chemical properties.[4]
Q3: My ELISA results show high background. What are the likely causes and how can I fix it?
A3: High background in a competitive ELISA for 5'-GMP can obscure the signal and reduce assay sensitivity. Common causes and solutions include:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, leading to a high background signal. Increase the number of wash cycles and ensure complete aspiration of the wash buffer.
-
Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding of the antibody or conjugate to the plate. Try increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extending the blocking incubation time.
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample. Consider sample purification steps like SPE to remove cross-reacting species.
-
Contamination: Contamination of reagents or wells can lead to a high background. Use fresh reagents and sterile techniques.
-
Over-incubation: Extending incubation times beyond the recommended protocol can lead to increased non-specific binding. Adhere strictly to the incubation times specified in your protocol.
Q4: My HPLC analysis of 5'-GMP is showing poor peak shape and inconsistent retention times. What should I check?
A4: Poor chromatography in HPLC analysis of 5'-GMP can be due to several factors:
-
Sample Matrix Effects: Interfering substances from the sample matrix can co-elute with 5'-GMP, affecting peak shape. Ensure your sample preparation method, such as protein precipitation followed by SPE, is robust enough to remove these interferences.
-
Mobile Phase Issues: The pH and composition of the mobile phase are critical for consistent retention of the highly polar 5'-GMP molecule. Ensure the mobile phase is correctly prepared, degassed, and that the pH is stable. A mixture of potassium dihydrogen phosphate (B84403) and sodium heptanesulfonate can be an effective mobile phase.
-
Column Contamination: Buildup of contaminants from previous injections can lead to peak tailing and shifting retention times. Regularly flush the column with a strong solvent.
-
Inappropriate Column Chemistry: A C18 column is commonly used for 5'-GMP analysis. Ensure the column chemistry is appropriate for retaining a polar analyte like 5'-GMP.
-
Residual Solvents: Incomplete removal of organic solvents from the sample preparation can affect how the sample interacts with the mobile and stationary phases. Ensure complete evaporation of solvents before reconstituting the sample in the mobile phase.
Troubleshooting Guides
Guide 1: Troubleshooting High Background in 5'-GMP Competitive ELISA
This guide provides a systematic approach to identifying and resolving the root cause of high background in your 5'-GMP competitive ELISA.
Guide 2: Workflow for Sample Preparation and Interference Removal
This workflow outlines a general procedure for preparing biological samples for 5'-GMP analysis, incorporating steps to minimize common interferences.
Data on Interference Removal Techniques
The following table summarizes the effectiveness of different protein precipitation methods. While specific data for 5'-GMP is limited, this data for general protein and metabolite recovery provides a useful reference.
| Precipitation Method | Typical Protein Removal Efficiency | Analyte Recovery | Key Considerations |
| Acetonitrile | High | Good for polar analytes | Can be less effective for very high protein concentrations. |
| Acetone | Very High | Generally good, can be superior for some proteins. | May require colder temperatures for optimal precipitation. |
| Trichloroacetic Acid (TCA) | Very High | Good, but can be variable. | Requires careful pH adjustment post-precipitation. |
| Methanol/Chloroform | High | Excellent for separating proteins from lipids. | More complex procedure. |
Note: The optimal method may vary depending on the specific sample matrix and the downstream analytical technique.
Experimental Protocols
Protocol 1: Protein Precipitation of Plasma Samples for HPLC Analysis
This protocol is adapted for the extraction of 5'-GMP from plasma samples prior to HPLC analysis.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard: Add an appropriate internal standard to the plasma sample to correct for extraction losses.
-
Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma. For example, to 100 µL of plasma, add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, being careful not to disturb the protein pellet.
-
Solvent Evaporation: Evaporate the acetonitrile from the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.
Protocol 2: Extraction of 5'-GMP from Tissue Homogenates for ELISA
This protocol provides a method for extracting 5'-GMP from tissue samples for analysis by competitive ELISA.
-
Tissue Homogenization: Weigh the frozen tissue sample and homogenize it in 10 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40) using a mechanical homogenizer.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant, which contains the tissue extract.
-
Protein Precipitation: Add 2 volumes of ice-cold 10% Trichloroacetic Acid (TCA) to the supernatant.
-
Incubation: Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
TCA Removal: Neutralize the TCA in the supernatant by adding an appropriate amount of a base (e.g., 1 M Tris base) until the pH is within the optimal range for the ELISA kit (typically pH 7.0-8.0). Alternatively, TCA can be removed by liquid-liquid extraction with water-saturated diethyl ether.
-
Dilution: Dilute the neutralized or ether-extracted sample in the ELISA assay buffer to bring the 5'-GMP concentration within the dynamic range of the standard curve.
-
ELISA Analysis: Proceed with the ELISA protocol as per the manufacturer's instructions.
References
storage and handling recommendations for 5'-Guanylic acid
Technical Support Center: 5'-Guanylic Acid
Welcome to the technical support center for this compound (5'-GMP). This guide provides essential information on the storage, handling, and troubleshooting for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, it is recommended to keep it in a freezer at or below -20°C.[1] Protect the container from light.
Q2: How should I store solutions of this compound?
A2: Aqueous solutions of this compound are susceptible to degradation. For short-term storage (up to a few days), solutions can be stored at 2-8°C. For long-term storage, it is crucial to aliquot the solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2] Solutions should also be protected from light.
Q3: What are the general handling precautions for this compound?
A3: When handling this compound, it is important to avoid contact with skin, eyes, and clothing.[3][4] Minimize dust formation when working with the solid form.[4] Always use in a well-ventilated area or with appropriate respiratory protection.[3][4] It is recommended to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] After handling, wash your hands thoroughly.
Q4: Is this compound compatible with any common laboratory reagents?
A4: this compound is incompatible with strong oxidizing agents.[3][4] Contact with these substances should be avoided to prevent degradation.
Q5: What are the signs of degradation of this compound?
A5: Degradation of solid this compound may not be visually apparent. For solutions, signs of degradation can include a change in color (e.g., yellowing), a change in pH, or the appearance of precipitates. The most reliable way to assess degradation is through analytical methods such as HPLC, which can detect the presence of degradation products.
Troubleshooting Guide
Issue 1: Low or inconsistent readings in my assay using a 5'-GMP solution.
-
Possible Cause 1: Degradation of 5'-GMP.
-
Solution: Prepare fresh solutions of 5'-GMP from a solid stock that has been stored correctly. Avoid repeated freeze-thaw cycles of stock solutions by preparing and using aliquots. Verify the concentration of your solution using UV-Vis spectrophotometry (maximum absorbance around 255 nm).[3]
-
-
Possible Cause 2: Incorrect pH of the solution.
-
Solution: The stability of 5'-GMP is pH-dependent. Ensure your buffer system is appropriate and the final pH of your 5'-GMP solution is within the optimal range for your experiment. The pH of a 5% aqueous solution of the disodium (B8443419) salt is typically between 7.0 and 8.5.[5]
-
-
Possible Cause 3: Contamination of the solution.
-
Solution: Use sterile, RNase-free water and labware to prepare solutions to prevent enzymatic degradation. Filter-sterilize the solution if necessary.
-
Issue 2: Unexpected peaks in my HPLC chromatogram.
-
Possible Cause 1: Presence of degradation products.
-
Solution: This indicates that your 5'-GMP may have degraded. Review your storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products and confirm their retention times.
-
-
Possible Cause 2: Contamination of the sample or mobile phase.
-
Solution: Ensure that all solvents and reagents used for HPLC are of high purity. Prepare fresh mobile phase and sample solutions.
-
-
Possible Cause 3: Column or system issues.
-
Solution: Refer to standard HPLC troubleshooting guides. Check for column overload, leaks, or issues with the detector lamp.
-
Issue 3: The solid this compound appears discolored or clumpy.
-
Possible Cause 1: Moisture absorption.
-
Solution: this compound and its salts can be hygroscopic.[5] Clumping may indicate moisture absorption. While it may still be usable for some applications, for sensitive experiments, it is best to use a fresh, unopened container. Ensure the container is always tightly sealed after use.
-
-
Possible Cause 2: Degradation due to improper storage.
-
Solution: Discoloration can be a sign of degradation. If the product is discolored, it is recommended to discard it and obtain a fresh supply.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Condition | Duration | Recommendations |
| Solid | Room Temperature (in a desiccator) | Short-term | Keep container tightly sealed and protected from light. |
| 2-8°C | Mid-term | Keep container tightly sealed and protected from light. | |
| -20°C | Long-term | Ideal for long-term preservation of the solid compound. | |
| Aqueous Solution | 2-8°C | Short-term (up to a few days) | Protect from light; use sterile, RNase-free water. |
| -20°C or -80°C | Long-term | Aliquot to avoid freeze-thaw cycles; protect from light.[2] |
Table 2: General Parameters for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 - 48 hours at RT or elevated temp. | Cleavage of the N-glycosidic bond, dephosphorylation. |
| Base Hydrolysis | 0.1 M NaOH | 24 - 48 hours at RT or elevated temp. | Potential opening of the purine (B94841) ring, dephosphorylation. |
| Oxidation | 3% H₂O₂ | 24 hours at RT | Modification of the guanine (B1146940) base. |
| Thermal Degradation | 60°C | 48 hours | General decomposition. |
| Photodegradation | UV light (254 nm) and/or visible light | 24 - 48 hours | Photochemical reactions on the guanine base. |
Experimental Protocols
Protocol for Stability Testing of a this compound Solution using HPLC
This protocol outlines a general procedure for assessing the stability of a 5'-GMP solution under various conditions.
-
Preparation of 5'-GMP Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in RNase-free water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into a sterile container.
-
-
Application of Stress Conditions:
-
Temperature Stress: Aliquot the stock solution into several vials. Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
pH Stress: Adjust the pH of the stock solution to different values (e.g., pH 3, 7, and 9) using 0.1 M HCl or 0.1 M NaOH. Store these solutions at a constant temperature (e.g., 25°C).
-
Light Stress: Expose an aliquot of the stock solution to a calibrated light source (UV and/or visible light) while keeping a control sample in the dark.
-
-
Sample Collection:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each stress condition.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a buffer of 10 mM potassium dihydrogen phosphate (B84403) and 5 mM sodium heptanesulfonate.[3]
-
Column: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Detection: Set the UV detector to 255 nm.[3]
-
Injection: Inject a fixed volume of each sample.
-
Analysis: Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main 5'-GMP peak.
-
-
Data Interpretation:
-
Calculate the percentage of 5'-GMP remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining 5'-GMP against time for each stress condition to determine the degradation kinetics.
-
Mandatory Visualization
Caption: Recommended handling workflow for preparing and using this compound solutions.
Caption: Simplified potential degradation pathways of this compound under stress conditions.
Caption: Decision tree for troubleshooting inconsistent experimental results with this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. lifescience.roche.com [lifescience.roche.com]
- 3. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 4. abyntek.com [abyntek.com]
- 5. Acid-base and metal ion binding properties of guanylyl(3'-->5')guanosine (GpG-) and 2'-deoxyguanylyl(3'-->5')-2'-deoxyguanosine [d(GpG)-] in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of pH and temperature on 5'-Guanylic acid stability
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice regarding the stability of 5'-Guanylic acid (5'-GMP), with a specific focus on the effects of pH and temperature.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5'-GMP)?
A1: this compound, also known as guanylate, is a purine (B94841) nucleotide. It is a fundamental monomer used in the synthesis of RNA.[1] 5'-GMP consists of a phosphate (B84403) group, the pentose (B10789219) sugar ribose, and the nucleobase guanine (B1146940).[1] In research and pharmaceutical development, its stability is crucial as its degradation can impact the outcomes of enzymatic reactions, the integrity of RNA-based products, and the efficacy of nucleotide-based therapeutics.
Q2: What are the primary factors that affect the stability of 5'-GMP in aqueous solutions?
A2: The primary environmental factors influencing 5'-GMP stability are pH and temperature.[2][3] The degradation kinetics are considerably affected by these two factors, with increased temperature and acidic pH conditions generally accelerating degradation.[2]
Q3: How does pH influence the stability of 5'-GMP?
A3: The pH of a solution significantly impacts the stability of 5'-GMP. Acidic conditions cause a greater degree of degradation compared to neutral or alkaline pH. The rate of hydrolysis increases at lower pH levels, particularly below pH 4.0. Conversely, 5'-GMP exhibits higher stability under neutral to alkaline conditions, with maximum stability observed around pH 9.0 in thermal studies.
Q4: What is the effect of temperature on 5'-GMP stability?
A4: Temperature is a critical factor in the stability of 5'-GMP, with higher temperatures increasing the rate of degradation. The degradation process follows first-order kinetics, and as a general rule, a 10°C rise in temperature can reduce the half-life of 5'-GMP by approximately one-third. Therefore, processing and storage at lower temperatures are recommended to maintain its integrity.
Q5: What is the main degradation pathway for 5'-GMP?
A5: The predominant degradation pathway for 5'-GMP under thermal stress is the hydrolysis of the phosphoric ester bond. This reaction cleaves the molecule into its constituent nucleoside (guanosine) and phosphoric acid. Further degradation can occur through the hydrolysis of the glycosidic bond in guanosine, leading to the release of the guanine base.
Q6: What are the recommended storage conditions for 5'-GMP solutions?
A6: While specific storage conditions can depend on the formulation, generally, to ensure long-term stability, 5'-GMP solutions should be stored at low temperatures. For solid forms, storage at room temperature is often acceptable. However, aqueous solutions are more susceptible to degradation and should be kept frozen or refrigerated, preferably at a neutral to slightly alkaline pH, to minimize hydrolysis.
Quantitative Stability Data
The thermal degradation of 5'-GMP follows first-order kinetics. The stability is highly dependent on the pH of the solution, as illustrated by the half-life data from thermal degradation studies.
| Temperature | pH | Half-life (t½) |
| 100°C | 4.0 | 6.4 hours |
| 100°C | 7.0 | 8.2 hours |
| 100°C | 9.0 | 38.5 hours |
| (Data sourced from kinetic studies of 5'-GMP in aqueous solutions.) |
Troubleshooting Guide
Q: I am observing a rapid loss of 5'-GMP in my aqueous solution during a heating step. What could be the cause?
A: This is a common issue resulting from the combined effect of temperature and pH.
-
High Temperature: As shown in the data table, elevated temperatures significantly accelerate degradation.
-
Acidic pH: If your solution is acidic (pH < 7), the rate of hydrolysis is much faster. Acidic pH causes a greater degree of degradation than neutral or alkaline pH.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your solution. If it is acidic, consider adjusting it to a neutral or slightly alkaline pH (7.0-9.0) if your experimental conditions permit.
-
Reduce Temperature: Lower the incubation temperature as much as possible. A 10°C reduction can significantly increase stability.
-
Minimize Heating Time: Reduce the duration of the heating step to the minimum required for your protocol.
-
Run a Control: Include a control sample of 5'-GMP in a buffer of known stability (e.g., pH 7-9) under the same conditions to confirm that the degradation is specific to your experimental solution.
-
Q: My experimental protocol requires a low pH. How can I minimize 5'-GMP degradation?
A: While challenging, you can take steps to mitigate degradation in acidic environments.
-
Explanation: Acid-catalyzed hydrolysis of the phosphate ester bond is the primary mechanism of degradation at low pH.
-
Mitigation Strategies:
-
Temperature Control: Conduct the experiment at the lowest possible temperature. Avoid any unnecessary heating.
-
Time Limitation: Keep the exposure time to the acidic environment as short as possible.
-
Component Addition Order: If possible, add the 5'-GMP to the acidic solution immediately before it is required for the reaction, rather than letting it incubate.
-
Quantify Degradation: Run a parallel experiment without your other reactants to quantify the rate of 5'-GMP degradation under your specific pH and temperature conditions. This will allow you to account for the loss in your final analysis.
-
Q: What is the best analytical method to monitor the stability of 5'-GMP and its degradation products?
A: The most suitable method is a stability-indicating High-Performance Liquid Chromatography (HPLC) assay.
-
Methodology: HPLC is highly sensitive, accurate, and versatile for stability testing. A reverse-phase HPLC method, often with an ion-pairing agent, can effectively separate 5'-GMP from its primary degradation product, guanosine, as well as other potential impurities.
-
Detection: UV detection is standard for nucleotides, with an absorbance maximum typically around 254-260 nm.
-
Validation: Ensure the analytical method is validated to be "stability-indicating," meaning it can resolve the intact molecule from its degradation products without interference.
Q: How can I design a stability study for a new formulation containing 5'-GMP?
A: A well-designed stability study involves subjecting the formulation to various environmental conditions over time.
-
Protocol Outline:
-
Initial Analysis (Time Zero): Prepare your formulation and immediately test it to establish the initial concentration and purity of 5'-GMP.
-
Storage Conditions: Store aliquots of the formulation under different conditions. This should include your target storage condition (e.g., 4°C) and accelerated conditions (e.g., 25°C, 40°C) to predict long-term stability more quickly. Vary the pH if it is a relevant parameter for your formulation.
-
Time Points: Define specific time points for analysis (e.g., 0, 1, 3, 6, 12 months for long-term studies; 0, 1, 2, 3, 6 months for accelerated studies).
-
Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to measure the remaining concentration of 5'-GMP and the formation of any degradation products.
-
Data Evaluation: Plot the concentration of 5'-GMP versus time to determine the degradation kinetics and calculate the shelf-life of your formulation.
-
Visualized Workflows and Pathways
Degradation Pathway of this compound
Caption: Primary hydrolytic degradation pathway of this compound.
General Workflow for a 5'-GMP Stability Study
Caption: Experimental workflow for assessing 5'-GMP stability.
References
Technical Support Center: 5'-Guanylic Acid (5'-GMP) Synthesis
Welcome to the Technical Support Center for 5'-Guanylic Acid (5'-GMP) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their 5'-GMP synthesis experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound (5'-GMP)?
There are three primary strategies for 5'-GMP synthesis:
-
Chemical Synthesis: This typically involves the direct phosphorylation of the nucleoside guanosine (B1672433). A common laboratory method is the reaction of GMP with triphenylphosphine (B44618) and 2,2'-dipyridyldisulfide to form an intermediate, which is then further processed.[1]
-
Enzymatic Synthesis: This "green" alternative uses enzymes like nucleoside kinases to phosphorylate guanosine.[2] The process often involves a phosphate (B84403) donor like ATP or GTP and can be coupled with an ATP regeneration system to drive the reaction to completion.[2][3]
-
Microbial Fermentation: On a commercial scale, 5'-GMP is often produced through microbial fermentation.[4] This method utilizes specific strains of microorganisms, such as mutants of Bacillus subtilis or Escherichia coli, which are metabolically engineered to overproduce and secrete guanosine or GMP.
Q2: What is a typical or expected yield for 5'-GMP synthesis?
Yields are highly dependent on the chosen synthesis method and the scale of the reaction.
-
Chemical Synthesis: Laboratory-scale chemical syntheses can vary widely, but optimized procedures aim for high conversion rates. However, yields can be impacted by side reactions and purification losses.
-
Enzymatic Synthesis: Enzymatic methods can achieve high conversion rates, often in the 40-90% range, depending on the specific enzyme and substrate.
-
Fermentation: Industrial fermentation processes are highly optimized to produce significant titers, sometimes reaching several grams per liter of culture broth.
Q3: What are the primary factors that can lead to low yields?
Low yields in 5'-GMP synthesis can generally be attributed to three main areas:
-
Sub-optimal Reaction Conditions: Issues with reagent purity, moisture, temperature, pH, or catalyst choice can significantly hinder the reaction.
-
Enzyme-Related Issues (for enzymatic synthesis): Low enzyme activity, improper enzyme concentration, substrate inhibition, or the absence of necessary cofactors like Mg²⁺ can lead to poor conversion.
-
Product Loss During Purification: The product can be lost during downstream processing steps like precipitation, chromatography, or washing due to incomplete precipitation, co-elution with impurities, or product degradation.
Section 2: Troubleshooting Guides (Q&A Format)
Problem Area 1: Low Yield in Chemical Phosphorylation
Q: My chemical phosphorylation of guanosine shows low conversion to 5'-GMP. What should I check?
A: Low conversion in chemical synthesis is a common problem that can often be resolved by systematically evaluating your reagents and reaction setup.
Troubleshooting Steps:
-
Reagent Quality and Handling:
-
Purity: Ensure the guanosine starting material is of high purity. Impurities can interfere with the reaction.
-
Reagent Degradation: Reagents like triphenylphosphine can degrade over time. It is recommended to use fresh, high-purity reagents.
-
Moisture: The reaction is sensitive to moisture. Use anhydrous solvents (e.g., DMF) and ensure all glassware is thoroughly dried to prevent hydrolysis of activated intermediates.
-
-
Reaction Conditions:
-
Incomplete Dissolution: Guanosine monophosphate (GMP) must be fully dissolved before adding it to the reaction mixture to ensure it reacts efficiently. Gentle warming of the GMP/solvent mixture may be necessary.
-
Temperature Control: Excessive heat can lead to the decomposition of reactants or products, while insufficient heat may result in an incomplete reaction. Monitor the reaction temperature closely.
-
Reaction Time: An incomplete reaction can result in a gummy or oily precipitate instead of a clean solid. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before proceeding to purification.
-
-
Side Reactions:
-
Be aware of potential side reactions, such as the formation of guanosine polyphosphates (GDP, GTP), which can occur under certain conditions.
-
Problem Area 2: Inefficient Enzymatic Synthesis
Q: My enzymatic phosphorylation of guanosine is inefficient. What are the potential causes?
A: Enzymatic reactions are powerful but sensitive. Inefficiency often points to a problem with the enzyme itself or the reaction environment.
Troubleshooting Steps:
-
Enzyme Activity and Stability:
-
Enzyme Source and Specificity: The activity of nucleoside monophosphate kinases (NMPKs) can vary significantly based on their source and specificity for modified substrates. Consider screening different NMPKs.
-
Proper Storage: Ensure the enzyme has been stored correctly (typically at low temperatures) and has not lost activity due to improper handling.
-
Enzyme Concentration: The concentration of the enzyme may be suboptimal. Try increasing the enzyme concentration in small-scale pilot reactions.
-
-
Reaction Buffer and Conditions:
-
pH: Most kinases function optimally within a pH range of 7.0 to 8.5. The optimal pH for some kinases can be as high as 8.5. It is advisable to perform small-scale reactions to determine the optimal pH.
-
Cofactor Concentration: Divalent cations, particularly Mg²⁺, are essential for kinase activity. The optimal Mg²⁺ concentration is typically in a slight molar excess over the total nucleotide concentration.
-
Temperature: While higher temperatures (e.g., 50-70°C) can increase catalytic efficiency, they may also lead to the denaturation of the enzyme or degradation of the sensitive nucleotide products over long incubation times. A temperature of 37°C is often a safe starting point.
-
-
Substrate and Product Issues:
-
Substrate Purity: Impurities in the guanosine or the phosphate donor (e.g., ATP) can inhibit the kinase.
-
ATP Hydrolysis: ATP can hydrolyze over time, reducing the effective concentration of the phosphate donor. Use a fresh, high-quality ATP stock or consider implementing an ATP regeneration system.
-
Problem Area 3: Product Loss During Purification
Q: My yield is high immediately after the reaction but drops significantly after purification. Why is this happening?
A: Significant product loss during downstream processing is a frequent issue. The purification of nucleotides requires careful optimization.
Troubleshooting Steps:
-
Precipitation Issues:
-
Incorrect Solvent Ratios: When purifying by precipitation (e.g., with acetone/ether), the ratio of solvents is critical for achieving a solid precipitate.
-
Incomplete Precipitation: Ensure the reaction mixture is added slowly to the precipitation solution with vigorous stirring to maximize product recovery.
-
-
Washing and Handling:
-
Insufficient Washing: Byproducts can remain trapped in the precipitate. Perform multiple washes, ensuring the pellet is thoroughly resuspended during each wash to remove impurities.
-
Product Handling: The final product can be static and difficult to handle if residual solvents like ether remain. Ensure the product is dried thoroughly under a vacuum.
-
-
Chromatography Issues (HPLC/Ion-Exchange):
-
Poor Resolution: If using ion-exchange chromatography, optimize the salt gradient. A shallower gradient often provides better separation.
-
Co-elution: Your product may co-elute with unreacted starting materials or byproducts. Adjusting the pH or the salt type in the mobile phase can alter selectivity and improve separation.
-
Section 3: Data & Protocols
Data Presentation
Table 1: Comparison of 5'-GMP Synthesis Methods
| Feature | Chemical Synthesis | Enzymatic Synthesis | Microbial Fermentation |
| Principle | Direct phosphorylation of guanosine | Kinase-catalyzed phosphorylation | Engineered metabolic pathways |
| Typical Yield | Variable, dependent on optimization | High (often 40-90%) | High titer (g/L scale) |
| Key Advantage | Well-established laboratory methods | High specificity, mild conditions | Cost-effective for large scale |
| Common Issues | Side reactions, harsh conditions | Enzyme cost and stability | Complex process optimization |
| Primary Reactants | Guanosine, phosphorylating agents | Guanosine, ATP/GTP, Kinase | Carbon source (e.g., sugars), nutrients |
Table 2: Troubleshooting Checklist for Enzymatic Synthesis
| Parameter | Optimal Range | Potential Problem | Recommended Action |
| pH | 7.0 - 8.5 | Suboptimal enzyme activity | Test a range of pH values in small-scale reactions. |
| Temperature | 37°C - 60°C | Enzyme denaturation or low activity | Start at 37°C; test higher temps for efficiency vs. stability. |
| [Mg²⁺] | Slight molar excess over [NTP] | Insufficient cofactor for kinase | Titrate MgCl₂ concentration. |
| [Enzyme] | Varies by enzyme activity | Too low for efficient conversion | Increase enzyme concentration incrementally. |
| [ATP] | Maintained at high concentration | Depletion of phosphate donor | Use fresh ATP stock or an ATP regeneration system. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis for 5'-GMP Quantification
This protocol provides a general method for quantifying 5'-GMP in a reaction mixture.
-
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates nucleotides based on their polarity. The concentration is determined by measuring UV absorbance at a specific wavelength (e.g., 250-260 nm) and comparing it to a standard curve.
-
Instrumentation:
-
HPLC system with a UV-Vis or PDA detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase (Isocratic):
-
A common mobile phase is a phosphate buffer. For example, a mixture of 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate. Another option is a 150 mM phosphate buffer (pH 6.0) mixed with methanol (B129727) (e.g., 97:3 v/v).
-
-
Procedure:
-
Sample Preparation: Quench enzymatic reactions (e.g., with 0.1% v/v HCl). Centrifuge the sample to remove any precipitated protein or particulates. Filter the supernatant through a 0.45 µm filter before injection.
-
Standard Curve Preparation: Prepare a series of 5'-GMP standards of known concentrations (e.g., 0.5, 1, 5, 10, 20, 50, 100 ppm) by diluting a stock solution.
-
Chromatography:
-
Set the detector wavelength to ~254 nm.
-
Equilibrate the C18 column with the mobile phase at a flow rate of approximately 1.0 mL/min.
-
Inject a fixed volume (e.g., 10 µL) of each standard and sample.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the 5'-GMP standards against their concentration.
-
Determine the concentration of 5'-GMP in the experimental samples by interpolating their peak areas on the calibration curve.
-
-
Section 4: Visual Guides
Diagram 1: General Troubleshooting Workflow for Low 5'-GMP Yield
A workflow for diagnosing the cause of low 5'-GMP yields.
Diagram 2: Key Checkpoints in the Enzymatic Synthesis Pathway
Critical components to verify in an enzymatic synthesis reaction.
References
Technical Support Center: 5'-Guanylic Acid Preparations
Welcome to the Technical Support Center for 5'-Guanylic Acid (5'-GMP) preparations. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help prevent and address contamination issues during experimental and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in 5'-GMP preparations?
A1: this compound preparations are susceptible to several types of contaminants, which can be broadly categorized as:
-
Microbial Contamination: This includes bacteria, yeasts, molds, and viruses. It is critical to maintain aseptic conditions throughout the production process.
-
Endotoxins (Pyrogens): These are lipopolysaccharides from the cell walls of Gram-negative bacteria, which can cause a febrile response if they enter the bloodstream.[1] Endotoxins are a major concern in parenteral drug formulations.
-
Heavy Metal Contamination: Trace amounts of heavy metals can be introduced from raw materials, catalysts used in synthesis, or leaching from manufacturing equipment like stainless steel pipes.[2][3] Common culprits include lead (Pb), mercury (Hg), arsenic (As), and cadmium (Cd).[2]
-
Process-Related Impurities: These are substances introduced or created during the manufacturing process. Examples include residual solvents, reagents, and by-products from chemical synthesis or fermentation. In nucleic acid synthesis, "failure sequences" (shorter, incomplete oligonucleotides) are a common process-related impurity.[]
-
Cross-Contamination: This occurs when residues from previous batches or other products are not properly cleaned from the equipment.
Q2: How can I prevent endotoxin (B1171834) contamination in my 5'-GMP solution?
A2: Preventing endotoxin contamination is crucial and is best managed with a proactive approach focusing on upstream controls. Key strategies include:
-
High-Quality Raw Materials: Use pyrogen-free raw materials, including water for injection (WFI) and excipients.
-
Depyrogenation of Equipment: Glassware and other heat-stable materials can be depyrogenated using dry heat, typically at 250°C to 400°C.
-
Aseptic Techniques: Maintain strict aseptic procedures during manufacturing to prevent the growth of Gram-negative bacteria.
-
Filtration: Use specialized filters, such as those with a positive charge (Zeta potential), to remove negatively charged endotoxins through electrostatic adsorption. Ultrafiltration can also separate large endotoxin micelles.
-
Chromatography: Anion-exchange chromatography is effective as endotoxins are negatively charged at a pH above 2 and will bind strongly to the column, allowing the target molecule to flow through.
Q3: What are the regulatory limits for heavy metal impurities?
A3: Regulatory bodies like the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and the International Council for Harmonisation (ICH) set limits for elemental impurities in pharmaceutical products. The ICH Q3D guideline provides a framework for controlling these impurities. Limits are specific to the element and the route of administration of the final drug product.
Table 1: Example Permitted Daily Exposures (PDEs) for Elemental Impurities (ICH Q3D)
| Element | Class | Route of Administration | PDE (µ g/day ) |
| Cadmium (Cd) | 1 | Oral | 5 |
| Lead (Pb) | 1 | Oral | 5 |
| Arsenic (As) | 1 | Oral | 15 |
| Mercury (Hg) | 1 | Oral | 30 |
| Nickel (Ni) | 2A | Oral | 500 |
| Chromium (Cr) | 3 | Oral | 11000 |
| Note: This table provides a simplified summary. Researchers must consult the official and most current ICH Q3D guidelines for complete and detailed information. |
Troubleshooting Guides
Issue 1: Unexpected Low Purity or Presence of Extra Peaks in HPLC Analysis
Possible Cause & Solution
-
Cause: Presence of process-related impurities, such as unreacted starting materials or side-products from the synthesis. During oligonucleotide synthesis, incomplete coupling can lead to "failure sequences".
-
Troubleshooting Steps:
-
Review the synthesis or fermentation process parameters.
-
Optimize the purification steps, such as adjusting the gradient in ion-exchange or reverse-phase chromatography.
-
Characterize the impurity peaks using mass spectrometry (MS) to identify their origin.
-
-
-
Cause: Degradation of 5'-GMP. Exposure to high temperatures can lead to desulfurization (if applicable) or depurination of guanosine (B1672433) and adenosine.
-
Troubleshooting Steps:
-
Ensure proper storage conditions (temperature, pH) for all intermediates and the final product.
-
Analyze samples at different stages of the process to pinpoint where degradation occurs.
-
-
Issue 2: Low A260/A280 Ratio in UV-Vis Spectrophotometry
Possible Cause & Solution
-
Cause: Protein contamination. Proteins have a strong absorbance at 280 nm, which lowers the A260/A280 ratio. A ratio below ~1.8 for DNA/RNA-like molecules often suggests protein presence.
-
Troubleshooting Steps:
-
Introduce or enhance a protein removal step, such as phenol-chloroform extraction or the use of a protease.
-
Optimize chromatography steps to better separate 5'-GMP from proteins.
-
-
-
Cause: Phenol (B47542) contamination from nucleic acid extraction steps.
-
Troubleshooting Steps:
-
Ensure complete removal of phenol during the extraction process. Perform an additional chloroform (B151607) wash or an ethanol (B145695) precipitation step.
-
-
Issue 3: Positive Result in Endotoxin Test (LAL Assay)
Possible Cause & Solution
-
Cause: Contamination from water, raw materials, equipment, or personnel during the manufacturing process.
-
Troubleshooting Steps:
-
Isolate the Source: Test all incoming raw materials, the water system, and swab equipment surfaces to identify the source of the endotoxin.
-
Review Procedures: Audit the aseptic handling and gowning procedures of personnel.
-
Implement Removal Steps: If contamination is found in the product, use an appropriate endotoxin removal method such as anion-exchange chromatography or specialized affinity chromatography.
-
-
Experimental Protocols & Methodologies
Protocol 1: Endotoxin Detection using the Limulus Amebocyte Lysate (LAL) Gel-Clot Assay
This method detects the presence of endotoxins by observing the formation of a gel clot when the sample reacts with Limulus Amebocyte Lysate (LAL) reagent.
Materials:
-
LAL Reagent Kit (Gel-Clot method)
-
Pyrogen-free test tubes and pipette tips
-
Heating block or water bath set to 37°C ± 1°C
-
Vortex mixer
-
5'-GMP sample and positive control (endotoxin standard)
-
LAL Reagent Water (LRW) for dilutions
Procedure:
-
Reconstitute the LAL reagent and the endotoxin standard according to the manufacturer's instructions using LRW.
-
Prepare a dilution series of your 5'-GMP sample with LRW.
-
Prepare a positive control by spiking a sample with a known amount of endotoxin.
-
Add 100 µL of each sample, control, and blank (LRW) to separate pyrogen-free test tubes.
-
Add 100 µL of the reconstituted LAL reagent to each tube. Gently mix.
-
Incubate the tubes undisturbed at 37°C for 60 minutes.
-
After incubation, carefully invert each tube 180°.
-
Interpretation: A solid gel that remains at the bottom of the tube indicates a positive result (endotoxin present). A liquid or viscous solution that flows down the side of the tube is a negative result.
Protocol 2: Heavy Metal Analysis using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive method for detecting heavy metals and other elemental impurities at trace levels.
Materials:
-
ICP-MS instrument
-
Certified reference standards for each metal of interest (e.g., Pb, As, Cd, Hg)
-
High-purity nitric acid (trace metal grade)
-
5'-GMP sample
-
Microwave digestion system
Procedure:
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh a small amount of the 5'-GMP sample into a clean microwave digestion vessel.
-
Add a specific volume of high-purity nitric acid.
-
Seal the vessel and place it in the microwave digestion system.
-
Run a digestion program with controlled temperature and pressure to break down the organic matrix.
-
After cooling, dilute the digested sample to a final volume with ultrapure water.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards of the target metals using the certified reference materials.
-
Run the standards on the ICP-MS to generate a calibration curve.
-
-
Sample Analysis:
-
Introduce the prepared 5'-GMP sample into the ICP-MS. The sample is nebulized into an aerosol and introduced into the high-temperature argon plasma, where it is ionized.
-
The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
The detector counts the ions for each element, and the software calculates the concentration in the original sample based on the calibration curve.
-
Visualizations
Troubleshooting Workflow for Purity Issues
Caption: A logical workflow for troubleshooting common purity issues.
Contamination Control Workflow
Caption: A workflow for contamination control in 5'-GMP production.
Simplified GMP De Novo Synthesis Pathway
Caption: The de novo biosynthesis pathway from IMP to GMP.
References
Technical Support Center: 5'-Guanylic Acid in Experimental Research
Welcome to the technical support center for 5'-Guanylic acid (5'-GMP). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the impact of impurities on experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in commercially available this compound?
A1: Common impurities in this compound can be broadly categorized as follows:
-
Related Nucleotides and Nucleosides: These include isomers like 2'-GMP and 3'-GMP, the cyclic form cGMP, and precursors or degradation products such as guanosine (B1672433) and guanine.
-
Heavy Metals: Trace amounts of heavy metals like lead (Pb), cadmium (Cd), mercury (Hg), and arsenic (As) can be present from the manufacturing process or raw materials.
-
Residual Solvents: Organic solvents used during the synthesis and purification of 5'-GMP may remain in the final product.
-
Degradation Products: 5'-GMP can degrade under certain conditions, such as acidic or alkaline hydrolysis, leading to the formation of guanosine and free phosphate.
Q2: How can I detect and quantify impurities in my 5'-GMP sample?
A2: Several analytical techniques can be employed to assess the purity of your 5'-GMP sample. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying related nucleotides and nucleosides.[1][2][3] For more sensitive and specific detection, especially for trace impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended.[4] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for quantifying trace heavy metal impurities.
Q3: What are the general storage recommendations for this compound to minimize degradation?
A3: To maintain the integrity of this compound, it is recommended to store it in a cool, dark, and dry place. For long-term storage, keeping it in a freezer at -20°C in an inert atmosphere is advisable.[5] Avoid repeated freeze-thaw cycles of solutions. Prepare fresh solutions for critical experiments whenever possible.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Enzymatic Assays (e.g., Kinase Assays)
Symptoms:
-
Variable enzyme kinetics (Km, Vmax, Ki) between different batches of 5'-GMP.
-
Lower than expected enzyme activity.
-
Non-reproducible dose-response curves.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Nucleotide Impurities (e.g., 2'-GMP, 3'-GMP, Guanosine) | These can act as competitive inhibitors or may not be recognized by the enzyme, leading to apparent lower activity. Analyze the purity of your 5'-GMP lot using HPLC. If significant impurities are detected, consider purchasing a higher purity grade of 5'-GMP. |
| Heavy Metal Contamination | Heavy metals can inhibit enzyme activity by binding to active sites or critical residues. Screen for heavy metals using ICP-MS. If levels are high, switch to a supplier that provides certification of low heavy metal content. |
| Incorrect pH of 5'-GMP Solution | This compound is acidic. Ensure the final pH of your reaction buffer is adjusted after the addition of the 5'-GMP solution. |
Experimental Workflow for Troubleshooting Kinase Assay Variability
References
- 1. researchgate.net [researchgate.net]
- 2. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Identification and Quantification of Cyclic Di-Guanosine Monophosphate and Its Linear Metabolites by Reversed-Phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 85-32-5 [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for 5'-Guanylic Acid Detection
For researchers, scientists, and professionals in drug development, the accurate and efficient detection of 5'-Guanylic acid (5'-GMP) is crucial. This essential nucleotide plays a significant role in various biological processes and serves as a key component in numerous pharmaceutical formulations and food products. This guide provides a comprehensive comparison of four prominent analytical methods for 5'-GMP detection: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, Capillary Electrophoresis (CE), and Electrochemical Biosensors. We will delve into their performance characteristics, supported by experimental data, and provide detailed methodologies to aid in the selection of the most suitable technique for your specific research needs.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance metrics. The following table summarizes the key quantitative data for the detection of this compound using the four discussed techniques.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Recovery (%) |
| HPLC-UV | 2.32 - 2.77 mg/kg[1] | 7.73 - 9.23 mg/kg (calculated from LOD) | 0.5 - 100 ppm[1] | 91.5 - 103.9[1] |
| UV-Vis Spectrophotometry | 0.045 µg/mL[2] | 0.119 µg/mL[2] | 5 - 30 µg/mL[2] | 97.1 - 98[2] |
| Capillary Electrophoresis | 6 mg/L[3] | 18 mg/L[3] | 50 - 150% of working concentration[3] | 94.7 - 100[3] |
| Electrochemical Biosensor | 0.0014 mmol L⁻¹[4] | 0.0047 mmol L⁻¹ (calculated from LOD) | 0.01 - 0.5 mmol L⁻¹[4] | Not Reported |
*Data for Gallic Acid, presented as a representative example due to the lack of specific data for 5'-GMP. **Data for Metronidazole, presented as a representative example due to the lack of specific data for 5'-GMP.
Methodologies and Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and reliable results. Below are the methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method separates 5'-GMP from other components in a sample mixture based on its interaction with a stationary phase (column) and a mobile phase. The separated 5'-GMP is then detected and quantified by its absorbance of ultraviolet light.
Experimental Protocol:
-
Instrumentation: HPLC system equipped with a C18 column (250 mm × 4.6 mm, 5 µm), a PDA detector, a high-pressure pump, and an automatic injector.[1]
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate (B84403) and 5 mM sodium heptanesulfonate.[1] The pH of the mobile phase is a critical parameter and should be optimized.
-
Detection: The UV detector is set to a wavelength of 250 nm for the detection of 5'-GMP.[1]
-
Sample Preparation: Food samples are first treated to remove fat, followed by extraction with water. The extract is then centrifuged and filtered before injection into the HPLC system.[1]
-
Standard Preparation: Stock standard solutions of 5'-GMP are prepared by dissolving a known amount in water. Working standards at various concentrations are then prepared by diluting the stock solution.[1]
-
Quantification: A calibration curve is constructed by plotting the peak area of the 5'-GMP standard against its concentration. The concentration of 5'-GMP in the sample is then determined from this calibration curve.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for 5'-GMP analysis using HPLC-UV.
UV-Visible (UV-Vis) Spectrophotometry
Principle: This technique measures the amount of UV or visible light absorbed by a sample containing 5'-GMP. The absorbance is directly proportional to the concentration of the analyte in the solution, following the Beer-Lambert law.
Experimental Protocol (Generalised):
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
-
Solvent: A suitable solvent in which 5'-GMP is soluble and does not absorb at the analytical wavelength (e.g., deionized water or a specific buffer).
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for 5'-GMP is determined by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm). For 5'-GMP, the λmax is typically around 256 nm.[2]
-
Sample Preparation: Samples are dissolved in the chosen solvent and diluted to fall within the linear range of the assay.
-
Standard Preparation: A stock solution of 5'-GMP is prepared, and a series of dilutions are made to create a calibration curve.
-
Quantification: The absorbance of the standards and samples is measured at the λmax. A calibration curve of absorbance versus concentration is plotted for the standards, and the concentration of 5'-GMP in the samples is determined from this curve.
Principle of UV-Vis Spectrophotometry
Caption: Basic principle of UV-Vis spectrophotometry.
Capillary Electrophoresis (CE)
Principle: CE separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. The time it takes for 5'-GMP to migrate through the capillary to the detector is used for identification and quantification.
Experimental Protocol (Generalised):
-
Instrumentation: A capillary electrophoresis system with a fused-silica capillary, a high-voltage power supply, and a UV detector.
-
Background Electrolyte (BGE): A buffer solution that fills the capillary and the electrode reservoirs. The choice of BGE is crucial for achieving good separation.
-
Injection: The sample is introduced into the capillary by either hydrodynamic or electrokinetic injection.
-
Separation: A high voltage is applied across the capillary, causing the ions to migrate at different velocities depending on their charge and size.
-
Detection: A UV detector is typically used to monitor the separated analytes as they pass through a detection window in the capillary.
-
Quantification: The peak area or height of the 5'-GMP peak is proportional to its concentration. A calibration curve is prepared using standards to quantify the analyte in samples.
Capillary Zone Electrophoresis Separation Principle
Caption: Separation principle in Capillary Zone Electrophoresis.
Electrochemical Biosensors
Principle: These devices utilize a biological recognition element (e.g., an enzyme or antibody) immobilized on an electrode surface. The interaction between the recognition element and 5'-GMP generates an electrical signal (e.g., a change in current or potential) that is proportional to the concentration of the analyte.
Experimental Protocol (Example using a Glassy Carbon Electrode):
-
Electrode Modification: A glassy carbon electrode (GCE) is modified with a nanocomposite material, for example, gold nanoparticles and sulfonated multi-walled carbon nanotubes, to enhance its conductivity and surface area.[4]
-
Immobilization of Recognition Element: A substance that specifically interacts with 5'-GMP, such as a ruthenium complex, is immobilized on the modified electrode surface.[4]
-
Electrochemical Measurement: The fabricated biosensor is immersed in a solution containing 5'-GMP. An electrochemical technique, such as cyclic voltammetry or differential pulse voltammetry, is applied.
-
Signal Transduction: The interaction between the immobilized complex and 5'-GMP causes a change in the electrochemical signal.
-
Quantification: The change in the signal is measured and correlated to the concentration of 5'-GMP using a calibration curve.
Electrochemical Biosensor Working Principle
Caption: Working principle of an electrochemical biosensor.
Conclusion
The choice of an analytical method for this compound detection depends on various factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput.
-
HPLC-UV stands out as a robust and well-established method, offering good sensitivity, selectivity, and the ability to analyze complex mixtures. It is particularly suitable for routine quality control in pharmaceutical and food industries.
-
UV-Vis Spectrophotometry is a simpler and more cost-effective technique, ideal for rapid screening and quantification in less complex samples where high sensitivity is not the primary requirement.
-
Capillary Electrophoresis provides high separation efficiency and requires minimal sample and reagent volumes, making it a "green" analytical technique. It is a powerful tool for separating charged molecules and can be an excellent alternative to HPLC.
-
Electrochemical Biosensors offer the potential for high sensitivity, selectivity, and rapid, real-time measurements. This technology is particularly promising for the development of portable and point-of-care diagnostic devices.
By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers and professionals can make an informed decision to select the most appropriate analytical method for their this compound detection needs.
References
A Comparative Guide to HPLC Validation for 5'-Guanylic Acid Quantification
High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for the precise quantification of 5'-Guanylic acid, a crucial nucleotide with significant roles in various biological processes and as a flavor enhancer in the food industry. This guide provides a comprehensive comparison of HPLC with alternative methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical approach for their specific needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound quantification hinges on several key performance parameters. Below is a summary of these parameters for HPLC and a common alternative, UV-Vis Spectrophotometry.
| Parameter | HPLC | UV-Vis Spectrophotometry |
| Linearity (R²) | ||
| > 0.999[1] | Typically > 0.99 | |
| Limit of Detection (LOD) | 2.32 mg/kg[2] | ~0.2 mg/L |
| Limit of Quantitation (LOQ) | 2.77 mg/kg (as GMP) | ~0.5 mg/L |
| Accuracy (% Recovery) | 91.5 - 103.9% | Not always reported, can be lower due to matrix interference |
| Precision (%RSD) | < 3% | Generally higher than HPLC |
| Specificity | High (separation of analytes) | Low (potential for interference from other UV-absorbing compounds) |
Note: The performance of UV-Vis Spectrophotometry can be enhanced with chemometric techniques like Partial Least Squares (PLS) regression to improve accuracy in complex matrices.
In-depth Look at HPLC Method Validation
A properly validated HPLC method ensures reliable and reproducible quantification of this compound. The validation process, guided by international standards such as those from the International Council for Harmonisation (ICH), encompasses several key experiments.
Key HPLC Validation Parameters:
-
Specificity: The ability of the method to accurately measure the analyte in the presence of other components. This is typically demonstrated by the separation of the this compound peak from other compounds in the sample matrix.
-
Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a specific range. A high correlation coefficient (R² > 0.999) is desirable.
-
Range: The concentration interval over which the method is shown to be precise, accurate, and linear.
-
Accuracy: The closeness of the measured value to the true value, often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries between 90% and 110% are generally considered acceptable.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocols
HPLC Method for this compound Quantification
This protocol is a generalized procedure based on common practices for nucleotide analysis.
1. Sample Preparation:
-
For solid samples (e.g., food products), a homogenized sample of approximately 3g is weighed.
-
Lipids are removed by extraction with an organic solvent like diethyl ether, followed by centrifugation.
-
The defatted sample is then extracted with deionized water, followed by centrifugation to pellet any remaining solids.
-
The aqueous extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A common mobile phase is a mixture of a phosphate (B84403) buffer and an ion-pairing agent. For example, 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate.
-
Flow Rate: Typically around 0.8 to 1.0 mL/min.
-
Detection: UV detection at or near the absorbance maximum of this compound, which is approximately 250-260 nm.
-
Injection Volume: 10-20 µL.
3. Calibration:
-
A series of standard solutions of this compound of known concentrations are prepared and injected into the HPLC system.
-
A calibration curve is constructed by plotting the peak area against the concentration of the standards.
-
The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
Alternative Method: UV-Vis Spectrophotometry
1. Sample Preparation:
-
Similar to the HPLC method, an aqueous extract of the sample is prepared. The clarity of the final solution is critical to minimize light scattering.
2. Measurement:
-
The absorbance of the sample solution is measured at the wavelength of maximum absorbance for this compound (around 250-260 nm) using a UV-Vis spectrophotometer.
-
A blank solution (the extraction solvent) is used to zero the instrument.
3. Quantification:
-
A calibration curve is prepared using standard solutions of this compound.
-
The concentration of this compound in the sample is calculated based on its absorbance and the calibration curve.
-
For complex matrices, multivariate calibration techniques like PLS regression may be necessary to de-convolute the spectra and improve accuracy.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams outline the experimental workflow for HPLC validation and a comparison of the analytical approaches.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of HPLC and UV-Vis Spectrophotometry Workflows.
Conclusion
For the quantification of this compound, HPLC offers superior specificity, precision, and accuracy compared to direct UV-Vis spectrophotometry, making it the method of choice for regulatory submissions and quality control in complex matrices. While UV-Vis spectrophotometry provides a simpler and more rapid analysis, its susceptibility to interference from other UV-absorbing compounds can compromise accuracy. The choice between these methods should be guided by the specific requirements of the analysis, including the complexity of the sample matrix, the need for high accuracy and precision, and the available instrumentation. A thorough method validation is crucial to ensure the reliability of the obtained results, regardless of the chosen technique.
References
The Dichotomy of Guanosine Monophosphates in Cellular Communication: 5'-Guanylic Acid vs. Cyclic GMP
A Comprehensive Guide for Researchers and Drug Development Professionals
In the intricate world of intracellular signaling, the precise orchestration of molecular interactions governs cellular responses to a myriad of stimuli. Among the key players in these complex networks are guanosine (B1672433) monophosphates. While structurally similar, 5'-Guanylic acid (GMP) and cyclic Guanosine Monophosphate (cGMP) play vastly different roles. This guide provides an in-depth comparison of these two molecules, detailing their distinct functions in cell signaling, presenting supporting experimental data, and outlining the methodologies used to elucidate their actions.
At a Glance: Key Distinctions
| Feature | Cyclic GMP (cGMP) | This compound (GMP) |
| Primary Role | Second Messenger | Inactive Metabolite |
| Synthesis | Guanylate Cyclase (GC) from GTP[1][2] | Phosphodiesterase (PDE) hydrolysis of cGMP |
| Key Effectors | Protein Kinase G (PKG), cGMP-gated ion channels, Phosphodiesterases (PDEs)[3][4] | Generally considered inactive in signaling |
| Signaling Pathways | Nitric oxide signaling, natriuretic peptide signaling, phototransduction[5][6] | Termination of cGMP signaling |
| Physiological Effects | Vasodilation, retinal phototransduction, calcium homeostasis, neurotransmission[2][7] | No direct signaling effects |
The Dynamic Role of Cyclic GMP as a Second Messenger
Cyclic GMP is a pivotal second messenger molecule that translates extracellular signals into intracellular responses.[2] Its synthesis is catalyzed by the enzyme guanylate cyclase (GC), which exists in two primary forms: soluble GC (sGC) and particulate GC (pGC). sGC is typically activated by nitric oxide (NO), while pGCs are cell-surface receptors for hormones like natriuretic peptides.[8][6][9]
Upon its formation from guanosine triphosphate (GTP), cGMP exerts its effects by binding to and modulating the activity of three main classes of downstream effector proteins:[3][4]
-
cGMP-dependent Protein Kinases (PKG): These serine/threonine kinases, upon activation by cGMP, phosphorylate a wide array of substrate proteins, leading to diverse physiological responses such as smooth muscle relaxation and inhibition of platelet aggregation.[2][3][10]
-
Cyclic Nucleotide-Gated (CNG) Ion Channels: These non-selective cation channels are directly opened by the binding of cGMP, playing crucial roles in processes like phototransduction in the retina and olfactory sensory transduction.[11][12][13]
-
Phosphodiesterases (PDEs): cGMP can allosterically regulate the activity of certain PDEs, enzymes that hydrolyze cyclic nucleotides. This creates a complex feedback loop where cGMP can influence its own degradation as well as that of cyclic adenosine (B11128) monophosphate (cAMP).[2][14]
The signaling cascade initiated by cGMP is terminated by its hydrolysis into the inactive 5'-GMP by various PDE isoforms.[2]
References
- 1. Guanylate cyclase - Wikipedia [en.wikipedia.org]
- 2. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. Intracellular cyclic GMP receptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioone.org [bioone.org]
- 6. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]
- 7. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 11. Cyclic nucleotide–gated ion channel - Wikipedia [en.wikipedia.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Cyclic Nucleotide-Gated Ion Channels - Research Products | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5'-Guanylic Acid and Its Analogs in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5'-Guanylic acid (5'-GMP) and its key analogs, focusing on their roles in modulating the cyclic GMP (cGMP) signaling pathway. The information presented is supported by experimental data from peer-reviewed literature, offering insights into their mechanisms of action and therapeutic potential.
Introduction to this compound and cGMP Signaling
This compound, a purine (B94841) nucleotide, is a fundamental building block for RNA and a key player in various physiological processes, including energy metabolism and signal transduction.[1][2][3] Its cyclic form, cyclic guanosine (B1672433) monophosphate (cGMP), acts as a crucial second messenger in a signaling pathway that governs processes such as smooth muscle relaxation, inhibition of inflammation, and thrombosis.[4][5] The intracellular levels of cGMP are tightly regulated by its synthesis by soluble guanylate cyclase (sGC) and its degradation by phosphodiesterases (PDEs). Analogs of 5'-GMP, particularly those that modulate sGC activity and PDE inhibition, are of significant interest in drug development for cardiovascular and other diseases.
Comparative Efficacy of this compound Analogs
The primary mechanism through which this compound analogs exert their effects is by modulating the activity of soluble guanylate cyclase (sGC), the enzyme responsible for converting GTP to cGMP.[4] These analogs can be broadly categorized as sGC stimulators and sGC activators.
sGC Stimulators are heme-dependent and enhance the sensitivity of reduced sGC to nitric oxide (NO).[4][6] They can also directly stimulate sGC to a lesser extent in the absence of NO.
sGC Activators , on the other hand, are heme-independent and activate sGC that is in an oxidized or heme-free state, conditions often found in pathological states with high oxidative stress.[4][6]
Another class of compounds that functionally act as analogs in modulating cGMP levels are Phosphodiesterase (PDE) inhibitors . These agents do not directly interact with sGC but prevent the breakdown of cGMP, thereby amplifying the signaling cascade. Guanine analogs have been developed as selective inhibitors for various PDE isoforms.
The following tables summarize the quantitative data on the efficacy of various analogs.
| Compound Class | Compound Name | Target | EC50 / IC50 | Organism/System | Reference |
| sGC Activator | BAY 58-2667 (Cinaciguat) | Heme-free/oxidized sGC | ~10 nM (EC50) | Purified rat sGC | [7] |
| sGC Activator | Ataciguat | sGC | 0.51 µM (EC50) | Vascular smooth muscle cells | [8] |
| sGC Activator | GSK2181236A | NO-insensitive sGC | 27 nM (EC50) | Cell-free rat sGC | [5] |
| sGC Activator | A-350619 | sGC | 80 µM (EC50 for relaxation) | Rabbit cavernosum tissue | [9] |
| sGC Stimulator | YC-1 | sGC | 50 µM (EC50 for relaxation) | Rabbit cavernosum tissue | [9] |
| PDE7 Inhibitor | BMS-586353 (Guanine analog) | PDE7 | 8 nM (IC50) | Not specified | [10] |
Signaling Pathways and Experimental Workflows
To understand the comparative effects of this compound and its analogs, it is essential to visualize the key signaling pathways and the experimental procedures used to assess their activity.
cGMP Signaling Pathway
The diagram below illustrates the central role of sGC and PDEs in regulating cGMP levels and the points of intervention for sGC stimulators, sGC activators, and PDE inhibitors.
Caption: The cGMP signaling pathway and points of therapeutic intervention.
Experimental Workflow: sGC Activity Assay
This diagram outlines a typical workflow for determining the in vitro activity of sGC in the presence of this compound analogs.
Caption: Workflow for a radioactive soluble guanylate cyclase (sGC) activity assay.
Detailed Experimental Protocols
Soluble Guanylate Cyclase (sGC) Activity Assay (Radiometric)
This protocol is adapted from methods described for measuring the enzymatic conversion of GTP to cGMP.[11]
Objective: To determine the potency (EC50) of a test compound in activating or stimulating purified sGC.
Materials:
-
Purified recombinant sGC enzyme
-
Assay Buffer: 50 mM Triethanolamine-HCl (pH 7.4), 1 mM EGTA, 1 mM DTT, 3 mM MgCl2
-
GTP Substrate Mix: 1 mM GTP, [α-³²P]GTP (specific activity ~10-30 Ci/mmol)
-
Test compounds (5'-GMP analogs) at various concentrations
-
Stop Solution: 125 mM EDTA
-
Neutral alumina (B75360) columns
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, GTP substrate mix, and the desired concentration of the test compound.
-
Initiate the reaction by adding the purified sGC enzyme.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes), ensuring the reaction remains within the linear range.
-
Terminate the reaction by adding the stop solution.
-
Separate the product, [α-³²P]cGMP, from the substrate, [α-³²P]GTP, using neutral alumina column chromatography.
-
Elute the [α-³²P]cGMP and quantify the radioactivity using a scintillation counter.
-
Calculate the specific activity of sGC (pmol cGMP/min/mg protein).
-
Plot the sGC activity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cellular cGMP Quantification Assay (ELISA)
This protocol provides a method for measuring intracellular cGMP levels in response to treatment with 5'-GMP analogs.
Objective: To assess the effect of test compounds on cGMP accumulation in a cellular context.
Materials:
-
Cell line expressing sGC (e.g., RFL-6 cells)
-
Cell culture medium and supplements
-
Test compounds (5'-GMP analogs) at various concentrations
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation (optional, but recommended)
-
Lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cGMP ELISA kit
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with a PDE inhibitor (if used) for a short period.
-
Add the test compounds at various concentrations to the cell culture medium and incubate for a specified time (e.g., 15-30 minutes).
-
Terminate the stimulation by aspirating the medium and adding lysis buffer to lyse the cells and stop enzymatic activity.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Perform the cGMP ELISA on the supernatants according to the manufacturer's instructions. This typically involves a competitive immunoassay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.
-
Measure the absorbance using a microplate reader.
-
Calculate the cGMP concentration in each sample based on a standard curve.
-
Plot the cGMP concentration against the logarithm of the test compound concentration to determine the dose-response relationship.
VASP Phosphorylation Assay (Western Blot)
This assay indirectly measures the activation of the cGMP pathway by assessing the phosphorylation of a key downstream target, Vasodilator-Stimulated Phosphoprotein (VASP).[5][11]
Objective: To determine the functional consequence of increased cGMP levels by measuring the phosphorylation of VASP at Ser239.
Materials:
-
Cells or tissue expressing VASP
-
Test compounds (5'-GMP analogs)
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells or tissue with the test compounds as described in the cellular cGMP assay.
-
Lyse the cells or homogenize the tissue in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP to normalize for protein loading.
-
Quantify the band intensities and express the results as the ratio of phospho-VASP to total VASP.
Conclusion
The study of this compound and its analogs has led to the development of potent modulators of the cGMP signaling pathway. sGC stimulators and activators, along with PDE inhibitors, offer promising therapeutic avenues for a range of cardiovascular and other diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these and novel compounds, facilitating the discovery of next-generation therapeutics targeting this critical signaling cascade.
References
- 1. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A-350619: a novel activator of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Antibodies Against 5'-Guanylic Acid
For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical parameter that dictates its reliability and utility in various applications. This guide provides a comparative overview of the cross-reactivity of antibodies targeting 5'-Guanylic acid (5'-GMP), a nucleotide of significant biological importance. Understanding the potential for cross-reactivity with other structurally similar molecules is paramount for accurate experimental design and data interpretation.
Executive Summary
Antibodies raised against this compound have demonstrated a degree of specificity, with studies indicating a lack of binding to their deoxyribonucleotide counterpart, deoxyguanylic acid. However, the potential for cross-reactivity with other nucleosides and nucleotides exists and can vary between different antibody preparations. This guide outlines the methodologies used to assess this cross-reactivity and presents a framework for comparing the performance of anti-5'-GMP antibodies. While specific quantitative data from commercial datasheets or peer-reviewed literature is not always readily available, this guide provides the experimental context to generate and interpret such data.
Data on Antibody Cross-Reactivity
The specificity of anti-5'-Guanylic acid antibodies is primarily determined by their ability to distinguish 5'-GMP from other endogenous molecules, particularly other nucleotides. The most common method to quantify this is through competitive immunoassays, such as ELISA or RIA. In these assays, the ability of various related compounds to inhibit the binding of the antibody to labeled 5'-GMP is measured.
Based on available literature, a key finding is that antibodies specific for this compound (pG) do not show cross-reactivity with deoxyguanylic acid. However, varying degrees of cross-reactivity with other nucleosides and nucleotides have been observed.
The following table provides a template for presenting quantitative cross-reactivity data. Researchers should populate this table with data obtained from specific antibody datasheets or through their own experimental validation.
Table 1: Comparative Cross-Reactivity of Anti-5'-Guanylic Acid Antibody
| Competitor Molecule | Chemical Class | % Cross-Reactivity* |
| This compound (5'-GMP) | Target Analyte | 100% |
| Guanosine | Nucleoside | Data not available |
| Guanosine triphosphate (GTP) | Nucleotide | Data not available |
| Adenosine monophosphate (AMP) | Nucleotide | Data not available |
| Cytidine monophosphate (CMP) | Nucleotide | Data not available |
| Uridine monophosphate (UMP) | Nucleotide | Data not available |
| Deoxyguanylic acid (dGMP) | Deoxynucleotide | Not Detected |
% Cross-Reactivity is typically calculated as (IC50 of 5'-GMP / IC50 of Competitor) x 100, where IC50 is the concentration of the analyte required to inhibit 50% of the antibody binding in a competitive immunoassay. "Data not available" indicates that specific quantitative values were not found in the reviewed literature. "Not Detected" indicates that no significant cross-reactivity was observed.
Experimental Protocols for Assessing Cross-Reactivity
The determination of antibody cross-reactivity is crucial for validating its specificity. A competitive immunoassay is the most common and effective method for this purpose. Below are detailed protocols for both Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).
Competitive ELISA Protocol
This protocol outlines the steps to determine the cross-reactivity of an anti-5'-GMP antibody by measuring the competition between free 5'-GMP (or other potential cross-reactants) and immobilized 5'-GMP for antibody binding.
Materials:
-
96-well microtiter plates
-
Anti-5'-Guanylic acid antibody
-
This compound standard
-
Potential cross-reacting compounds (e.g., GTP, AMP, CMP, UMP, guanosine)
-
5'-GMP conjugated to a carrier protein (e.g., BSA or KLH) for coating
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the 5'-GMP-carrier protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the coating solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition:
-
Prepare serial dilutions of the 5'-GMP standard and each potential cross-reacting compound in Blocking Buffer.
-
In separate tubes, pre-incubate a fixed, limiting concentration of the anti-5'-GMP antibody with an equal volume of each dilution of the standard or competitor for 1-2 hours at room temperature.
-
Add 100 µL of the antibody/analyte mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance against the log of the competitor concentration to generate sigmoidal dose-response curves.
-
Determine the IC50 value (the concentration of competitor that causes 50% inhibition of the maximum signal) for 5'-GMP and each potential cross-reactant.
-
Calculate the percent cross-reactivity for each compound.
-
Competitive Radioimmunoassay (RIA) Protocol
This protocol provides an alternative method using a radiolabeled tracer to assess cross-reactivity.[1][2][3]
Materials:
-
Polypropylene tubes
-
Anti-5'-Guanylic acid antibody
-
This compound standard
-
Potential cross-reacting compounds
-
Radiolabeled 5'-GMP (e.g., ³H-GMP or ¹²⁵I-GMP derivative)
-
Assay Buffer (e.g., phosphate (B84403) buffer with BSA)
-
Separating agent (e.g., charcoal-dextran suspension or a secondary antibody to precipitate the primary antibody)
-
Scintillation fluid and counter (for ³H) or a gamma counter (for ¹²⁵I)
Procedure:
-
Assay Setup:
-
Set up tubes for total counts, non-specific binding (NSB), zero standard (B₀), standards, and test compounds.
-
Add Assay Buffer to all tubes except the total count tubes.
-
-
Competition:
-
Add serial dilutions of the 5'-GMP standard or potential cross-reacting compounds to the appropriate tubes.
-
Add a fixed, limiting amount of the anti-5'-GMP antibody to all tubes except the total count and NSB tubes.
-
Vortex and incubate for a predetermined time (e.g., 2 hours) at 4°C.
-
-
Tracer Addition:
-
Add a fixed amount of radiolabeled 5'-GMP to all tubes.
-
Vortex and incubate for a longer period (e.g., 16-24 hours) at 4°C to allow for competitive binding to reach equilibrium.
-
-
Separation of Bound and Free Tracer:
-
Add the separating agent (e.g., cold charcoal-dextran suspension) to all tubes except the total count tubes to adsorb the free radiolabeled 5'-GMP.
-
Vortex and incubate for a short period (e.g., 15 minutes) at 4°C.
-
Centrifuge all tubes (except total counts) to pellet the adsorbent or the antibody-bound complex.
-
-
Counting:
-
For charcoal separation, decant the supernatant (containing the antibody-bound radiolabel) into scintillation vials.
-
For secondary antibody precipitation, aspirate the supernatant and count the radioactivity in the pellet.
-
Add scintillation fluid to the vials (if using ³H) and count the radioactivity in a scintillation or gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of bound radiolabel for each standard and competitor concentration.
-
Plot the percentage of bound tracer against the log of the competitor concentration.
-
Determine the IC50 values and calculate the percent cross-reactivity as described for the ELISA protocol.
-
Visualizing Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for competitive immunoassays.
References
Validating the Role of 5'-Guanylic Acid's Successor, cGMP, in the Nitric Oxide Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key molecular tools used to validate the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. While 5'-Guanylic acid (5'-GMP) is the degradation product of cGMP, the pathway's validation hinges on the modulation of its precursor, cGMP. Here, we objectively compare the performance of molecules that increase intracellular cGMP levels—sGC activators, sGC stimulators, and phosphodiesterase 5 (PDE5) inhibitors—with a direct-acting cGMP analogue. This comparison is supported by experimental data on downstream functional outcomes, namely protein phosphorylation and vasodilation. Detailed experimental protocols are provided to facilitate the replication of these validation studies.
The NO-sGC-cGMP pathway is a cornerstone of cardiovascular physiology, regulating processes such as vasodilation. Dysregulation of this pathway is implicated in various cardiovascular diseases, making the precise validation of its components crucial for therapeutic development.[1][2] This guide will delve into the experimental validation of this pathway by comparing different classes of pharmacological modulators.
Comparative Efficacy of cGMP Pathway Modulators
To quantitatively assess the roles of different components in the NO-sGC-cGMP pathway, researchers utilize various compounds that modulate cGMP levels and its downstream effects. The following tables summarize the comparative efficacy of an sGC activator, an sGC stimulator, and a selection of PDE5 inhibitors. A cGMP analogue serves as a direct activator of the pathway's downstream effectors.
VASP Phosphorylation and Vasodilation
Vasodilator-stimulated phosphoprotein (VASP) is a key substrate of protein kinase G (PKG), a primary downstream effector of cGMP. The phosphorylation of VASP at the Ser239 residue is a reliable marker of PKG activation and, consequently, cGMP pathway activity.[3] The potency (pEC50) and maximum effect (Emax) of the sGC activator GSK2181236A and the sGC stimulator BAY 60-4552 on VASP phosphorylation and vasodilation in rat aortic smooth muscle cells are presented below.
| Compound Class | Compound | Assay | pEC50 (M) | Emax (% of Control) |
| sGC Activator | GSK2181236A | VASP Phosphorylation | 7.6 ± 0.1 | 100 ± 8 |
| sGC Stimulator | BAY 60-4552 | VASP Phosphorylation | 6.8 ± 0.1 | 100 ± 10 |
| sGC Activator | GSK2181236A | Vasodilation | 7.1 ± 0.1 | 100 ± 2 |
| sGC Stimulator | BAY 60-4552 | Vasodilation | 7.5 ± 0.1 | 100 ± 2 |
Table 1: Comparative efficacy of an sGC activator and an sGC stimulator on VASP phosphorylation and vasodilation. Data is presented as mean ± SEM.[4]
Inhibition of cGMP Hydrolysis by PDE5 Inhibitors
Phosphodiesterase 5 (PDE5) is the primary enzyme responsible for the degradation of cGMP to 5'-GMP.[5] By inhibiting PDE5, the intracellular concentration of cGMP is increased, thereby amplifying the downstream signaling cascade. The inhibitory constants (Ki) and IC50 values for several widely used PDE5 inhibitors are compared below.
| Compound | Ki (nM) | IC50 (nM) |
| Vardenafil | 0.7 | 0.9 |
| Sildenafil (B151) | 3.5 | 5.6 |
| Tadalafil | 1.8 | 3.1 |
Table 2: Comparative inhibitory potency of selected PDE5 inhibitors on PDE5. Ki and IC50 values represent the binding affinity and the concentration required for 50% inhibition of the enzyme, respectively.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future validation studies.
Quantification of VASP Phosphorylation by Western Blot
This protocol details the steps for assessing the phosphorylation of VASP at Ser239 in response to treatment with cGMP pathway modulators.
1. Cell Culture and Treatment:
-
Culture rat aortic smooth muscle cells to 80-90% confluency.
-
Serum-starve the cells for 24 hours prior to the experiment.
-
Treat the cells with varying concentrations of the test compounds (e.g., sGC activator, sGC stimulator, cGMP analogue) for a predetermined time (e.g., 30 minutes).
2. Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VASP or a housekeeping protein like GAPDH.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of phosphorylated VASP as a ratio to the total VASP or housekeeping protein.
-
Plot the dose-response curves and calculate pEC50 and Emax values.
Measurement of Isometric Tension in Isolated Aortic Rings
This protocol describes the methodology for assessing the vasodilatory effects of cGMP pathway modulators on isolated rat aortic rings.
1. Aortic Ring Preparation:
-
Euthanize a rat according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire.
2. Isometric Tension Measurement:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Connect the rings to an isometric force transducer.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes.
-
Induce a submaximal contraction with a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, add the test compounds in a cumulative concentration-dependent manner.
3. Data Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curves and calculate the pEC50 and Emax values for each compound.
Visualizing the NO-sGC-cGMP Signaling Pathway and Experimental Workflow
To further clarify the relationships between the molecules discussed and the experimental procedures, the following diagrams are provided.
Caption: The NO-sGC-cGMP signaling pathway and points of intervention.
Caption: Workflow for validating the cGMP pathway.
References
- 1. The nitric oxide-soluble guanylate cyclase-cGMP pathway in pulmonary hypertension: from PDE5 to soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5'-Guanylic Acid and Inosinic Acid: From Metabolism to Sensory Perception
For Immediate Release
This guide provides a comprehensive comparison of 5'-Guanylic acid (Guanosine-5'-monophosphate, GMP) and Inosinic acid (Inosine-5'-monophosphate, IMP), two critical purine (B94841) nucleotides. Tailored for researchers, scientists, and drug development professionals, this document delves into their distinct and overlapping roles in cellular metabolism, signal transduction, and their well-known effects as flavor enhancers. The comparison is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Introduction to this compound and Inosinic Acid
This compound (GMP) and Inosinic acid (IMP) are ribonucleotides, fundamental components for life.[1][2] Inosinic acid stands as the central precursor in the biosynthesis of all purine nucleotides, making it a pivotal branch-point intermediate.[3][4] From IMP, two-step enzymatic pathways lead to the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the essential building blocks for RNA and DNA.[5]
Beyond their foundational role in nucleic acid synthesis, both GMP and IMP, particularly as their sodium salts (disodium guanylate and disodium (B8443419) inosinate), are renowned for their ability to elicit and enhance the "umami" or savory taste. They exhibit a powerful synergistic effect with monosodium glutamate (B1630785) (MSG), a property extensively utilized in the food industry. This guide will explore the biochemical pathways that define their function and compare their physiological effects, with a particular focus on their impact on sensory perception.
Biochemical Roles and Signaling Pathways
The primary distinction between IMP and GMP in metabolism is their position in the purine biosynthesis pathway. IMP is the first nucleotide formed in the de novo synthesis pathway, serving as the common precursor for both GMP and AMP.
Inosinic Acid (IMP): The Central Precursor
-
De Novo Synthesis: The complex de novo pathway begins with ribose-5-phosphate (B1218738) and, through a series of enzymatic steps, assembles the purine ring to form IMP.
-
Purine Salvage: IMP is also central to the energy-conserving salvage pathway, which recycles purine bases like hypoxanthine (B114508). The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) catalyzes the conversion of hypoxanthine back to IMP.
-
Metabolic Fate: IMP can be hydrolyzed to its nucleoside, inosine (B1671953), or serve as the substrate for the synthesis of AMP and GMP. Recent studies have highlighted inosine as a bioactive molecule with potential neuroprotective, cardioprotective, and immunomodulatory effects.
This compound (GMP): A Building Block and Signaling Precursor
-
Synthesis from IMP: The conversion of IMP to GMP is a two-step process. First, IMP dehydrogenase oxidizes IMP to xanthosine (B1684192) monophosphate (XMP). Then, GMP synthetase converts XMP to GMP.
-
Role in Nucleic Acids: GMP is a primary monomeric unit of RNA. For DNA synthesis, it is first converted to its deoxy-form, dGMP.
-
Signal Transduction via cGMP: GMP is the precursor to the crucial second messenger, cyclic guanosine monophosphate (cGMP). The enzyme guanylate cyclase catalyzes the conversion of Guanosine Triphosphate (GTP), which is derived from GMP, into cGMP. The cGMP signaling pathway is integral to numerous physiological processes, including vasodilation, phototransduction, and neurotransmission.
Comparative Analysis of Physiological Effects
While structurally similar, GMP and IMP exhibit distinct profiles in their physiological and sensory effects.
Umami Taste and Flavor Enhancement
The most prominent shared effect of GMP and IMP is their role in umami taste perception. Both act as potent enhancers, synergistically amplifying the savory taste of monosodium glutamate (MSG). This synergy is mediated by the T1R1+T1R3 G protein-coupled receptor on the tongue. It is believed that while glutamate binds to one part of the receptor, IMP or GMP binds to a different, allosteric site, stabilizing the receptor's active conformation and enhancing the signal.
Behavioral studies in rats have shown that while the tastes of IMP and GMP are nearly indistinguishable from each other, they can be discriminated from MSG, suggesting that while they all elicit an umami sensation, the qualities are not identical.
Signal Transduction and Other Biological Roles
GMP's role extends into direct signal transduction through its conversion to cGMP. The nitric oxide (NO)/cGMP pathway is a well-established mechanism for smooth muscle relaxation and vasodilation. Extracellular guanine and its derivatives can also stimulate this NO system, playing a role in modulating cognitive functions. Furthermore, GMP has been shown to regulate the expression of genes involved in fatty acid metabolism and may exhibit neuroprotective effects by acting as a weak agonist for ionotropic glutamate receptors.
Inosinic acid's downstream effects are largely tied to its role as a precursor to AMP and GMP, and thus to the energy currency ATP and the signaling molecule GTP. However, its degradation product, inosine, has been investigated for its own bioactive properties, including immunomodulation and potential benefits in models of neurological disorders. Dietary IMP has also been studied for its potential to improve gut health and immune function.
Quantitative Data Summary
The following tables summarize the key properties and comparative performance of this compound and Inosinic acid.
Table 1: Biochemical and Physical Properties
| Property | This compound (GMP) | Inosinic Acid (IMP) | Reference(s) |
| Chemical Formula | C₁₀H₁₄N₅O₈P | C₁₀H₁₃N₄O₈P | , |
| Molar Mass | 363.22 g/mol | 348.21 g/mol | , |
| E Number (Disodium Salt) | E627 (Disodium Guanylate) | E631 (Disodium Inosinate) | |
| Typical Source | Microbial fermentation, yeast extract, dried shiitake mushrooms. | Meat, fish, microbial fermentation of sugars. | , |
Table 2: Comparative Umami Flavor Enhancement
| Parameter | This compound (GMP) | Inosinic Acid (IMP) | Reference(s) |
| Relative Potency | More potent flavor enhancer. | Less potent than GMP. | |
| Synergy with MSG | Strong synergistic effect. | Strong synergistic effect. | , |
| Taste Profile | Imparts a distinct umami taste, often described as "meaty" or "brothy". | Imparts a distinct umami taste, similar to GMP. | , |
| Receptor Interaction | Binds to an allosteric site on the T1R1/T1R3 umami receptor. | Binds to an allosteric site on the T1R1/T1R3 umami receptor. | , |
Table 3: Summary of Primary Physiological Roles
| Physiological Role | This compound (GMP) | Inosinic Acid (IMP) | Reference(s) |
| Metabolism | Synthesized from IMP; precursor to GTP and dGTP for nucleic acid synthesis. | Central precursor in de novo and salvage pathways for all purine nucleotides. | , |
| Signal Transduction | Precursor to the second messenger cGMP, which mediates vasodilation, phototransduction, etc. | Precursor to AMP/ATP and GMP/GTP, essential for energy and signaling. | , |
| Other Effects | Regulates fatty acid metabolism; potential neuroprotective effects. | Precursor to bioactive inosine; may support gut health and immune function. | ,, |
Key Experimental Methodologies
Understanding the effects of GMP and IMP requires robust experimental protocols. Below are methodologies for assessing their key functions.
Experimental Protocol 1: Sensory Evaluation of Umami Synergy
This protocol is designed to quantify the synergistic flavor-enhancing effect of IMP or GMP when combined with MSG.
-
Objective: To determine the perceived umami intensity of solutions containing MSG alone versus MSG combined with a set concentration of disodium inosinate or disodium guanylate.
-
Method: A two-alternative forced-choice (2-AFC) sensory panel test.
-
Panelists: Trained sensory panelists (n=20-30) screened for taste acuity.
-
Sample Preparation:
-
Prepare a baseline salt solution (e.g., 0.5% NaCl in purified water).
-
Prepare a reference solution: Baseline solution + a fixed concentration of MSG (e.g., 0.05%).
-
Prepare test solutions: Reference solution + varying concentrations of disodium inosinate or disodium guanylate. All solutions must have identical sodium concentrations to control for saltiness.
-
-
Procedure:
-
Panelists are presented with pairs of samples: the reference solution and one of the test solutions.
-
For each pair, they must identify the sample with the stronger umami/savory taste.
-
The order of presentation is randomized across panelists. Panelists rinse with purified water between samples.
-
-
Data Analysis: The number of correct identifications for each test solution is recorded. Statistical analysis (e.g., binomial test or chi-squared test) is used to determine if the test solution is perceived as significantly more intense than the reference. The results can quantify the enhancement effect at different nucleotide concentrations.
Experimental Protocol 2: Guanylate Cyclase Activity Assay
This protocol measures the synthesis of cGMP from GTP, a key downstream effect of the GMP pathway.
-
Objective: To quantify the activity of guanylate cyclase (GC) in cell lysates or purified enzyme preparations.
-
Method: Enzyme-linked immunosorbent assay (ELISA) for cGMP.
-
Materials: Cell or tissue lysate, purified GC enzyme, GTP substrate, GC activators (e.g., nitric oxide donor like sodium nitroprusside for soluble GC), reaction buffer, and a commercial cGMP ELISA kit.
-
Procedure:
-
Prepare the reaction mixture containing buffer, GTP, and a phosphodiesterase inhibitor (to prevent cGMP degradation).
-
Add the enzyme source (lysate or purified GC) to the reaction mixture.
-
Add an activator (e.g., sodium nitroprusside) to stimulate the enzyme. Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding an acid or by heat inactivation.
-
Centrifuge the samples to pellet protein debris.
-
Measure the cGMP concentration in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Generate a standard curve using known cGMP concentrations. Calculate the amount of cGMP produced in each sample by interpolating from the standard curve. Express enzyme activity as pmol of cGMP produced per minute per mg of protein.
Conclusion
This compound and inosinic acid, while closely related biochemically, have distinct and crucial roles in cellular function. IMP is the foundational precursor from which all purine nucleotides are derived, placing it at the heart of nucleic acid metabolism. GMP, synthesized from IMP, serves not only as a vital component of RNA and DNA but also as the gateway to the cGMP signaling cascade, a pathway with far-reaching physiological consequences.
In the realm of sensory science, both nucleotides are powerful umami flavor enhancers that work in synergy with glutamate, though evidence suggests GMP is the more potent of the two. Their shared ability to activate the T1R1+T1R3 receptor underscores a common mechanism for umami perception. For researchers and drug development professionals, understanding the divergent metabolic and signaling pathways of IMP and GMP is critical for targeting processes related to cell proliferation, signal transduction, and metabolic regulation.
References
A Comparative Guide to the Analysis of 5'-Guanylic Acid in Biological Models
For Researchers, Scientists, and Drug Development Professionals
5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a pivotal purine (B94841) nucleotide essential for a multitude of physiological processes. It serves as a monomer for RNA synthesis, participates in energy metabolism, and functions as a signaling molecule.[1][2] Its cyclic form, cyclic GMP (cGMP), is a critical second messenger in various signaling cascades, while extracellular GMP itself can modulate neuronal activity through interactions with glutamate (B1630785) receptors.[1][3] Given its involvement in processes ranging from neurotransmission to cancer cell metabolism, the accurate quantification of GMP in different biological models is crucial for advancing research and therapeutic development.[4]
This guide provides an objective comparison of common analytical methods for this compound, complete with supporting experimental protocols and visualizations of key signaling pathways.
Quantitative Analysis Methods: A Comparative Overview
The choice of analytical method for GMP quantification depends on the specific research question, the biological matrix, required sensitivity, and available instrumentation. The following table summarizes and compares the performance of prevalent techniques.
| Method | Principle | Typical Sample Types | Sensitivity | Throughput | Advantages | Limitations |
| HPLC-UV/MS | Chromatographic separation followed by UV or Mass Spectrometry detection. | Cell lysates, Tissue homogenates, Plasma, Urine | High (pmol to nmol range) | Medium | High specificity and accuracy; can quantify GMP, GDP, and GTP simultaneously. | Requires complex sample preparation; high instrument cost. |
| GC-MS | Gas chromatography separation of volatile derivatives followed by Mass Spectrometry. | Urine, Plasma, Amniotic fluid | High | Low to Medium | Excellent for profiling a wide range of organic acids and metabolites. | Requires derivatization, which can be time-consuming; not ideal for routine GMP quantification. |
| ELISA | Competitive immunoassay using antibodies specific for the target molecule (typically cGMP). | Tissue homogenates, Cell lysates, Serum | Very High (detects down to 0.1 pmol/mL for cGMP) | High | High sensitivity; suitable for high-throughput screening; relatively low cost. | Commercial kits are more common for cGMP than for GMP; potential for cross-reactivity. |
| FRET-based Indicators | Genetically encoded sensors that change fluorescence upon binding to the target (primarily cGMP). | Live cells | High (EC50 in the 0.17-0.89 µM range for cGMP sensors) | Low | Enables real-time measurement of GMP/cGMP dynamics in living cells with high spatial resolution. | Primarily for cGMP; requires cell transfection and specialized microscopy. |
| Radioimmunoassay | Competitive assay using radiolabeled antigens. | Cell lysates, Tissues | High | Medium | Highly sensitive and specific. | Involves handling of radioactive materials; being replaced by non-radioactive methods like ELISA. |
Key Experimental Protocols
Detailed methodologies are critical for reproducible and accurate results. Below are protocols for two common methods of GMP/cGMP analysis.
Protocol 1: Quantification of Cellular Nucleotides by HPLC
This protocol is adapted for the analysis of intracellular guanosine nucleotides in cultured cells.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HeLa, HEK293) to approximately 80% confluency in appropriate vessels. A starting number of ~10⁷ cells per sample is recommended.
-
Treat cells with the compound of interest for the desired duration. Include untreated control samples.
2. Nucleotide Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 0.4 M perchloric acid to the cell monolayer.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubate on ice for 15 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (acid-soluble extract) to a new tube.
-
Neutralize the extract by adding an appropriate volume of 2 M KOH.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.
-
The resulting supernatant contains the nucleotides and can be stored at -80°C or analyzed immediately.
3. HPLC Analysis:
-
Use a reverse-phase C18 column for separation.
-
Employ an isocratic or gradient elution method with a mobile phase consisting of a phosphate (B84403) buffer (e.g., 100 mM KH₂PO₄, pH 6.0) and a modifier like methanol.
-
Set the UV detector to monitor absorbance at 254 nm.
-
Inject 20-50 µL of the nucleotide extract.
-
Quantify GMP concentration by comparing the peak area to a standard curve generated with known concentrations of a GMP standard.
Protocol 2: Measurement of cGMP in Solid Tissues by Competitive ELISA
This protocol provides a method for quantifying cGMP in solid tissue samples, which can be adapted based on commercially available ELISA kits.
1. Tissue Collection and Homogenization:
-
Excise the tissue of interest and immediately freeze it in liquid nitrogen to halt enzymatic activity. Store at -80°C until use.
-
Weigh the frozen tissue (~50-100 mg).
-
Homogenize the tissue in 5-10 volumes of 0.1 M HCl or 5% trichloroacetic acid (TCA) using a tissue homogenizer on ice. This both lyses the cells and precipitates proteins.
-
Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C.
2. Sample Preparation:
-
Collect the supernatant. If using TCA, extract the TCA from the supernatant by adding 5 volumes of water-saturated diethyl ether, vortexing, and aspirating the upper ether layer. Repeat this extraction four times.
-
Lyophilize the samples to dryness.
-
Reconstitute the dried samples in the assay buffer provided with the ELISA kit.
3. Competitive ELISA Procedure:
-
Follow the manufacturer's instructions for the specific cGMP competitive ELISA kit.
-
Typically, the procedure involves adding standards and samples to a microplate pre-coated with a capture antibody.
-
Add a fixed amount of enzyme-conjugated cGMP (e.g., cGMP-acetylcholinesterase) to each well. This will compete with the cGMP in the sample for binding to the capture antibody.
-
Incubate the plate as recommended (e.g., 18-24 hours at 4°C).
-
Wash the plate to remove unbound reagents.
-
Add the enzyme substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Read the absorbance at the appropriate wavelength (e.g., 412 nm) using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the cGMP concentration in the samples (in pmol/mL).
-
Normalize the concentration to the initial weight of the tissue to report the final value as nmol of cGMP per gram of tissue.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological context of GMP and the analytical processes is essential for a comprehensive understanding.
Signaling Pathways Involving GMP/cGMP
5'-GMP and its cyclic counterpart, cGMP, are integral to several signaling networks.
Caption: The canonical cGMP signaling pathway.
The diagram illustrates the synthesis of cGMP from GTP by guanylyl cyclases (GC), its downstream effects via protein kinase G (PKG) and ion channels, and its degradation back to 5'-GMP by phosphodiesterases (PDEs).
Caption: Interaction of 5'-GMP with glutamate receptors.
This diagram shows how extracellular 5'-GMP can act as a weak agonist at ionotropic glutamate receptors (iGluRs), leading to either neuroprotective or neurotoxic effects depending on its concentration and the cellular context.
General Experimental Workflow
The analysis of GMP in any biological model follows a structured workflow from sample acquisition to data interpretation.
Caption: A generalized workflow for GMP analysis.
This flowchart outlines the critical steps involved in the quantitative analysis of this compound, from initial sample selection to the final interpretation of results.
References
A Comparative Guide to Enzyme Specificity for 5'-Guanylic Acid
For Researchers, Scientists, and Drug Development Professionals
5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a pivotal nucleotide involved in numerous critical cellular processes, including the synthesis of nucleic acids, signal transduction, and energy metabolism. The metabolic fate of GMP is tightly controlled by a cohort of enzymes, each exhibiting distinct substrate specificities. Understanding the specificity of these enzymes is paramount for researchers in drug development and molecular biology, as it allows for the targeted modulation of specific metabolic pathways. This guide provides an objective comparison of the primary enzymes that utilize GMP as a substrate, supported by experimental data and detailed methodologies.
Enzymes Utilizing this compound
The primary enzymes that directly interact with GMP are GMP Reductase (GMPR), Guanylate Kinase (GK), and various 5'-Nucleotidases (5'-NTs). Each plays a unique role in the purine (B94841) metabolic pathway.
-
GMP Reductase (GMPR): This enzyme catalyzes the irreversible, NADPH-dependent reductive deamination of GMP to inosine (B1671953) monophosphate (IMP).[1] This reaction is a key control point in the purine salvage pathway, maintaining the intracellular balance of guanine (B1146940) and adenine (B156593) nucleotides.[1]
-
Guanylate Kinase (GK): GK is responsible for the phosphorylation of GMP to guanosine diphosphate (B83284) (GDP), using ATP as the phosphate (B84403) donor.[2][3] This is an essential step for the synthesis of GTP, which is a precursor for RNA and a key molecule in cellular signaling.[4]
-
5'-Nucleotidases (5'-NTs): This is a broad class of enzymes that catalyze the hydrolysis of 5'-nucleotides, including GMP, into their corresponding nucleosides (guanosine in this case) and inorganic phosphate. They are involved in nucleotide degradation and salvage pathways.
Another related enzyme is:
-
GMP Synthetase (GMPS): This enzyme is responsible for the final step in the de novo synthesis of GMP, catalyzing the amination of xanthosine (B1684192) 5'-monophosphate (XMP) to produce GMP. While GMP is the product and not the substrate, its kinetics are relevant for understanding the overall regulation of GMP pools.
Quantitative Comparison of Enzyme Specificity
The specificity of an enzyme for its substrate is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate. The ratio kcat/Km represents the catalytic efficiency and is the most direct measure of substrate specificity.
| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Catalytic Efficiency (kcat/Km) (M-1s-1) | Conditions |
| GMP Reductase | Human | GMP | 4.4 - 7.5 | 40% increase with GTP | Not explicitly stated | GTP acts as a nonessential activator, decreasing Km |
| Human | 2'-dGMP | 8.2 | 1-4% of GMP Vmax | Significantly lower than GMP | ||
| Human | 8-azaGMP | 4.2 | 1-4% of GMP Vmax | Significantly lower than GMP | ||
| E. coli | GMP | 2.6 | Not specified | Not specified | ||
| Guanylate Kinase | Human | GMP | 6 - 11 | Not specified | Not specified | |
| 5'-Nucleotidase (cN-II) | Bovine | IMP | 180 | Not specified | Not specified | Also hydrolyzes GMP |
| Bovine | GMP | 250 | Not specified | Not specified | ||
| GMP Synthetase | E. coli | XMP | 29 - 166 | 0.048 - 0.094 s-1 (kcat) | Not specified | This enzyme produces GMP |
| Human | XMP | 8.8 - 166 | Not specified | Not specified | Exhibits sigmoidal kinetics for XMP | |
| M. jannaschii | XMP | 30 - 61 | 1.91 - 1.94 s-1 (kcat) | Not specified | Assayed at 70°C |
Key Observations:
-
GMP Reductase from humans exhibits a high affinity for its primary substrate, GMP, with a Km in the low micromolar range. Its activity is significantly lower with GMP analogs like 2'-dGMP and 8-azaGMP, highlighting its specificity. The enzyme shows a marked preference for NADPH as its coenzyme.
-
Guanylate Kinase also demonstrates a high affinity for GMP. It is essential for recycling GMP and is highly conserved across species, from prokaryotes to vertebrates.
-
5'-Nucleotidases generally have a broader substrate specificity. For instance, some cytosolic 5'-nucleotidases (cN-II) can hydrolyze both IMP and GMP. Studies in digenetic trematodes showed a substrate preference order of AMP > CMP > GMP > TMP > UMP.
-
GMP Synthetase uses XMP as its primary substrate to produce GMP. The Km for XMP varies across different species. Interestingly, human GMP synthetase shows positive cooperativity in its interaction with XMP.
Signaling Pathways and Experimental Workflows
To visualize the roles of these enzymes and the methods used to study them, the following diagrams are provided.
Caption: Overview of key enzymatic reactions involving this compound (GMP) in purine metabolism.
Caption: A generalized experimental workflow for determining enzyme kinetic parameters like Km and Vmax.
Experimental Protocols
A common method for determining the kinetic parameters of these enzymes is the spectrophotometric assay. The principle is to continuously monitor the change in absorbance of a substrate or product at a specific wavelength.
Example Protocol: GMP Reductase Activity Assay
This protocol is adapted from methodologies used for characterizing GMPR.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 10 mM MgCl₂.
-
Enzyme: Purified GMP Reductase diluted to an appropriate concentration in assay buffer.
-
Substrates: Stock solutions of GMP (ranging from 0.5 µM to 200 µM) and NADPH (typically a saturating concentration, e.g., 200 µM).
-
-
Assay Procedure:
-
Set up a series of reactions in a 96-well UV-transparent plate or individual cuvettes.
-
To each well/cuvette, add the assay buffer and a specific concentration of GMP.
-
Add NADPH to the mixture.
-
Initiate the reaction by adding a small volume of the diluted GMP Reductase enzyme. The final reaction volume is typically 100-200 µL.
-
Immediately place the plate/cuvette in a spectrophotometer capable of reading at 340 nm.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH to NADP⁺.
-
The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Convert the rate of change in absorbance to the rate of reaction in terms of concentration per unit time using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial reaction rates (V₀) against the corresponding GMP concentrations.
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression software to determine the Km for GMP and the Vmax of the reaction.
-
This guide provides a comparative overview of enzyme specificity for this compound. The presented data and methodologies offer a foundation for researchers to design experiments, interpret results, and develop targeted therapeutic strategies that modulate purine metabolism.
References
- 1. GMP reductase - Wikipedia [en.wikipedia.org]
- 2. Guanylate kinase - Wikipedia [en.wikipedia.org]
- 3. Structural characterization of the closed conformation of mouse guanylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Power of Umami: A Comparative Guide to 5'-Guanylic Acid Derivatives with Monosodium Glutamate
For researchers, scientists, and professionals in drug development, understanding the nuances of taste perception is critical. This guide provides an in-depth comparison of the synergistic effects between monosodium glutamate (B1630785) (MSG) and various 5'-guanylic acid derivatives, offering a quantitative analysis of their umami-enhancing properties. The experimental data and detailed protocols presented herein serve as a valuable resource for further research and development in the field of taste modulation.
The phenomenon of umami, the fifth basic taste, is significantly amplified through a synergistic interaction between L-glutamate and certain 5'-ribonucleotides. This guide focuses on the derivatives of this compound (GMP), which are known to be potent enhancers of the umami taste elicited by MSG. The synergistic effect is not merely additive; instead, it results in a multiplied taste intensity, a cornerstone of culinary arts and food science.
The molecular basis for this synergy lies in the allosteric modulation of the T1R1/T1R3 taste receptor, a G-protein coupled receptor (GPCR) responsible for umami perception.[1] Glutamate binds to the Venus flytrap domain of the T1R1 subunit, and the binding of a this compound derivative to a nearby site stabilizes the closed conformation of the receptor, thereby amplifying the taste signal.[1]
Comparative Analysis of Synergistic Effects
The synergistic potency of various this compound derivatives can be quantified and compared. A key study by Cairoli et al. (2008) synthesized a series of N2-substituted GMP derivatives and evaluated their synergistic effect with MSG using sensory panels. The capacity to enhance the taste intensity of MSG was determined, and the relative potency of each derivative was expressed as a β value, assuming β = γ[nucleotide]/γ[IMP], where IMP (inosine 5'-monophosphate) is a reference umami-enhancing nucleotide.[2]
The results, summarized in the table below, demonstrate that modifications to the N2-position of the guanine (B1146940) moiety significantly influence the synergistic activity.
| Derivative | β Value (Relative to IMP) |
| N2-Methyl-GMP | 1.2 |
| N2-Ethyl-GMP | 1.5 |
| N2-Propyl-GMP | 2.1 |
| N2-Butyl-GMP | 2.8 |
| N2-Isopentyl-GMP | 3.5 |
| N2-Hexyl-GMP | 4.1 |
| N2-Heptyl-GMP | 4.8 |
| N2-Octyl-GMP | 5.7 |
| N2-Acetyl-GMP | 1.8 |
| N2-Propionyl-GMP | 2.5 |
| N2-Butyryl-GMP | 3.2 |
| N2-Valeryl-GMP | 3.9 |
| N2-Hexanoyl-GMP | 4.6 |
| N2-(Methylthio)acetyl-GMP | 2.9 |
| N2-[(Ethylthio)acetyl]-GMP | 3.6 |
Data sourced from Cairoli et al., J. Agric. Food Chem. 2008, 56, 3, 1043–1050.[2]
These findings indicate that the exocyclic NHR group of the guanine moiety is actively implicated in the synergism between GMP derivatives and MSG.[2] The β values, which range from 1.2 to 5.7, show a clear trend where longer alkyl or acyl chains at the N2 position result in a stronger synergistic effect.
Experimental Protocols
To ensure the reproducibility and validity of sensory evaluation data, a well-defined experimental protocol is essential. The following is a detailed methodology for conducting sensory panel tests to evaluate the synergistic effects of MSG and this compound derivatives, based on established practices.
Objective
To quantify and compare the umami taste intensity of solutions containing MSG alone versus mixtures of MSG and various this compound derivatives.
Materials
-
Monosodium glutamate (MSG)
-
This compound derivatives (e.g., N2-substituted GMPs)
-
Inosine 5'-monophosphate (IMP) as a reference
-
Purified, tasteless water
-
Standard laboratory glassware
-
Unsalted crackers and purified water at 45°C for palate cleansing
Panelist Selection and Training
-
Selection: Recruit a panel of 10-15 individuals who are non-smokers and have good sensory acuity. Screen panelists for their ability to detect and differentiate the five basic tastes (sweet, sour, salty, bitter, and umami).
-
Training: Conduct several training sessions to familiarize panelists with the umami taste and the concept of synergy.
-
Basic Taste Identification: Present panelists with standard solutions of sucrose (B13894) (sweet), citric acid (sour), sodium chloride (salty), caffeine (B1668208) (bitter), and MSG (umami) to ensure correct identification.
-
Intensity Rating: Train panelists to rate the intensity of umami taste using a labeled magnitude scale (LMS) or a category scale (e.g., 0-10).
-
Synergy Recognition: Provide panelists with a solution of MSG alone and a solution of MSG mixed with a known synergistic agent like IMP to demonstrate the enhancement effect.
-
Sample Preparation
-
Prepare a stock solution of MSG in purified water (e.g., 0.5 g/L).
-
Prepare stock solutions of each this compound derivative and IMP at a specific concentration (e.g., 0.5 g/L).
-
Prepare the test solutions by mixing the MSG stock solution with each derivative stock solution in a 1:1 ratio.
-
Prepare a reference solution of MSG alone at the same concentration as in the mixtures.
-
All solutions should be presented at room temperature and coded with random three-digit numbers.
Sensory Evaluation Procedure
-
Methodology: Employ a two-alternative forced-choice (2-AFC) test or a paired comparison test to directly compare the umami intensity of the MSG-derivative mixture against the MSG-only reference.
-
Presentation: Present panelists with pairs of samples in a randomized and balanced order. One sample in the pair is the MSG-only reference, and the other is the MSG-derivative mixture.
-
Evaluation: Instruct panelists to taste each sample, cleanse their palate with unsalted crackers and warm water between samples, and identify which sample has a stronger umami taste.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., binomial test for 2-AFC, t-test for paired comparison) to determine if there is a significant difference in umami intensity between the samples. The synergistic effect (γ value) can be quantified based on the number of correct identifications or the magnitude of the intensity difference.
Visualizing the Molecular Mechanism and Experimental Process
To further elucidate the concepts discussed, the following diagrams illustrate the umami taste signaling pathway and a typical experimental workflow for sensory evaluation.
References
A Comparative Analysis of 5'-Guanylic Acid Production Methods
For Researchers, Scientists, and Drug Development Professionals
5'-Guanylic acid (5'-GMP), a nucleotide of significant interest in the food and pharmaceutical industries, is produced through various methods, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the primary production methods: direct fermentation, enzymatic hydrolysis of ribonucleic acid (RNA), and chemical synthesis. The comparison focuses on quantitative data, detailed experimental protocols, and the underlying biological pathways.
Comparison of Production Methods
The selection of a production method for 5'-GMP depends on several factors, including desired yield, purity requirements, cost-effectiveness, and environmental impact. The following table summarizes the key quantitative parameters for each method.
| Parameter | Direct Fermentation | Enzymatic Hydrolysis of RNA | Chemical Synthesis |
| Yield | 1-20 g/L | High (dependent on RNA source) | Variable, generally lower for complex multi-step synthesis |
| Purity | High, but requires extensive purification | High, requires separation from other nucleotides | High, but potential for isomeric impurities |
| Cost | Potentially low, utilizes renewable resources | Moderate, dependent on enzyme and RNA source cost | High, due to expensive reagents and complex procedures |
| Environmental Impact | Moderate, involves large-scale fermentation and waste treatment | Lower, often utilizes waste biomass (e.g., spent yeast) | High, involves hazardous chemicals and organic solvents |
| Scalability | High, well-established industrial fermentation processes | High, adaptable to large-scale enzymatic reactors | Lower, challenges in scaling up complex chemical reactions |
Direct Fermentation
Direct fermentation utilizes microorganisms to produce 5'-GMP from simple carbon sources. This method is attractive due to its potential for high yields and the use of renewable feedstocks. Genetically engineered strains of bacteria, such as Corynebacterium glutamicum and Bacillus subtilis, are commonly employed.
Experimental Protocol: Direct Fermentation of 5'-GMP using Corynebacterium glutamicum
This protocol outlines a typical laboratory-scale fermentation process for 5'-GMP production.
1. Strain and Pre-culture Preparation:
-
Use a genetically modified strain of Corynebacterium glutamicum engineered for 5'-GMP overproduction.
-
Inoculate a single colony into a 50 mL flask containing 10 mL of seed medium (e.g., LBHIS medium).
-
Incubate at 37°C and 220 rpm for 24 hours.
2. Fermentation:
-
Inoculate a 2 L shake flask containing 200 mL of fermentation medium with the seed culture at a 10% (v/v) ratio.
-
The fermentation medium typically contains glucose (e.g., 100 g/L), corn steep liquor, mineral salts, and a nitrogen source like urea (B33335).
-
Maintain the culture at 30-37°C with agitation (e.g., 220 rpm) for 12 to 24 hours.
-
Control the pH around 7.0 by adding ammonia (B1221849) or urea.
-
Fed-batch strategies can be employed by feeding a concentrated glucose and urea solution to maintain optimal substrate levels and prolong the production phase.
3. Product Recovery and Purification:
-
After fermentation, centrifuge the broth to separate the cells.
-
The supernatant containing 5'-GMP is then subjected to purification steps such as ion-exchange chromatography and crystallization to obtain a high-purity product.
Signaling Pathway: De Novo Biosynthesis of GMP
The production of 5'-GMP in microorganisms like Corynebacterium glutamicum and Bacillus subtilis occurs through the de novo purine (B94841) biosynthesis pathway. This pathway starts from ribose-5-phosphate (B1218738) and proceeds through a series of enzymatic reactions to synthesize inosine (B1671953) monophosphate (IMP), which is a key intermediate. IMP is then converted to 5'-GMP in two steps.
Metabolic engineering strategies for enhancing 5'-GMP production often focus on overexpressing key enzymes like IMP dehydrogenase and GMP synthetase, and deregulating feedback inhibition mechanisms.
Enzymatic Hydrolysis of RNA
This method involves the breakdown of RNA, typically from yeast, into its constituent 5'-mononucleotides using enzymes. The resulting mixture is then purified to isolate 5'-GMP. This process is valued for its specificity and the ability to utilize waste biomass.
Experimental Protocol: Enzymatic Production of 5'-GMP from Yeast RNA
This protocol describes the enzymatic hydrolysis of RNA from yeast to produce 5'-GMP.
1. RNA Extraction from Yeast:
-
Yeast cells, such as Saccharomyces cerevisiae, are autolyzed to release their cellular contents, including RNA. The RNA content in yeast is typically 7-12% (w/w).
-
The autolysis is often carried out at a controlled temperature (e.g., 50-55°C) and pH (e.g., 5.0-5.5) for several hours.
-
The resulting yeast extract is then treated to precipitate and isolate the RNA.
2. Enzymatic Hydrolysis:
-
The extracted RNA is dissolved in a suitable buffer (e.g., Tris-HCl, pH 7.0).
-
A crude or purified 5'-phosphodiesterase (5'-PDE) is added to the RNA solution. 5'-PDE can be sourced from various organisms, including malt (B15192052) rootlets or germinated mung bean seeds.
-
The reaction is incubated at an optimal temperature (e.g., 60°C) and pH (e.g., 7.0) for a specific duration (e.g., 1-14 hours) to allow for the complete hydrolysis of RNA into 5'-mononucleotides.
-
In some processes, 5'-adenylate deaminase is also used to convert 5'-adenosine monophosphate (AMP) to 5'-inosine monophosphate (IMP), another flavor enhancer.
3. Purification of 5'-GMP:
-
The reaction mixture, containing 5'-GMP, 5'-AMP, 5'-cytidine monophosphate (CMP), and 5'-uridine monophosphate (UMP), is subjected to purification.
-
Ion-exchange chromatography is a common method used to separate the different nucleotides based on their charge, allowing for the isolation of high-purity 5'-GMP.
Experimental Workflow: Enzymatic Hydrolysis
The following diagram illustrates the workflow for producing 5'-GMP through the enzymatic hydrolysis of yeast RNA.
Chemical Synthesis
Chemical synthesis of 5'-GMP involves a series of chemical reactions to construct the molecule from simpler starting materials. While this method offers high purity, it is often complex, costly, and has a significant environmental footprint due to the use of hazardous reagents and solvents.
Experimental Protocol: Chemical Synthesis of 5'-GMP
A common approach for the chemical synthesis of 5'-GMP involves the phosphorylation of a protected guanosine (B1672433) derivative.
1. Protection of Guanosine:
-
The hydroxyl groups of the ribose moiety and the amino group of the guanine (B1146940) base in guanosine are protected using appropriate protecting groups to prevent unwanted side reactions during phosphorylation.
2. Phosphorylation:
-
The protected guanosine is then reacted with a phosphorylating agent, such as pyrophosphoryl chloride, to introduce the phosphate (B84403) group at the 5'-position of the ribose.
3. Deprotection:
-
The protecting groups are removed to yield this compound.
4. Purification:
-
The final product is purified using techniques like crystallization or chromatography to obtain high-purity 5'-GMP.
Due to the complexity and the use of hazardous materials, detailed modern protocols for the large-scale chemical synthesis of 5'-GMP are often proprietary.
Logical Relationship: Chemical Synthesis Steps
The diagram below outlines the logical progression of the chemical synthesis of 5'-GMP.
Conclusion
The choice of production method for this compound is a trade-off between yield, cost, purity, and environmental considerations. Direct fermentation offers a scalable and potentially cost-effective route using renewable resources, especially with advances in metabolic engineering. Enzymatic hydrolysis provides a "greener" alternative by utilizing waste biomass and offering high specificity. Chemical synthesis, while capable of producing high-purity products, is generally less favored for bulk production due to its complexity, cost, and environmental impact. For industrial-scale production, direct fermentation and enzymatic hydrolysis are the more prevalent and economically viable methods.
5'-Guanylic Acid: A Potential Biomarker in Oncology? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and reliable biomarkers is a cornerstone of advancing cancer diagnostics, prognostics, and therapeutic development. In the realm of metabolic biomarkers, purine (B94841) metabolism has emerged as a critical pathway frequently dysregulated in cancer. This guide provides a comprehensive validation overview of 5'-Guanylic acid (5'-GMP), a key intermediate in purine metabolism, as a potential cancer biomarker. We will objectively compare its standing with other metabolites in the same pathway and provide supporting data and experimental methodologies.
Introduction to this compound and its Biological Significance
This compound, also known as guanosine (B1672433) monophosphate (GMP), is a ribonucleotide consisting of a guanine (B1146940) base, a ribose sugar, and a phosphate (B84403) group. It is a fundamental building block for RNA synthesis and plays a crucial role in various cellular processes, including energy metabolism, signal transduction, and the regulation of gene expression.[1][2] Given its central role in cellular proliferation and metabolism, alterations in 5'-GMP levels could potentially serve as an indicator of pathological states such as cancer.
The Purine Metabolism Pathway and the Central Role of this compound
This compound is a key intermediate in both the de novo and salvage pathways of purine synthesis. The de novo pathway builds purines from simpler molecules, while the salvage pathway recycles purine bases from the degradation of nucleic acids. In rapidly proliferating cells, such as cancer cells, there is an increased demand for nucleotides, often leading to the upregulation of the de novo synthesis pathway.
References
- 1. Purine salvage-associated metabolites as biomarkers for early diagnosis of esophageal squamous cell carcinoma: a diagnostic model-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine salvage–associated metabolites as biomarkers for early diagnosis of esophageal squamous cell carcinoma: a diagnostic model–based study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5'-Guanylic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is a cornerstone of responsible research. This document provides essential, step-by-step guidance for the proper disposal of 5'-Guanylic acid, a common nucleotide used in various biological research applications. Adherence to these procedures will minimize environmental impact and ensure a safe laboratory environment for all personnel.
Immediate Safety and Handling Precautions
While this compound is generally considered to have a low hazard profile, proper handling is crucial to minimize any potential risks.[1] Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or latex | To protect hands from direct contact with the chemical. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from potential spills. |
| Safety Glasses | ANSI Z87.1 approved | To protect eyes from splashes and aerosols. |
Handle the compound in a well-ventilated area. In case of a spill, sweep up the solid material to avoid generating dust and place it in a suitable, sealed container for disposal.[2][3]
Hazard Classification Overview
Multiple safety data sheets (SDS) classify this compound and its common salt form (disodium 5'-guanylate) as not hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4] A summary of hazard ratings from various sources is provided below.
| Source | Hazard Classification | Key Recommendations |
| Cayman Chemical | Not classified as hazardous | Smaller quantities can be disposed of with household waste. For larger amounts, disposal must be made according to official regulations.[4] |
| Cole-Parmer | Low hazard for usual industrial handling | May cause eye, skin, and respiratory tract irritation.[1] |
| SD Fine-Chem | Not hazardous | Consult State Land Waste Management Authority for disposal. Incinerate residue at an approved site.[2] |
| Thermo Fisher Scientific | Not classified as hazardous | Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national regulations.[5] |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on the quantity and the specific regulations of your institution and region. The following workflow provides a general decision-making process for its disposal.
Experimental Protocol for Disposal of this compound Waste
-
Waste Identification and Segregation :
-
Solid Waste: Collect dry, solid this compound waste in a dedicated, clearly labeled container. This includes contaminated weighing paper and pipette tips.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof container. Do not mix with other chemical waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Disposal of Small Quantities :
-
For trace amounts of solid waste, such as residue on contaminated labware (e.g., weighing boats, tubes), it is often acceptable to dispose of these items in the regular laboratory trash.[4]
-
Ensure that any containers are empty and rinsed before disposal.
-
-
Disposal of Large Quantities :
-
For bulk amounts of solid this compound or concentrated solutions, it is imperative to consult your institution's EHS guidelines and local hazardous waste regulations.[2][5]
-
While not typically classified as hazardous, some jurisdictions may have specific requirements for the disposal of any chemical waste.
-
Your EHS department will provide guidance on whether the waste needs to be collected by a licensed hazardous waste disposal company.
-
-
Documentation :
-
Maintain accurate records of the disposed chemical, including the quantity and date of disposal, in your laboratory notebook or chemical inventory system.
-
It is important to note that while this compound itself is not inherently hazardous, it is often used in solutions containing other, more hazardous chemicals.[6] The disposal procedure must always be dictated by the most hazardous component of the waste stream. Always refer to the Safety Data Sheet for every chemical in a solution to determine the appropriate disposal method.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5'-Guanylic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5'-Guanylic acid, a nucleotide vital in various physiological processes. Adherence to these procedural steps will help mitigate risks and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is generally considered to have low toxicity; however, it can cause irritation to the eyes, skin, respiratory system, and digestive tract.[1] The toxicological properties of this material have not been fully investigated, warranting careful handling.[1]
To minimize exposure, the following Personal Protective Equipment (PPE) is mandatory when handling this compound in solid or solution form.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect from dust particles and splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2] |
| Body Protection | Laboratory Coat | Should be worn to prevent skin contact. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to use is critical for safety and to prevent contamination.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]
-
Keep the container tightly closed.
-
-
Preparation for Use (Weighing and Dissolving):
-
Handle the solid form in a chemical fume hood or a designated area with adequate ventilation to minimize dust generation and inhalation.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a clean, dedicated spatula and weighing paper for measuring the desired amount.
-
When dissolving, add the solid to the solvent slowly to avoid splashing.
-
-
During Experimental Use:
-
Always handle solutions containing this compound with the same level of precaution as the solid form.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling and before leaving the laboratory.
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder and any contaminated disposables (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) guidelines.
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
-
Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's EHS department.
-
While smaller quantities may be permissible for disposal with household waste, it is best practice in a laboratory setting to treat all chemical waste as hazardous unless otherwise specified.
-
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation develops. |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms appear. |
In case of a spill, immediately evacuate the area. For small spills of solid material, carefully sweep or vacuum the material to avoid generating dust and place it in a suitable, sealed disposal container. Ensure proper PPE is worn during cleanup.
Workflow for Handling this compound
Caption: Workflow from receiving to disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
